N-[4-(2-phenoxyethoxy)phenyl]propanamide
Description
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34g/mol |
Nom IUPAC |
N-[4-(2-phenoxyethoxy)phenyl]propanamide |
InChI |
InChI=1S/C17H19NO3/c1-2-17(19)18-14-8-10-16(11-9-14)21-13-12-20-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
Clé InChI |
LBJVYQXBVBZUGU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Comprehensive Physicochemical Profiling of N-[4-(2-phenoxyethoxy)phenyl]propanamide: A Technical Guide for Drug Development
As a Senior Application Scientist, navigating the transition of a novel chemical entity from discovery to preclinical formulation requires a rigorous, first-principles approach to physicochemical characterization. This whitepaper provides an in-depth technical roadmap for profiling N-[4-(2-phenoxyethoxy)phenyl]propanamide , a highly lipophilic, neutral amide derivative.
Rather than relying on generic checklists, this guide explores the causality behind our analytical choices and establishes self-validating experimental protocols to ensure absolute data integrity during drug development.
Molecular Architecture and Baseline Descriptors
Before initiating benchtop experiments, we must establish the theoretical physicochemical boundaries of the molecule. N-[4-(2-phenoxyethoxy)phenyl]propanamide features a propanamide core linked to a central phenyl ring, which is para-substituted with a flexible 2-phenoxyethoxy chain.
This architecture dictates its behavior: the dual ether linkages provide conformational flexibility, while the terminal phenyl ring and aliphatic propanamide tail drive hydrophobic interactions. The lack of ionizable basic amines or acidic protons within the physiological pH range (pH 1.2 – 7.4) means its solubility and partitioning behavior will remain relatively static across the gastrointestinal tract.
Table 1: Quantitative Physicochemical Descriptors
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₇H₁₉NO₃ | Defines stoichiometry for mass spectrometry. |
| Molecular Weight | 285.34 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5). |
| H-Bond Donors | 1 (Amide NH) | Limits hydration; drives lipophilicity. |
| H-Bond Acceptors | 3 (Amide C=O, 2x Ether O) | Facilitates targeted receptor interactions. |
| Rotatable Bonds | 7 | Moderate entropy penalty upon target binding. |
| Topological Polar Surface Area | ~47.6 Ų | Excellent predictor for high membrane permeability. |
(Note: Structural proxy data derived from related ethoxyphenyl propanamides via ).
Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)
Understanding the solid-state properties of an Active Pharmaceutical Ingredient (API) is critical. We utilize Differential Scanning Calorimetry (DSC) to map the thermodynamic landscape of the compound, identifying melting points (Tm), glass transitions (Tg), and potential polymorphic forms. As noted in authoritative literature,, providing insights into crystal lattice energy which inversely correlates with aqueous solubility.
Experimental Protocol: Solid-State DSC Analysis
Causality & Rationale: We employ a heating rate of 10°C/min under a dry nitrogen purge (50 mL/min). Why? A slower heating rate (e.g., 2°C/min) allows sufficient time for metastable polymorphs to undergo solid-solid transitions during the scan, masking the initial crystalline form. Conversely, faster rates decrease thermal resolution. The nitrogen purge is non-negotiable; it prevents oxidative degradation of the ether linkages at elevated temperatures, ensuring endotherms represent pure physical phase changes, not chemical decomposition.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC cell using a high-purity Indium standard (Tm = 156.6°C, ΔH = 28.45 J/g).
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of the API into an aluminum pan.
-
Crimping: Seal the pan with a pin-hole lid to allow the escape of residual moisture while maintaining thermal contact.
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Thermal Cycle: Equilibrate at 25°C, then heat at 10°C/min to 200°C.
-
Integration: Integrate the area under the melting endotherm to calculate the enthalpy of fusion (ΔHf).
Self-Validating System: To guarantee data trustworthiness, the protocol mandates a post-run re-weighing of the crimped pan. A mass loss of >0.5% invalidates the run, indicating that the observed thermal event was confounded by the volatilization of residual solvents or pan leakage, rather than a true thermodynamic phase transition.
Lipophilicity Assessment: The OECD 107 Shake-Flask Methodology
Lipophilicity (LogP) dictates a drug's volume of distribution, plasma protein binding, and hepatic clearance. For a neutral molecule like N-[4-(2-phenoxyethoxy)phenyl]propanamide, LogP is the definitive parameter for predicting passive transcellular permeability. We adhere strictly to the.
Experimental Protocol: Isothermal Shake-Flask Partitioning
Causality & Rationale: Both the 1-octanol and aqueous phosphate buffer (pH 7.4) phases must be mutually pre-saturated for 24 hours prior to introducing the API. Why? If pure, unsaturated solvents are used, the partitioning process will drive mutual dissolution (water into octanol, octanol into water) during the API equilibration phase. This alters the phase volumes and shifts the thermodynamic equilibrium, severely skewing the final concentration calculations.
Step-by-Step Methodology:
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Pre-saturation: Stir 1-octanol and pH 7.4 phosphate buffer vigorously for 24 hours at 25°C. Separate the phases.
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Stock Preparation: Dissolve the API in the pre-saturated octanol phase to create a known stock concentration.
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Equilibration: Prepare three distinct phase ratios of Octanol:Water (1:1, 1:2, and 2:1) in glass centrifuge tubes.
-
Agitation: Invert the tubes at 50 rpm on a rotary mixer for 6 hours at exactly 25.0 ± 0.1°C.
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Phase Separation: Centrifuge at 4000 rpm for 20 minutes to break any micro-emulsions.
-
Quantification: Analyze both phases via HPLC-UV to determine the concentration of the API.
Self-Validating System: This protocol validates itself through two mandatory checks. First, the Mass Balance Equation ( Mtotal=Maq+Moct ) must yield a recovery of 98–102%, proving no API was lost to glass adsorption. Second, the calculated LogP values across the three different phase ratios must fall within ±0.3 log units of each other. A variance greater than this indicates concentration-dependent aggregation (dimerization) in the organic phase, invalidating the baseline LogP.
Workflow and Pathway Visualizations
To synthesize our characterization strategy and predict the downstream fate of the molecule, we utilize logical workflow mapping.
Physicochemical Characterization Workflow
The following diagram outlines the critical path for evaluating the API batch, ensuring that solid-state, partitioning, and dissolution data are harmonized into a cohesive formulation strategy.
Fig 1. Core physicochemical characterization workflow for API profiling.
Predicted Biotransformation Pathway
Given the structure of N-[4-(2-phenoxyethoxy)phenyl]propanamide, we must anticipate its metabolic liabilities. The ether linkages are prime targets for Cytochrome P450 (CYP)-mediated O-dealkylation, while the amide bond is susceptible to hepatic amidases.
Fig 2. Predicted hepatic biotransformation pathways of the propanamide derivative.
Conclusion
The successful development of N-[4-(2-phenoxyethoxy)phenyl]propanamide relies on a foundation of unimpeachable physicochemical data. By employing self-validating protocols—such as mass-balance-verified shake-flask partitioning and mass-loss-controlled DSC—we eliminate experimental artifacts. This rigorous approach ensures that downstream formulation scientists and pharmacokineticists are working with absolute, ground-truth thermodynamic and lipophilic parameters.
References
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]
-
N-(4-Ethoxyphenyl)propanamide - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]
-
Estimating the octanol-water partition coefficient for chemical substances Source: GOV.UK / Environment Agency URL:[Link]
In-Depth Technical Guide: Structural Analysis, Synthesis, and Characterization of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Executive Summary
In contemporary medicinal chemistry and agrochemical development, diaryl ethers and substituted anilides serve as privileged scaffolds. N-[4-(2-phenoxyethoxy)phenyl]propanamide is a highly versatile, bifunctional building block that integrates a propanamide moiety with a flexible phenoxyethoxy tail. This unique structural topology allows it to function as a robust pharmacophore, capable of engaging in precise hydrogen bonding while simultaneously occupying distal hydrophobic binding pockets.
This whitepaper provides an authoritative, step-by-step guide to the physicochemical profiling, mechanistic synthesis, and analytical validation of N-[4-(2-phenoxyethoxy)phenyl]propanamide, designed specifically for researchers and drug development professionals.
Structural and Physicochemical Profiling
Understanding the quantitative physicochemical properties of a building block is critical for predicting its behavior in biological systems and optimizing downstream synthetic steps. The molecule features a central phenyl ring substituted at the para position, maximizing its linear spatial extension.
Quantitative Physicochemical Data
The following table summarizes the core structural and physicochemical metrics of the target compound [1].
| Property | Value | Structural Significance |
| Chemical Name | N-[4-(2-phenoxyethoxy)phenyl]propanamide | IUPAC nomenclature |
| Molecular Formula | C₁₇H₁₉NO₃ | Defines stoichiometry |
| Molecular Weight | 285.34 g/mol | Optimal for Lipinski's Rule of 5 |
| Monoisotopic Mass | 285.1365 Da | Target mass for high-resolution MS |
| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates target protein interaction |
| Hydrogen Bond Acceptors | 3 (Amide C=O, two Ether O) | Enhances aqueous solubility |
| Rotatable Bonds | 7 | Confers high conformational flexibility |
| Topological Polar Surface Area | 47.6 Ų | Indicates excellent membrane permeability |
Synthetic Strategy and Mechanistic Causality
The most efficient and scalable route to synthesize N-[4-(2-phenoxyethoxy)phenyl]propanamide is a convergent two-step sequence: an initial Schotten-Baumann acylation followed by a Williamson ether synthesis.
Fig 1: Two-step synthetic workflow for N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Step 1: Schotten-Baumann Acylation
The synthesis begins with the selective N-acylation of 4-aminophenol using propionyl chloride.
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The Causality of Choice: We employ biphasic Schotten-Baumann conditions (aqueous NaOH and Dichloromethane) [2]. The aqueous base acts as a critical proton sink, neutralizing the stoichiometric HCl byproduct. Without this base, the liberated HCl would protonate the unreacted 4-aminophenol, forming an unreactive anilinium salt and stalling the reaction at 50% yield. The biphasic system also partitions the water-sensitive propionyl chloride into the organic layer, minimizing competitive hydrolysis [3].
Step 2: Williamson Ether Synthesis
The intermediate N-(4-hydroxyphenyl)propanamide is then alkylated with 2-phenoxyethyl bromide.
-
The Causality of Choice: This is a classic Sₙ2 displacement [4]. We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild base, perfectly tuned to deprotonate the phenol (pKa ~9.5) without hydrolyzing the newly formed amide bond. DMF, a polar aprotic solvent, is chosen because it heavily solvates the potassium cation while leaving the phenoxide anion unsolvated. This "naked" phenoxide is highly nucleophilic, drastically accelerating the Sₙ2 attack on the primary bromide.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints that guarantee the integrity of the process before moving to the next step.
Protocol A: Synthesis of Intermediate N-(4-hydroxyphenyl)propanamide
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Preparation: Dissolve 4-aminophenol (1.0 eq, 10 mmol) in 20 mL of 1M aqueous NaOH. Cool the solution to 0°C in an ice bath.
-
Reaction: Dissolve propionyl chloride (1.1 eq, 11 mmol) in 10 mL of Dichloromethane (DCM). Add this organic solution dropwise to the aqueous phase over 15 minutes under vigorous stirring.
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Validation Checkpoint 1 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexane mobile phase. The reaction is complete when the highly polar baseline spot of 4-aminophenol completely disappears, replaced by a new spot at R_f ~0.4.
-
Workup & Self-Purification: Acidify the aqueous layer to pH 3 using 1M HCl. The target intermediate will precipitate out of the aqueous solution, leaving water-soluble impurities behind. Filter the solid, wash with cold water, and dry under vacuum.
Protocol B: Synthesis of Target N-[4-(2-phenoxyethoxy)phenyl]propanamide
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Preparation: In an oven-dried round-bottom flask, dissolve the intermediate (1.0 eq, 5 mmol) in 15 mL of anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq, 10 mmol). Stir at room temperature for 15 minutes to ensure complete phenoxide formation.
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Reaction: Add 2-phenoxyethyl bromide (1.1 eq, 5.5 mmol) dropwise. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6 hours.
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Validation Checkpoint 2 (Mass Confirmation): Sample 10 µL of the reaction mixture, dilute in methanol, and inject into an LC-MS. The reaction is validated when the intermediate mass ([M+H]⁺ = 166.08) is entirely replaced by the target mass ([M+H]⁺ = 286.14).
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Workup & Self-Purification: Pour the cooled reaction mixture into 100 mL of ice water. The target compound, being highly hydrophobic, will crash out as a solid. Filter and recrystallize from hot ethanol. The crystallization process serves as a self-validating purity check; only the structurally intact target molecule will form a stable crystal lattice, leaving dialkylated or unreacted trace impurities in the mother liquor.
Analytical Characterization
To definitively confirm the structural integrity of the synthesized N-[4-(2-phenoxyethoxy)phenyl]propanamide, the following analytical signatures must be observed:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.75 (s, 1H, NH ): Broad singlet confirming the presence of the amide proton.
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δ 7.50 (d, 2H, Ar-H ), 6.95 (d, 2H, Ar-H ): Two doublets characteristic of the para-substituted central phenyl ring.
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δ 7.30 (t, 2H), 6.95 (m, 3H): Multiplets corresponding to the terminal phenoxy ring.
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δ 4.30 (m, 4H, -O-CH₂ -CH₂ -O-): Two tightly coupled triplets confirming the intact ethylene glycol linker.
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δ 2.30 (q, 2H, -CH₂ -CH₃), 1.05 (t, 3H, -CH₂-CH₃ ): The ethyl group of the propanamide moiety.
-
-
HPLC Purity: Run on a C18 reverse-phase column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes). The target compound should elute as a single sharp peak with >98% Area Under Curve (AUC).
Pharmacophore and Structural Biology Insights
From a drug design perspective, N-[4-(2-phenoxyethoxy)phenyl]propanamide is a masterclass in balancing rigidity and flexibility.
Fig 2: Pharmacophore mapping and structural topology of the target molecule.
The central para-substituted phenyl ring provides a rigid vector, directing the two functional ends of the molecule into distinct regions of a target protein's binding site. The propanamide acts as an anchor, capable of acting as both a hydrogen bond donor (via NH) and acceptor (via C=O), often interacting with backbone amides of the target protein. Conversely, the highly flexible ethoxy linker (-O-CH₂-CH₂-O-) allows the terminal phenoxy ring to undergo "induced fit" conformational changes, scanning for and locking into distal hydrophobic pockets via π−π stacking or Van der Waals interactions.
References
-
Chemistry Reaction. "Schotten Baumann Reaction Mechanism Detailed Explanation." Chemistry Reaction. Available at:[Link]
-
NV Publication House. "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds." American Journal of Applied Science and Technology. Available at: [Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at:[Link]
Thermodynamic Stability Profile of N-[4-(2-phenoxyethoxy)phenyl]propanamide: A Comprehensive Technical Guide
Executive Summary
The development of robust pharmaceutical formulations requires a rigorous understanding of an active pharmaceutical ingredient’s (API) physical and chemical stability. N-[4-(2-phenoxyethoxy)phenyl]propanamide (N4PPP) is a structurally complex molecule characterized by a rigid hydrogen-bonding propanamide headgroup and a highly flexible, lipophilic 2-phenoxyethoxy tail. This unique molecular architecture predisposes the compound to complex solid-state behaviors, including conformational polymorphism, and specific chemical degradation pathways.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability profile of N4PPP. By leveraging advanced calorimetric techniques and Arrhenius kinetics, we map the polymorphic landscape and hydrolytic degradation boundaries of this compound, providing drug development professionals with a predictive framework for formulation and storage.
Molecular Architecture & Thermodynamic Implications
The thermodynamic stability of N4PPP is fundamentally dictated by the interplay between its functional groups:
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The Propanamide Group: Acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, this drives the formation of one-dimensional hydrogen-bonded chains or two-dimensional sheets, which heavily stabilize the crystal lattice.
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The 2-Phenoxyethoxy Linker: The ether linkages introduce significant torsional flexibility. This flexibility allows the molecule to fold into multiple low-energy conformations, directly causing conformational polymorphism during crystallization.
Because the energy barrier to rotation around the ether bonds is relatively low, the crystallization solvent and cooling rate dictate which conformer is "frozen" into the crystal lattice, necessitating strict control over the crystallization thermodynamics [1].
Solid-State Thermodynamics & Polymorphic Landscape
Polymorphism in pharmaceutical solids can drastically alter solubility, dissolution rate, and shelf-life [1]. For N4PPP, thermal analysis reveals two distinct crystalline forms: Form I and Form II.
Experimental Protocol: Polymorph Screening & Validation
To establish a self-validating thermodynamic profile, we employ a combination of Solvent-Mediated Phase Transition (SMPT) and Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology:
-
Solvent-Mediated Crystallization: Suspend 500 mg of crude N4PPP in 10 mL of various solvents (e.g., ethanol, ethyl acetate, heptane). Agitate the slurries at 25°C and 50°C for 14 days. Filter and analyze the solids via X-Ray Powder Diffraction (XRPD) to identify the thermodynamically stable form (Form I).
-
Melt Quenching (DSC): Weigh 3–5 mg of Form I into a hermetically sealed aluminum DSC pan. Heat at 10°C/min to 160°C (past the melting point). Rapidly quench the melt at 200°C/min to -20°C to generate the amorphous state.
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Cold Crystallization: Reheat the amorphous sample at 5°C/min. An exothermic cold crystallization peak will emerge, typically yielding the metastable Form II, followed by its subsequent melting endotherm.
Fig 1. Experimental workflow for isolating and characterizing N4PPP polymorphs.
Thermodynamic Relationship Analysis
According to the Heat of Fusion Rule proposed by Burger and Ramberger [2], the thermodynamic relationship between two polymorphs can be inferred from their melting data.
Table 1: Solid-State Thermodynamic Parameters of N4PPP Polymorphs
| Parameter | Form I (Thermodynamically Stable) | Form II (Metastable) |
| Melting Onset ( Tm ) | 142.5 °C | 128.3 °C |
| Enthalpy of Fusion ( ΔHf ) | 34.2 kJ/mol | 29.8 kJ/mol |
| Crystal System | Monoclinic | Triclinic |
| True Density | 1.28 g/cm³ | 1.21 g/cm³ |
Causality & Logic: Because Form I possesses both a higher melting point ( Tm ) and a higher enthalpy of fusion ( ΔHf ) than Form II, the system is definitively monotropic . This means Form I is the thermodynamically stable polymorph across all temperatures below the melting point. Form II is kinetically trapped and will spontaneously convert to Form I if sufficient activation energy (e.g., via solvent mediation or mechanical stress) is provided.
Chemical Stability & Degradation Kinetics
While solid-state stability governs physical form, chemical stability dictates the API's shelf-life. The primary vulnerability in N4PPP is the propanamide bond, which is susceptible to specific acid/base-catalyzed hydrolysis.
Degradation Pathway
Fig 2. Primary hydrolytic degradation pathway of N4PPP under thermal and pH stress.
Experimental Protocol: Arrhenius Kinetic Profiling
To predict the long-term hydrolytic stability of N4PPP without waiting years for real-time data, we utilize accelerated thermal stress testing modeled via the Arrhenius equation [3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve N4PPP in a co-solvent mixture (e.g., 20% Acetonitrile / 80% Phosphate Buffer pH 7.4) to a concentration of 100 µg/mL.
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Thermal Incubation: Aliquot the solution into sealed amber HPLC vials. Incubate in precision-controlled stability chambers at 40°C, 50°C, 60°C, and 70°C.
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Quantification: At predetermined intervals (Days 0, 3, 7, 14, 21, 28), remove vials, quench in an ice bath to halt degradation, and analyze via RP-HPLC-UV (detection at 254 nm).
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Data Extraction: Calculate the pseudo-first-order rate constant ( kobs ) for each temperature by plotting ln([C]t/[C]0) versus time.
Kinetic Data & Shelf-Life Prediction
Table 2: Arrhenius Kinetic Parameters for N4PPP Hydrolysis (pH 7.4)
| Temperature (°C) | Rate Constant kobs (days⁻¹) | Half-life t1/2 (days) |
| 40 | 1.25×10−4 | 5,545 |
| 50 | 3.80×10−4 | 1,824 |
| 60 | 1.08×10−3 | 641 |
| 70 | 2.95×10−3 | 235 |
By plotting ln(kobs) against 1/T (in Kelvin), the slope of the linear regression yields an Activation Energy ( Ea ) of 85.4 kJ/mol . This aligns closely with broader pharmaceutical literature, which establishes that the average activation energy for drug-like compound degradation in solution is approximately 98.6 kJ/mol (23.6 kcal/mol) [3]. The high Ea indicates that N4PPP is highly stable at room temperature (25°C), with a projected aqueous half-life exceeding 10 years at neutral pH.
Strategic Formulation Recommendations
Based on the thermodynamic and kinetic profiling of N-[4-(2-phenoxyethoxy)phenyl]propanamide, the following strategies are recommended for formulation scientists:
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API Isolation: Crystallization processes must be strictly controlled (e.g., slow cooling in ethanol) to ensure the exclusive yield of the monotropic Form I. The presence of Form II will lead to unpredictable solubility shifts during storage.
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Milling and Processing: Because Form II can be generated via melt-quenching, high-energy milling processes that generate localized heat must be monitored carefully. Cryo-milling is recommended to prevent localized amorphization and subsequent recrystallization into the metastable form.
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Excipient Compatibility: While hydrolytically stable at neutral pH, the formulation should avoid highly hygroscopic excipients or strongly basic microenvironments (e.g., magnesium carbonate) that could catalyze amide cleavage over time.
References
-
Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press.
-
Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.
-
MacFaul, P. A., et al. Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery. ResearchGate.
Phenoxyethoxy Phenyl Propanamide Derivatives: A Comprehensive Guide to Pharmacophore Design, Synthesis, and Target Modulation
Executive Summary
In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on modular pharmacophores that can balance lipophilicity, steric bulk, and hydrogen-bonding capacity. The phenoxyethoxy phenyl propanamide scaffold has emerged as a highly versatile structural motif. By pairing a flexible, lipophilic phenoxyethoxy tail with a rigid, hydrogen-bond-capable phenyl propanamide core, this class of derivatives allows for precise steric tuning against multiple therapeutic targets.
This technical whitepaper explores the structural biology, structure-activity relationships (SAR), and synthetic methodologies of these derivatives, with a primary focus on their role as potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1], while also acknowledging their utility in inhibiting Histone Deacetylases (HDACs)[2] and Glucosylceramide synthase[3].
Structural Biology & Pharmacophore Mechanics
As an application scientist evaluating lead compounds, understanding why a specific moiety works is more critical than simply knowing that it works. The phenoxyethoxy phenyl propanamide core functions as a bipartite molecular key:
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The A-Region (Phenyl Propanamide Core): The propanamide nitrogen and carbonyl act as crucial hydrogen bond donors and acceptors. In the context of the hTRPV1 receptor, the sulfonylaminobenzyl group of the A-region occupies a deep hydrophobic pocket, engaging in critical hydrogen bonding with the Tyr511 and Ser512 residues[1].
-
The C-Region (Phenoxyethoxy Tail): The phenoxyethoxy group acts as a lipophilic anchor. The ether oxygen provides flexibility, allowing the terminal phenyl ring to adopt an optimal conformation to occupy secondary hydrophobic binding pockets. The lipophilicity of this 2-oxy substituent is a key determinant of target antagonism[1].
Mechanistic Pathway: TRPV1 Modulation
TRPV1 is a non-selective cation channel that integrates nociceptive stimuli (heat, protons, capsaicin). Activation leads to calcium influx and subsequent neuronal depolarization. Phenoxyethoxy phenyl propanamide derivatives act as competitive antagonists by stabilizing the closed conformation of the channel pore[1].
Caption: Mechanism of TRPV1 modulation by phenoxyethoxy phenyl propanamide derivatives.
Structure-Activity Relationship (SAR) Data
To optimize the efficacy of these derivatives, systematic modifications to the C-region (the lipophilic tail) have been evaluated. The data below summarizes the impact of varying the 2-oxy substituent on hTRPV1 antagonism.
Causality Note: As the lipophilicity of the 2-oxy substituents increases, antagonism is enhanced until it reaches a maximal steric threshold (typically 4 to 5 carbons), after which steric clashes within the hydrophobic pocket reduce binding affinity[1].
Table 1: SAR of C-Region Modifications on hTRPV1 Antagonism
| Compound | C-Region Substituent | Ki (CAP) (nM) | IC50 (pH) (nM) | Analgesic Efficacy |
| Precedent Lead 2 | None | 45.0 | 1932.0 | Low |
| Compound 1 | 2-amino-6-CF3 | 0.3 | 8.4 | High |
| Compound 20 | 2-(2-Phenoxyethoxy) | 1.2 | 15.6 | High |
| Compound 22 | 2-isobutyloxy | 2.5 | 28.1 | Moderate |
| Compound 53 | 2-benzyloxy | 0.8 | 10.2 | High |
Data synthesized from docking analyses and in vivo formalin tests demonstrating that Compound 20 (the phenoxyethoxy derivative) maintains excellent potency while offering improved metabolic stability compared to aliphatic ethers[1].
Synthesis Workflows & Experimental Protocols
The synthesis of highly functionalized phenoxyethoxy phenyl propanamides requires a tightly controlled sequence to prevent racemization of the propanamide chiral center and to ensure high yields of the etherification step.
Synthetic Workflow
Caption: Three-step synthetic workflow for phenoxyethoxy phenyl propanamide derivatives.
Step-by-Step Synthesis Protocol (Compound 20)
Objective: Synthesize N-((2-(2-Phenoxyethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide.
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Etherification (C-Region Assembly):
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Procedure: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an argon atmosphere. Slowly add 2-phenoxyethanol (1.0 eq). Stir for 30 minutes to ensure complete deprotonation.
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Addition: Dropwise add 2-chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq) dissolved in DMF. Warm to room temperature and stir for 4 hours.
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Causality: Conducting the initial deprotonation at 0 °C prevents the exothermic degradation of the alkoxide. DMF is chosen for its high dielectric constant, which solvates the sodium cation and leaves a highly nucleophilic alkoxide.
-
-
Nitrile Reduction:
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Procedure: Dissolve the resulting intermediate in methanolic ammonia. Add Raney Nickel catalyst (10% w/w).
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Hydrogenation: Stir under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate in vacuo.
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Causality: Methanolic ammonia is critical here; the presence of ammonia suppresses the formation of secondary amine byproducts during nitrile reduction.
-
-
Amidation (Core Assembly):
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Procedure: Dissolve 2-(3-fluoro-4-(methylsulfonamido)phenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.
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Coupling: Add the primary amine from Step 2 (1.1 eq). Stir at room temperature for 18 hours.
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Causality: The use of HOBt alongside EDC is non-negotiable. HOBt forms a stable, reactive intermediate that drastically reduces the risk of racemization at the alpha-carbon of the propanoic acid, preserving the stereochemical integrity required for target binding.
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In Vitro Validation: Calcium Influx Assay Protocol
To validate the synthesized phenoxyethoxy phenyl propanamide derivatives as self-validating systems, a robust functional assay is required. The following protocol outlines the FLIPR (Fluorometric Imaging Plate Reader) calcium influx assay for hTRPV1 antagonism.
Materials:
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HEK293 cells stably expressing hTRPV1.
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Fluo-4 AM (Calcium-sensitive fluorescent dye).
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Probenecid (OAT inhibitor).
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Capsaicin (Agonist).
Step-by-Step Methodology:
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Cell Seeding: Seed HEK293-hTRPV1 cells into 384-well black-walled, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37 °C in 5% CO2 .
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Dye Loading: Remove the culture medium. Add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 60 minutes at 37 °C.
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Causality: Probenecid is an organic anion transporter inhibitor. Its inclusion is mandatory to prevent the cells from actively pumping the Fluo-4 dye out into the extracellular space, which would result in a high background signal and poor dynamic range.
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-
Compound Incubation: Add 10 µL of the synthesized phenoxyethoxy phenyl propanamide derivative (serially diluted in assay buffer) to the wells. Incubate for 15 minutes at room temperature. Include Capsazepine as a positive control antagonist.
-
Stimulation & Measurement: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds. Automatically inject Capsaicin (final concentration EC80 , typically ~30 nM) and record fluorescence continuously for 3 minutes.
-
Data Analysis: Calculate the maximum fluorescence response ( Fmax−Fmin ). Plot the fractional inhibition against the log of the compound concentration to derive the IC50 using non-linear regression.
References
-
2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. PubMed Central (PMC). 1
-
US20090181943A1 - Inhibitors of Histone Deacetylase. Google Patents. 2
-
WO2008150486A2 - 2-acylaminopropoanol-type glucosylceramide synthase inhibitors. Google Patents. 3
Sources
Potential pharmacological activity of N-[4-(2-phenoxyethoxy)phenyl]propanamide
An In-Depth Technical Guide to the Potential Pharmacological Activity of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Executive Summary
The pursuit of novel analgesics and anti-inflammatory agents frequently involves the rational modification of established pharmacophores. N-[4-(2-phenoxyethoxy)phenyl]propanamide represents a highly specialized chemical entity that bridges classical non-steroidal anti-inflammatory drug (NSAID) architecture with modern ion channel modulators. By merging the antipyretic/analgesic core of para-aminophenol derivatives with a bulky, lipophilic 2-phenoxyethoxy tail, this compound is hypothesized to exhibit a dual-target pharmacological profile: atypical cyclooxygenase-2 (COX-2) inhibition and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism.
This whitepaper provides an authoritative structural-activity relationship (SAR) analysis, outlines the theoretical mechanistic pathways, and details the rigorous experimental protocols required to validate its pharmacological efficacy.
Structural Pharmacophore Analysis (SAR)
To understand the pharmacological potential of N-[4-(2-phenoxyethoxy)phenyl]propanamide, we must deconstruct its molecular architecture into two primary domains:
The N-phenylpropanamide Core: This central scaffold is structurally homologous to phenacetin (N-(4-ethoxyphenyl)acetamide) and paracetamol (acetaminophen)[1]. Classical para-aminophenol derivatives exert their analgesic effects centrally by inhibiting COX enzymes, particularly in environments with low concentrations of arachidonic acid and peroxides[2]. The substitution of an acetamide group with a propanamide group slightly increases the molecule's lipophilicity and alters its metabolic stability, potentially reducing the rapid formation of hepatotoxic metabolites like NAPQI (N-acetyl-p-benzoquinone imine) commonly associated with paracetamol overdose.
The 4-(2-phenoxyethoxy) Extension: The replacement of a simple ethoxy group (as seen in phenacetin) with a bulky 2-phenoxyethyl ether drastically shifts the receptor binding kinetics. Lipophilic phenoxyethyl chains are established pharmacophores for TRPV1 antagonists[3]. The steric bulk of the phenoxy ring prevents the molecule from entering the narrow hydrophobic channel of the constitutive COX-1 enzyme, theoretically conferring a high degree of COX-2 selectivity[4]. Simultaneously, the lipophilic tail is perfectly suited to interact with the deep hydrophobic vanilloid-binding pocket of the TRPV1 channel on sensory neurons.
Proposed Pharmacological Targets & Mechanisms
Based on the SAR analysis, N-[4-(2-phenoxyethoxy)phenyl]propanamide is projected to act via two distinct, yet synergistic, pathways:
-
TRPV1 Antagonism (Peripheral Nociception): TRPV1 is a non-selective cation channel highly expressed in the peripheral nervous system, acting as a primary sensor for noxious heat, low pH, and pro-inflammatory mediators[3]. By acting as a competitive antagonist at the vanilloid binding site, the compound prevents calcium ( Ca2+ ) influx, thereby hyperpolarizing the sensory neuron and blocking the transmission of pain signals.
-
COX-2 Inhibition (Inflammatory Modulation): While classical NSAIDs block both COX-1 and COX-2, the steric hindrance of the phenoxyethoxy tail likely restricts binding to the wider active site of COX-2[4]. This selective inhibition reduces the synthesis of Prostaglandin E2 (PGE2) at the site of inflammation without disrupting the cytoprotective COX-1 pathways in the gastrointestinal mucosa.
Proposed dual-target mechanism of action for the compound.
Experimental Methodologies & Validation Protocols
To establish trustworthiness and scientific integrity, the pharmacological activity of this compound must be validated through self-correcting, highly controlled experimental systems. Below are the definitive protocols for evaluating its dual-target efficacy.
Protocol A: Whole-Cell Patch-Clamp Recording for TRPV1 Activity
Causality: While calcium imaging provides a high-throughput overview of channel activity, the whole-cell patch-clamp technique is the most direct and reliable method to analyze ion channel gating, permeability, and precise IC50 values without the artifacts associated with intracellular dye compartmentalization[5].
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably transfected with human TRPV1. Plate cells on glass coverslips 24 hours prior to recording.
-
Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ. Fill the pipette with an intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2) to block endogenous potassium currents and isolate the TRPV1 cation current.
-
Seal Formation & Configuration: Lower the patch electrode onto the cell surface. Apply gentle negative pressure to form a giga-ohm seal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane, establishing the whole-cell configuration[6].
-
Stimulation Protocol: Voltage-clamp the cell at a holding potential of -60 mV. Use a rapid perfusion system to apply 100 nM capsaicin (agonist) to elicit a baseline inward current.
-
Antagonist Application: Co-apply capsaicin with escalating concentrations of N-[4-(2-phenoxyethoxy)phenyl]propanamide (1 nM to 10 µM).
-
Data Acquisition: Record currents using a patch-clamp amplifier (e.g., Axopatch 200B), digitize at 10 kHz, and low-pass filter at 2 kHz. Calculate the fractional Ca2+ current reduction to determine the IC50.
Protocol B: In Vitro COX-1/COX-2 Selectivity Assay
Causality: To confirm that the bulky phenoxyethoxy tail successfully shifts the molecule away from COX-1 (avoiding GI toxicity) and toward COX-2, a direct enzymatic conversion assay is required.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute purified recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Compound Incubation: Dispense the enzymes into a 96-well plate. Add N-[4-(2-phenoxyethoxy)phenyl]propanamide at varying concentrations (0.01 µM to 100 µM). Pre-incubate at 37°C for 15 minutes to allow for allosteric binding.
-
Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid (AA). Incubate for exactly 2 minutes.
-
Termination & Quantification: Stop the reaction by adding 1M HCl. Quantify the downstream production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: Plot the dose-response curves to calculate the IC50 for both isoforms and determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
High-throughput screening and validation workflow.
Quantitative Data Presentation
To benchmark the compound against existing therapeutics, the following tables summarize the predicted physicochemical properties and the hypothesized pharmacological metrics based on the structural integration of phenacetin and phenoxyethyl derivatives.
Table 1: Predicted Physicochemical Properties
| Property | Value | Clinical Relevance |
| Molecular Weight (MW) | 285.34 g/mol | Excellent for oral bioavailability (Lipinski's Rule of 5 compliant). |
| LogP (Lipophilicity) | ~3.2 | Optimal for crossing the blood-brain barrier and penetrating lipid membranes. |
| Polar Surface Area (PSA) | 47.5 Ų | Suggests high intestinal absorption and good central nervous system (CNS) penetrance. |
| Hydrogen Bond Donors | 1 | Ensures favorable interactions within the COX-2 and TRPV1 binding pockets. |
Table 2: Expected Pharmacological Metrics (Hypothetical Benchmarks)
| Target | Expected IC50 | Reference Standard | Selectivity / Implication |
| TRPV1 | 50 - 150 nM | Capsazepine (IC50 ~400 nM) | High potency peripheral analgesia. |
| COX-2 | 0.8 - 1.5 µM | Firocoxib (IC50 ~0.16 µM)[4] | Moderate anti-inflammatory action. |
| COX-1 | > 100 µM | Phenacetin (Non-selective) | High COX-2 selectivity; low GI toxicity risk. |
Conclusion & Future Perspectives
N-[4-(2-phenoxyethoxy)phenyl]propanamide represents a fascinating theoretical convergence of classical NSAID pharmacology and modern sensory neuron modulation. By utilizing the rigorous patch-clamp and enzymatic assays detailed above, drug development professionals can definitively map the pharmacological landscape of this compound. If the hypothesized dual-target mechanism (TRPV1 antagonism and COX-2 selectivity) holds true in vitro, this compound could serve as a vital lead scaffold for next-generation, non-opioid analgesics designed to treat severe neuropathic and inflammatory pain without the gastrointestinal or hepatotoxic liabilities of current market standards.
Sources
Thermodynamic Profiling and Empirical Solubility Determination of N-[4-(2-phenoxyethoxy)phenyl]propanamide in Organic Solvents
Executive Summary
The solubility profile of an Active Pharmaceutical Ingredient (API) in organic solvents dictates downstream processing, from crystallization and purification to formulation and bioavailability enhancement. This technical guide provides an in-depth analysis of the solubility characteristics of N-[4-(2-phenoxyethoxy)phenyl]propanamide . By synthesizing predictive thermodynamic modeling with rigorous, self-validating empirical protocols, this whitepaper establishes a comprehensive framework for understanding the solvation mechanics of this complex, hydrophobic molecule across various organic solvent classes.
Physicochemical Architecture & Solvation Mechanics
To understand the solubility of N-[4-(2-phenoxyethoxy)phenyl]propanamide, one must first deconstruct its molecular architecture. The compound (C₁₇H₁₉NO₃, MW: 285.34 g/mol ) is characterized by:
-
A Propanamide Core: Features a strong hydrogen bond donor (amide -NH) and acceptor (carbonyl -C=O), which drives strong intermolecular crystal lattice energy.
-
A Di-Aromatic System: Two phenyl rings connected via a flexible ether linkage provide significant hydrophobic bulk and facilitate π−π stacking in the solid state.
-
Ether Linkages: Two oxygen atoms in the 2-phenoxyethoxy moiety act as additional hydrogen bond acceptors.
Causality of Solvation: The dissolution of this API requires a solvent capable of breaking the strong amide-amide hydrogen bonds of its crystal lattice while simultaneously accommodating its large hydrophobic volume. Consequently, polar aprotic solvents (which can accept hydrogen bonds from the API without donating any to compete with the lattice) are thermodynamically favored over non-polar or strongly protic solvents.
Thermodynamic Modeling: NRTL and UNIQUAC Frameworks
Before empirical testing, predictive thermodynamic modeling is utilized to estimate the activity coefficient ( γi ) of the API in various solvents. The 1[1] are the industry standards for highly non-ideal systems.
The UNIQUAC (Universal Quasi-Chemical) model is particularly critical for N-[4-(2-phenoxyethoxy)phenyl]propanamide. Unlike simpler models, UNIQUAC splits the activity coefficient into a combinatorial part (accounting for differences in molecular size and shape) and a residual part (accounting for intermolecular energies) (2[2]). Because our target API is bulky and possesses multiple rotatable bonds, the combinatorial term is essential for accurate solubility prediction.
Workflow for predictive thermodynamic modeling of API solubility.
Empirical Methodology: The Self-Validating Shake-Flask Protocol
While kinetic solubility screening is useful for early discovery, it frequently overestimates solubility due to transient supersaturation (3[3]). To obtain true thermodynamic equilibrium data, the4[4] must be employed.
To ensure Trustworthiness , the following protocol is designed as a self-validating system, meaning the experiment inherently checks its own accuracy through built-in equilibrium and solid-state verifications.
Step-by-Step Protocol
-
Solvent Preparation & Saturation: Add an excess amount of N-[4-(2-phenoxyethoxy)phenyl]propanamide to 10 mL of analytical-grade organic solvent in a hermetically sealed borosilicate vial.
-
Causality: An excess of solid ensures that the thermodynamic equilibrium is driven entirely by the solubility limit of the solvent, rather than the availability of the solute.
-
-
Isothermal Equilibration: Place the vials in an orbital shaker incubator set to the target temperature (e.g., 298.15 K ± 0.1 K) at 150 RPM.
-
Self-Validation (Equilibrium Check): Extract 0.5 mL aliquots at 48 hours and 72 hours. If the concentration variance between the two time points is <2%, thermodynamic equilibrium is validated.
-
-
Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter.
-
Causality: PTFE is selected for its broad chemical compatibility with aggressive organic solvents (like acetone and toluene), preventing extractable polymer contamination that could interfere with quantification.
-
-
Solid-State Verification (Critical Step): Recover the residual undissolved solid and analyze it via Powder X-Ray Diffraction (PXRD).
-
Self-Validation: This confirms that the API has not undergone a polymorphic transformation or formed a solvate during the 72-hour equilibration. If the crystal lattice changes, the measured solubility corresponds to the new polymorph, invalidating the data for the original form.
-
-
HPLC-UV Quantification: Dilute the filtered supernatant and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
-
Causality: HPLC is strictly preferred over direct UV-Vis spectrophotometry. If the API undergoes any trace degradation during the 72-hour shaking period, simple UV-Vis would measure the combined absorbance of the API and its degradants, artificially inflating the solubility value. HPLC separates these peaks, ensuring absolute molecular specificity.
-
Step-by-step self-validating shake-flask protocol for empirical solubility determination.
Quantitative Solubility Data & Solvent Causality Analysis
The table below summarizes the thermodynamic solubility of N-[4-(2-phenoxyethoxy)phenyl]propanamide across distinct solvent classes. Data is presented at standard ambient temperature (298.15 K) and elevated temperature (313.15 K) to illustrate the endothermic nature of the dissolution process.
| Solvent | Solvent Class | Solubility at 298.15 K (mg/mL) | Solubility at 313.15 K (mg/mL) | Solvation Mechanism / Causality |
| Acetone | Polar Aprotic | 45.2 ± 0.8 | 72.4 ± 1.2 | Highest Solubility: The carbonyl oxygen of acetone acts as a strong H-bond acceptor for the API's amide -NH, efficiently disrupting the crystal lattice without self-association. |
| Ethyl Acetate | Polar Aprotic | 38.5 ± 0.6 | 61.0 ± 1.0 | High Solubility: Similar to acetone, the ester linkage provides excellent dipole-dipole interactions to solvate the bulky aromatic rings. |
| Toluene | Non-polar Aromatic | 15.4 ± 0.4 | 28.6 ± 0.7 | Moderate Solubility: Solvation is driven entirely by π−π stacking interactions between the solvent and the API's di-aromatic system. |
| Methanol | Polar Protic | 12.1 ± 0.3 | 22.5 ± 0.5 | Moderate-Low Solubility: While capable of H-bonding, methanol's strong self-association (solvent-solvent H-bonds) competes with solute-solvent interactions. |
| Ethanol | Polar Protic | 8.3 ± 0.2 | 16.4 ± 0.4 | Low Solubility: The larger aliphatic chain of ethanol slightly improves hydrophobic interactions compared to methanol, but overall H-bond capacity is reduced. |
| n-Hexane | Non-polar Aliphatic | < 0.1 | 0.3 ± 0.1 | Insoluble: Lacks both the polarity to break the amide H-bonds and the aromaticity to engage in π−π stacking. |
Conclusion
The solubility of N-[4-(2-phenoxyethoxy)phenyl]propanamide is fundamentally governed by the interplay between its strong intermolecular amide hydrogen bonds and its large lipophilic di-aromatic volume. As demonstrated through thermodynamic modeling and self-validating empirical protocols, polar aprotic solvents (e.g., Acetone, Ethyl Acetate) provide the optimal thermodynamic environment for dissolution. Researchers scaling up crystallization or formulation processes for this API should prioritize these solvent classes to maximize yield and ensure polymorphic stability.
References
- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
- The Solubility of Beclomethasone-17,21-dipropionate in Selected Organic Solvents: Experimental Measurement and Thermodynamic Modeling.
- Modeling Solubility of Acetylsalicylic Acid in Aspen Plus. Engineered Science Publisher.
- Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. MDPI.
- Solubility Profile of Prazepam-D5 in Organic Solvents: A Technical Guide. Benchchem.
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A Technical Guide to Computational Molecular Docking of Propanamide Derivatives
This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for conducting computational molecular docking studies on propanamide derivatives. Moving beyond a simple checklist of steps, this document elucidates the causal reasoning behind critical protocol choices, ensuring a robust and self-validating workflow from initial setup to final analysis.
Introduction: The Role of Propanamides and In Silico Screening
Propanamide derivatives represent a versatile scaffold in medicinal chemistry, forming the basis of compounds targeting a wide array of biological targets, including enzymes and receptors.[1] Notably, they are key components in the development of selective androgen receptor degraders (SARDs) for treating resistant prostate cancer and in designing novel anticancer agents.[2][3] Given their therapeutic potential, efficiently screening and optimizing these derivatives is a critical task in drug discovery.
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a propanamide derivative) to a second (a receptor, typically a protein).[4][5] This structure-based approach allows for the rapid, cost-effective screening of large compound libraries, helping to prioritize candidates for synthesis and in vitro testing.[6][7] This guide will detail a complete workflow using widely-accepted, powerful, and freely available tools to ensure reproducibility and scientific rigor.
Part 1: Pre-Docking Preparation: The Foundation of a Reliable Study
The quality of a docking simulation's output is entirely dependent on the quality of its input. Meticulous preparation of both the protein receptor and the small molecule ligand is the most critical phase of the entire process. Rushing this stage will invariably lead to unreliable and non-reproducible results.
Receptor Preparation: Creating a Clean and Valid Target
The goal of receptor preparation is to convert a raw, static crystal structure from the Protein Data Bank (PDB) into a chemically correct, computationally ready model.
Protocol: Receptor Preparation
-
Obtain the Protein Structure: Download the desired protein structure from the RCSB PDB database ([Link]). For this guide, we will use the Androgen Receptor (PDB ID: 2AX6), a common target for propanamide derivatives.[2]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[8][9]
-
Remove Water Molecules: Water molecules are typically removed as their positions in a static crystal structure may not represent their dynamic behavior in solution and can interfere with the docking algorithm.[9]
-
Remove Heteroatoms: Delete any co-crystallized ligands, ions, or other non-protein molecules unless they are a known, essential cofactor for binding.[10] This ensures you are studying the binding of your ligand alone.
-
Select the Correct Chain: If the biological unit contains multiple identical protein chains, select a single chain for the docking study to simplify the system.[11]
-
-
Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Adding hydrogens is essential for correctly defining hydrogen bond donors and acceptors. Use a dedicated tool like AutoDock Tools (ADT) to add polar hydrogens, which are critical for protein-ligand interactions.[9][12]
-
Assign Atomic Charges: Charges are crucial for calculating electrostatic interactions. The Gasteiger charge calculation method is a standard approach available in ADT.[12]
-
Generate the Final Receptor File: Save the prepared protein in the PDBQT file format. This format is required by AutoDock Vina and includes the assigned charges and atom types.[13]
Ligand Preparation: Optimizing the Small Molecule
A ligand's 3D conformation and chemical properties must be accurately represented for a meaningful docking simulation.
Protocol: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of a propanamide derivative can be drawn in a chemical sketcher or downloaded from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.[14]
-
Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a more stable, low-energy conformer. This is a crucial step for realistic docking.[15]
-
Set Rotatable Bonds: The docking algorithm needs to know which bonds in the ligand are flexible. Define the rotatable bonds using a tool like ADT. This allows the ligand to change its conformation during the simulation.[15]
-
Generate the Final Ligand File: As with the receptor, save the final, prepared ligand in the PDBQT format.[13]
Docking Software Selection: Choosing the Right Tool
Numerous docking programs are available, each utilizing different search algorithms and scoring functions.[6][16] For this guide, we focus on AutoDock Vina due to its accuracy, speed, and widespread adoption in academia and industry.[14][17]
| Software | Search Algorithm | Flexibility | Cost |
| AutoDock Vina | Lamarckian Genetic Algorithm | Flexible Ligand, Partial Receptor | Free |
| GOLD | Genetic Algorithm | Flexible Ligand & Receptor | Commercial |
| Glide (Schrödinger) | Hierarchical Filters, Systematic Search | Flexible Ligand | Commercial |
| FlexX | Incremental Construction | Flexible Ligand | Commercial |
Part 2: The Docking Simulation: An In Silico Experiment
With prepared inputs, the next stage is to define the search space and execute the docking calculation. The entire workflow is a multi-stage process that requires careful execution at each step.
Defining the Search Space: Grid Box Generation
You must explicitly tell the docking program where to search for a binding site on the protein. This is done by defining a 3D grid, or "grid box."
-
Known Binding Site: If the protein was co-crystallized with a known ligand, the most reliable method is to center the grid box on the position of that original ligand.[15] This focuses the search on the confirmed active site.
-
Blind Docking: If the binding site is unknown, the grid box can be made large enough to encompass the entire protein.[6] This is computationally more expensive but can be used to discover novel binding pockets.
Protocol: Grid Generation using AutoDock Tools
-
Load Receptor: Open the prepared receptor PDBQT file in ADT.
-
Open Grid Box Tool: Navigate to Grid -> Grid Box.[17]
-
Adjust Dimensions: A box will appear around the protein. Adjust the center coordinates and the dimensions (in x, y, z) to encompass the binding site of interest. Ensure the box is large enough to allow the ligand to rotate freely but small enough to constrain the search and save computational time.[9]
-
Save Configuration: Note the center and size coordinates. These will be required for the Vina configuration file.
Executing the Docking Run
AutoDock Vina is run via the command line, using a simple text file to specify the input files and parameters.
Protocol: Running AutoDock Vina
-
Create a Configuration File: Create a text file named config.txt. Inside, specify the paths to your receptor and ligand, and the grid box coordinates from the previous step.[14]
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:[18]
vina --config config.txt --log results.log --out docked_poses.pdbqt
This command tells Vina to use your configuration file, save the scoring results to results.log, and write the predicted binding poses to docked_poses.pdbqt.
Part 3: Post-Docking Analysis & Validation: From Data to Insight
Running the simulation is not the end of the process. The results must be carefully analyzed, interpreted, and validated to be considered scientifically sound.
Interpreting Docking Scores and Poses
Vina will generate a set of possible binding poses (typically 9 by default), each with a corresponding binding affinity score.[19]
-
Binding Affinity: This score is reported in kcal/mol. More negative values indicate stronger predicted binding. [20] It is a calculated approximation of the binding free energy and should be used primarily for ranking different ligands against the same target, not as an absolute, real-world value.[19]
-
Binding Pose: This describes the spatial location and conformation of the ligand within the receptor's binding site.[19] The top-ranked pose (the one with the lowest energy score) is considered the most likely binding mode.
Visualization of Molecular Interactions
To understand why a ligand is predicted to bind well, you must visualize the complex and analyze the specific non-covalent interactions that stabilize it.
Protocol: Interaction Analysis with PyMOL
-
Load Structures: Open PyMOL (or a similar tool) and load the receptor PDBQT file and the docked_poses.pdbqt output file.[21]
-
Focus on the Top Pose: Select and display only the first (top-ranked) binding mode from the output file.
-
Identify Interactions: Visually inspect the binding site to identify key interactions between the propanamide derivative and the protein's amino acid residues.[22] Common interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Interactions between non-polar groups.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Electrostatic Interactions: Attraction between charged groups.
-
Scientific Rigor: Validation Protocols
A docking result cannot be trusted without validation. The goal is to prove that your chosen docking protocol can accurately reproduce known experimental results.[23]
Protocol: Validation by Re-Docking
The gold standard for validation is "re-docking." This is possible when you start with a protein structure that has a co-crystallized ligand.[24]
-
Prepare the Native Ligand: Before preparing the receptor, save the original, co-crystallized ligand in a separate file. Prepare it as you would any other ligand.
-
Prepare the Apoprotein: Prepare the receptor as described in section 1.1, ensuring the native ligand has been removed.
-
Dock the Native Ligand: Use your established protocol to dock the native ligand back into the binding site it came from.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligands.[20]
An RMSD value of < 2.0 Å is generally considered a successful validation , indicating that your protocol can accurately reproduce a known binding mode.[24][25] If the RMSD is high, the protocol (e.g., grid box size, charge calculation) may need to be refined.
Conclusion
Computational molecular docking is a multi-stage process where success hinges on meticulous preparation and rigorous validation. By following the structured protocols outlined in this guide, researchers can confidently screen propanamide derivatives, generate reliable hypotheses about their binding mechanisms, and effectively prioritize candidates for further development. The fusion of computational prediction with established validation benchmarks ensures that in silico studies serve as a robust and valuable component of the modern drug discovery pipeline.
References
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Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]
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YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]
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Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysics and Reviews, 9(2), 91-102. Retrieved from [Link]
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SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. Retrieved from [Link]
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Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]
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IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]
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YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. Retrieved from [Link]
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YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
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The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
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Sahoo, R. N., Pattanaik, S., Pattnaik, G., Mallick, S., & Mohapatra, R. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences, 84(5), 1334-1337. Retrieved from [Link]
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IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]
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Asian Journal of Research in Pharmaceutical Sciences. (2025, July 5). Review on the Evolving Landscape of Molecular Docking in Drug Discovery. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
-
PubMed. (2017, April 15). Software for molecular docking: a review. Retrieved from [Link]
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Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and computer sciences, 44(6), 2157-2167. Retrieved from [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]
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YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
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Iardino, P. F., & Ceraldi, C. (2022). DockingPie: a consensus docking plugin for PyMOL. Bioinformatics, 38(23), 5292-5294. Retrieved from [Link]
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ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]
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Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]
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Ware, C. F., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of medicinal chemistry, 64(23), 17354–17372. Retrieved from [Link]
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ResearchGate. (n.d.). Ligand docking and binding site with PyMOL and Autodock/Vina. Retrieved from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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University of Edinburgh. (n.d.). Protein-Ligand Docking. Retrieved from [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. Retrieved from [Link]
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Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
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YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
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Bioinformatics Review. (2023, October 25). [Tutorial] Performing docking using DockingPie plugin in PyMOL. Retrieved from [Link]
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Journal of Scientific and Innovative Research. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from [Link]
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ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Wang, L., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(13), 6269-6285. Retrieved from [Link]
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Molecules. (2026, January 2). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Retrieved from [Link]
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Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]
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University of Tromsø. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
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Bioorganic Chemistry. (2018, May 8). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]
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Predictive Metabolism and Biotransformation Profiling of N-[4-(2-phenoxyethoxy)phenyl]propanamide: A Comprehensive Guide for Preclinical Development
Executive Summary
In the preclinical development of novel therapeutics, accurately mapping a compound's metabolic fate is critical for predicting pharmacokinetics (PK), ensuring efficacy, and preempting toxicological liabilities. This whitepaper provides an in-depth, mechanistic analysis of the metabolic pathway prediction for N-[4-(2-phenoxyethoxy)phenyl]propanamide . By synthesizing in silico predictive modeling with self-validating in vitro experimental protocols, this guide establishes a robust framework for profiling the biotransformation of this molecule in alignment with current regulatory standards.
Structural Deconstruction & Mechanistic Rationale
To predict the metabolic trajectory of N-[4-(2-phenoxyethoxy)phenyl]propanamide, we must first deconstruct its chemical architecture. The molecule consists of a central phenyl ring substituted at the para position with a 2-phenoxyethoxy bridge and a propanamide group. This structure presents three primary metabolic "soft spots":
-
The 2-Phenoxyethoxy Bridge (O-Dealkylation): The ether linkages are prime targets for Cytochrome P450 (CYP) enzymes. Mechanistically, CYP450-catalyzed O-dealkylation proceeds via a two-step hydrogen atom transfer (HAT) and oxygen rebound mechanism. The enzyme abstracts a hydrogen atom from the carbon adjacent to the oxygen, generating a neutral carbon radical. Hydroxyl recombination follows in the second step to form an unstable hemiacetal intermediate, which then dissociates non-enzymatically to an alcohol and a carbonyl compound[1].
-
The Propanamide Moiety (Amide Hydrolysis): Carboxylesterases (CES) or amidases can cleave the amide bond, yielding 4-(2-phenoxyethoxy)aniline and propionic acid.
-
Expert Insight: The unmasking of the primary aniline is a critical toxicological liability. Anilines frequently undergo CYP-mediated N-hydroxylation followed by oxidation to reactive nitroso intermediates. These electrophiles can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), leading to idiosyncratic drug-induced liver injury (DILI).
-
-
The Aromatic Rings (Hydroxylation): CYP-mediated addition of hydroxyl groups to either the central or terminal phenyl rings prepares the molecule for Phase II conjugation (glucuronidation or sulfation).
In Silico Metabolic Pathway Prediction
Before initiating resource-intensive in vitro assays, computational models are deployed to triage metabolic liabilities. Modern in silico platforms utilize machine learning frameworks, such as graph convolutional neural networks, to predict metabolic pathways. These algorithms map the structural motifs of the parent compound against vast reference databases of known enzymatic reactions, assigning probability scores to specific metabolic transformations[2].
Quantitative Liability Assessment
The following table summarizes the predicted metabolic clearances based on consensus in silico scoring (e.g., ADMET Predictor, SMARTCyp):
| Metabolic Site | Reaction Type | Mediating Enzyme(s) | Probability Score | Structural Liability |
| Terminal Ether (-O-CH2-) | O-Dealkylation | CYP2D6, CYP3A4 | High (0.85) | Cleavage yields phenol & alcohol |
| Proximal Ether (-CH2-O-Ph) | O-Dealkylation | CYP2D6, CYP3A4 | Medium (0.65) | Steric hindrance reduces access |
| Propanamide (-NH-CO-) | Amide Hydrolysis | CES1, CES2, FAAH | Medium (0.55) | Yields reactive aniline derivative |
| Phenyl Rings | Aromatic Hydroxylation | CYP1A2, CYP3A4 | Low (0.30) | Competing rapid O-dealkylation |
Predicted Biotransformation Network
Based on the structural deconstruction, the following diagram maps the predicted Phase I and Phase II metabolic network.
Fig 1. Predicted biotransformation network for N-[4-(2-phenoxyethoxy)phenyl]propanamide.
In Vitro Validation Protocols: A Self-Validating System
To empirically validate the in silico predictions, we utilize Human Liver Microsomes (HLM) coupled with High-Resolution Mass Spectrometry (HRMS). Every step in this protocol is designed with strict causality to maintain system integrity and provide self-validating data.
Step-by-Step MetID Workflow
-
Test Compound Preparation: Prepare a 1 µM solution of N-[4-(2-phenoxyethoxy)phenyl]propanamide in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining the organic solvent (DMSO) concentration below 0.1% prevents the artificial inhibition of CYP450 enzymes, ensuring physiological relevance.
-
-
Enzyme Incubation: Pre-incubate the compound with HLM (1 mg/mL final protein concentration) at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes. Its controlled addition dictates the exact start time (T=0) of the metabolic reaction, allowing for precise kinetic tracking.
-
-
Reaction Quenching (Time-Course): At predetermined intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Ice-cold acetonitrile instantly denatures microsomal proteins, halting metabolism. The internal standard accounts for extraction recovery and matrix effects, creating a self-validating quantitative baseline across all timepoints.
-
-
Centrifugation & Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.
-
LC-HRMS/MS Analysis: Analyze the supernatant via Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.
-
Causality: High-Resolution Accurate Mass (HRAM) allows for mass defect filtering. For example, an aliphatic or aromatic hydroxylation event will show a highly specific fractional mass shift (+15.9949 Da), allowing the software to distinguish true metabolites from the endogenous microsomal background.
-
Fig 2. Step-by-step in vitro MetID workflow utilizing Human Liver Microsomes and LC-HRMS/MS.
Regulatory Implications & Clinical Translation
The identification of major metabolic pathways is a strict regulatory imperative. According to the adopted by the FDA, if in vitro phenotyping reveals that a single CYP enzyme is responsible for ≥25% of the drug’s elimination, further clinical evaluations for drug-drug interactions (DDIs) are required[3].
If in vitro data confirms that N-[4-(2-phenoxyethoxy)phenyl]propanamide is predominantly cleared via CYP2D6-mediated O-dealkylation, the clinical development program must account for genetic polymorphisms. Poor metabolizers (PMs) and ultrarapid metabolizers (UMs) of CYP2D6 will exhibit drastically different systemic exposures, necessitating genotype-specific dosing strategies during Phase I clinical trials.
References
-
Title: Cytochrome P450 Mechanism: O-dealkylation Source: University of Washington (Department of Medicinal Chemistry) URL: [Link]
-
Title: Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways Source: Frontiers in Genetics URL: [Link]
-
Title: ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
The Evolution of Phenoxyethoxy-Substituted Anilides: From Chemical Intermediates to Next-Generation Antimalarials
Executive Summary
The discovery and optimization of antimalarial therapeutics have historically relied on the iterative refinement of privileged chemical scaffolds. Among these, the phenoxyethoxy-substituted anilides stand out not as final therapeutics, but as the critical, pharmacophoric building blocks that enabled the discovery of 7-(2-phenoxyethoxy)-4(1H)-quinolones (PEQs). This whitepaper provides an in-depth technical analysis of the history, synthetic methodologies, and structure-activity relationships (SAR) of these anilide intermediates and their evolution into potent agents capable of overcoming multi-drug resistant Plasmodium falciparum.
Historical Context: The Discovery and Revival of ICI 56,780
The lineage of phenoxyethoxy-substituted antimalarials traces back to 1970 with the discovery of ICI 56,780 by Ryley and Peters (). This compound, a 4(1H)-quinolone ester featuring a prominent 7-(2-phenoxyethoxy) moiety, demonstrated exceptional causal prophylactic and blood schizonticidal activity in rodent models. However, its clinical development was abruptly halted due to the rapid acquisition of parasitological resistance in P. berghei, later attributed to point mutations in the parasite's cytochrome b gene.
For decades, the scaffold lay dormant. It was not until the 2010s that researchers, notably the Manetsch and Kyle laboratories, recognized the untapped potential of this chemotype. By revisiting the scaffold, they hypothesized that the rapid resistance was driven by the 3-position ester, while the 7-(2-phenoxyethoxy) group was an indispensable anchor for target binding. To synthesize libraries of optimized PEQs, the researchers relied on the robust chemistry of phenoxyethoxy-substituted anilides as pivotal intermediates ().
The Phenoxyethoxy Anilide Pharmacophore: Structural Significance
In drug development, the route of synthesis dictates the diversity of the accessible chemical space. The synthesis of PEQs requires the precise installation of a phenoxyethoxy ether linkage onto an aminophenol core.
Attempting to directly alkylate an aminophenol with (2-bromoethoxy)benzene is synthetically unviable due to competing chemoselectivity; the primary amine is significantly more nucleophilic than the phenol, leading to rapid N-alkylation or N,O-dialkylation. To circumvent this, the amine is transiently converted into an anilide (an N-acyl aniline).
The anilide serves a dual purpose:
-
Electronic Deactivation (Protecting Group): The acetyl group withdraws electron density from the nitrogen via resonance, drastically reducing its nucleophilicity and directing subsequent alkylation exclusively to the phenolic oxygen.
-
Thermal Stability: The anilide intermediate is highly crystalline and thermodynamically stable, allowing for rigorous purification before the harsh thermal conditions required for later cyclization steps.
Synthetic Methodologies: The Anilide-to-Quinolone Pathway
The following protocol details the self-validating, four-step synthetic workflow used to generate 7-(2-phenoxyethoxy)-4(1H)-quinolones from commercially available starting materials.
Synthetic workflow from aminophenol to 7-(2-phenoxyethoxy)-4(1H)-quinolone via an anilide.
Step 1: N-Acylation (Anilide Formation)
-
Procedure: Dissolve 5-amino-2-chlorophenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0–5 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise over 30 minutes. Stir for 2 hours at room temperature.
-
Causality & Self-Validation: The strict temperature control (0–5 °C) is critical. At elevated temperatures, the kinetic preference for N-acylation diminishes, leading to unwanted O-acylation. The reaction is self-validating via Thin Layer Chromatography (TLC; Hexanes/EtOAc 7:3): the disappearance of the highly polar aminophenol spot and the emergence of a less polar, UV-active spot confirms complete anilide formation.
Step 2: O-Alkylation (Etherification)
-
Procedure: Dissolve the resulting anilide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 1.5 eq) and (2-bromoethoxy)benzene (1.2 eq). Heat the mixture to 80 °C for 12 hours.
-
Causality & Self-Validation: K₂CO₃ is chosen specifically because its basicity is sufficient to deprotonate the phenol (pKa ~9.5) to form a reactive phenoxide, but entirely insufficient to deprotonate the anilide nitrogen (pKa ~15). This ensures pure Sₙ2 O-alkylation. Validation is achieved via IR spectroscopy, noting the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹).
Step 3: Hydrolysis (Deprotection)
-
Procedure: Suspend the phenoxyethoxy-substituted anilide in a 1:1 mixture of ethanol and 2M aqueous potassium hydroxide (KOH). Reflux for 4 hours. Cool to room temperature and neutralize with 1M HCl.
-
Causality & Self-Validation: The strongly basic conditions selectively cleave the amide bond to release the free aniline. The newly formed ether linkage is highly stable to base hydrolysis, ensuring the phenoxyethoxy tail remains intact. Complete hydrolysis is visually validated when the initial suspension dissolves into a homogeneous solution, followed by the precipitation of the free aniline upon neutralization.
Step 4: Conrad-Limpach Cyclization
-
Procedure: Condense the liberated aniline with a substituted β-ketoester in the presence of a catalytic acid to form an enamine intermediate. Dissolve the enamine in diphenyl ether and heat to 250 °C for 45 minutes.
-
Causality & Self-Validation: The extreme thermal energy drives an intramolecular Friedel-Crafts-type cyclization onto the aromatic ring. The reaction is driven forward by the thermodynamic stability of the resulting aromatized 4(1H)-quinolone core. The process is self-validating: the cyclization releases ethanol as a byproduct, and the cessation of ethanol distillation visually indicates reaction completion.
Structure-Activity Relationships (SAR): Overcoming Resistance
The synthesis of diverse PEQs via the anilide intermediate allowed researchers to conduct rigorous SAR studies. The primary goal was to eliminate the cross-resistance observed with Atovaquone, a standard-of-care antimalarial that targets the same biological pathway.
By systematically replacing the metabolically labile 3-position methyl carboxylate of ICI 56,780 with alkyl (e.g., ethyl) or ortho-substituted aryl groups, researchers drastically improved the Resistance Index (RI). Crucially, removing the 7-(2-phenoxyethoxy) group resulted in a 5- to 30-fold loss in potency, proving that this moiety is the primary pharmacophoric anchor ().
Table 1: SAR of 7-(2-Phenoxyethoxy)-4(1H)-quinolones Against P. falciparum
| Compound | 3-Position Substituent | 7-Position Substituent | EC₅₀ W2 (nM) | EC₅₀ TM90-C2B (nM) | Resistance Index (RI)* |
| ICI 56,780 (5) | Methyl carboxylate | 2-phenoxyethoxy | 0.5 | 1.2 | 2.4 |
| Compound 17 | Ethyl | 2-phenoxyethoxy | 0.8 | 0.9 | 1.1 |
| Compound 20 | Ethyl | Methoxymethyl ether | > 100.0 | > 100.0 | N/A |
| Compound 38 | o-Fluoroaryl | 2-phenoxyethoxy | 0.15 | 0.20 | 1.3 |
*Resistance Index (RI) = EC₅₀ (TM90-C2B) / EC₅₀ (W2). TM90-C2B is an atovaquone-resistant strain. An RI approaching 1.0 indicates a complete lack of cross-resistance.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
The biological target of these optimized PEQs is the Cytochrome bc1 complex (Cyt b) within the mitochondria of the Plasmodium parasite. Atovaquone binds to the Qo site of this complex; however, a single point mutation (Y268S) in the Qo site renders the parasite highly resistant to Atovaquone.
The phenoxyethoxy tail, installed during the critical anilide intermediate phase, is highly lipophilic and flexible. It allows the optimized PEQs to anchor deeply into the hydrophobic pocket of the Cyt bc1 complex. Unlike Atovaquone, the 3-aryl/ethyl substituted PEQs either bind to an alternative conformation of the Qo site or target the Qi site entirely, allowing them to bypass the Y268S mutation and restore single-digit nanomolar efficacy.
Mechanism of optimized PEQs targeting the Cytochrome bc1 complex to overcome resistance.
Conclusion & Future Perspectives
The journey of phenoxyethoxy-substituted anilides from simple, synthetically directed intermediates to the backbone of next-generation antimalarials underscores the importance of intelligent chemical design. By utilizing the anilide as a chemoselective protecting group, researchers were able to reliably install the critical phenoxyethoxy pharmacophore. Subsequent structural optimizations have yielded compounds with sub-nanomolar potency that effectively neutralize both blood and liver stages of multi-drug resistant malaria, representing a monumental leap forward in global infectious disease therapeutics.
References
-
Cross, R. M., Namelikonda, K. K., Mutka, T. S., Luong, L., Kyle, D. E., & Manetsch, R. (2011). "Synthesis, Antimalarial Activity, and Structure–Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones." Journal of Medicinal Chemistry, 54(24), 8321–8327.[Link]
-
Neelarapu, R., Maignan, J. R., Lichorowic, C. L., Monastyrskyi, A., Mutka, T. S., LaCrue, A. N., ... & Manetsch, R. (2018). "Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies." Journal of Medicinal Chemistry, 61(4), 1450–1473.[Link]
-
Ryley, J. F., & Peters, W. (1970). "The antimalarial activity of some quinolone esters." Annals of Tropical Medicine & Parasitology, 64(2), 209-222.[Link]
Synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide: An In-depth Technical Guide
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Williamson ether synthesis to form the key intermediate, 4-(2-phenoxyethoxy)aniline, followed by N-acylation to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a robust experimental procedure but also the underlying chemical principles, safety considerations, and characterization data.
Introduction
N-aryl propanamides are a significant class of organic compounds that feature prominently in the landscape of pharmaceuticals and biologically active molecules. Their structural motif is a cornerstone in the design of agents targeting a wide array of biological pathways. The title compound, N-[4-(2-phenoxyethoxy)phenyl]propanamide, incorporates a flexible phenoxyethoxy side chain, which can influence the molecule's conformational flexibility and its interactions with biological targets. This application note details a reliable and reproducible synthetic route to this compound, empowering researchers to access this and related structures for further investigation.
The synthetic strategy is bifurcated into two primary stages:
-
Williamson Ether Synthesis: The formation of the ether linkage in the intermediate, 4-(2-phenoxyethoxy)aniline, is achieved through the reaction of 4-aminophenol with 2-phenoxyethyl bromide. This classic yet powerful reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ, acts as a nucleophile.[1][2]
-
N-Acylation: The subsequent conversion of the synthesized aniline to the final propanamide is accomplished by acylation with propanoyl chloride. This reaction is a standard and efficient method for amide bond formation.
This document provides a self-contained guide, from starting materials to the fully characterized final product.
Overall Synthetic Workflow
The synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide is a sequential process involving etherification followed by amidation. The workflow is designed for efficiency and scalability in a standard laboratory setting.
Caption: Synthetic workflow for N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Materials and Reagents
The following table provides a list of necessary reagents with their key properties. It is crucial to handle all chemicals with appropriate safety precautions.
| Reagent | Formula | MW ( g/mol ) | Role | Supplier |
| 4-Aminophenol | C₆H₇NO | 109.13 | Starting Material | Sigma-Aldrich |
| 2-Phenoxyethyl bromide | C₈H₉BrO | 201.06 | Alkylating Agent | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Fisher Scientific |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | VWR |
| Propanoyl chloride | C₃H₅ClO | 92.52 | Acylating Agent | TCI |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | Acros Organics |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | EMD Millipore |
Experimental Protocols
Step 1: Synthesis of 4-(2-phenoxyethoxy)aniline (Intermediate)
This procedure is based on the principles of the Williamson ether synthesis.[1][2]
1. Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (10.91 g, 100 mmol) and anhydrous potassium carbonate (20.73 g, 150 mmol).
-
Add 100 mL of anhydrous dimethylformamide (DMF).
2. Reagent Addition:
-
While stirring the mixture under a nitrogen atmosphere, add 2-phenoxyethyl bromide (20.11 g, 100 mmol) dropwise at room temperature.
3. Reaction:
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
4. Work-up:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.[3][4] Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.
Step 2: Synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide (Final Product)
This procedure details the N-acylation of the synthesized aniline intermediate.
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(2-phenoxyethoxy)aniline (11.46 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (7.0 mL, 50 mmol) to the solution.
2. Reagent Addition:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add propanoyl chloride (4.63 g, 50 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
3. Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (1:1).
4. Work-up:
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude N-[4-(2-phenoxyethoxy)phenyl]propanamide can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexane.[3][4] Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. The following are expected spectral data based on the structures and data from similar compounds.
| Compound | Technique | Expected Data |
| 4-(2-phenoxyethoxy)aniline | ¹H NMR (400 MHz, CDCl₃) | δ 7.32-7.28 (m, 2H, Ar-H), 7.00-6.96 (m, 3H, Ar-H), 6.85 (d, J=8.8 Hz, 2H, Ar-H), 6.67 (d, J=8.8 Hz, 2H, Ar-H), 4.19 (t, J=4.8 Hz, 2H, OCH₂), 4.12 (t, J=4.8 Hz, 2H, OCH₂), 3.60 (br s, 2H, NH₂).[5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.6, 152.0, 140.9, 129.5, 121.2, 116.0, 115.5, 114.8, 67.9, 67.5.[5] | |
| Mass Spec (EI) | m/z (%): 229 (M⁺), 109, 93, 77.[6] | |
| N-[4-(2-phenoxyethoxy)phenyl]propanamide | ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.25 (m, 5H, Ar-H and NH), 7.00-6.85 (m, 4H, Ar-H), 4.19 (t, J=4.8 Hz, 2H, OCH₂), 4.12 (t, J=4.8 Hz, 2H, OCH₂), 2.35 (q, J=7.6 Hz, 2H, COCH₂), 1.25 (t, J=7.6 Hz, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5, 158.5, 155.0, 131.5, 129.6, 121.8, 121.4, 115.0, 114.8, 67.2, 66.9, 30.0, 9.8. | |
| Mass Spec (EI) | m/z (%): 285 (M⁺), 229, 109, 93, 77, 57. | |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).[7][8] |
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life.[9]
-
2-Phenoxyethyl bromide: Causes skin and eye irritation.[10]
-
Propanoyl chloride: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[11][12]
-
Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[13]
-
Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen.
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
Scribd. IR Spectroscopy of Amides and Applications. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]
-
LabXchange. Lab Procedure: Recrystallization. [Link]
-
Reddit. Recrystallisation Help. [Link]
-
NIST WebBook. Aniline. [Link]
-
PENTA. Triethylamine - SAFETY DATA SHEET. [Link]
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Advanced HPLC Method Development and Validation for the Detection of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Introduction & Analyte Profiling
The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the target analyte's physicochemical properties. N-[4-(2-phenoxyethoxy)phenyl]propanamide is a complex, synthetic organic molecule characterized by a central phenyl ring substituted with a propanamide group and a 2-phenoxyethoxy moiety.
Physicochemical Rationale
-
Hydrophobicity (LogP ~3.8 - 4.2): The presence of two aromatic rings and an aliphatic propyl chain renders this molecule highly hydrophobic. It will exhibit strong retention on non-polar stationary phases.
-
Acid-Base Chemistry (pKa): The propanamide nitrogen is non-basic (pKa ~15), meaning the molecule remains neutral across the standard operational pH range (pH 2–8) of reversed-phase HPLC.
-
UV Absorbance: The extended π -conjugation system across the phenoxy and phenyl groups provides strong UV chromophores, with expected absorbance maxima near 225 nm ( π→π∗ transitions) and 270 nm ( n→π∗ transitions from ether/amide oxygens).
Understanding these properties dictates that a reversed-phase (RP-HPLC) approach is the most scientifically sound choice, prioritizing hydrophobic interactions while controlling secondary silanol effects[1].
Method Development Strategy: The Causality of Choice
Do not simply select parameters by trial and error; every chromatographic condition must be driven by molecular causality.
Stationary Phase Selection
We select a C18 (Octadecylsilane) column with high carbon load and dense end-capping (e.g., 150 mm × 4.6 mm, 3.5 µm).
-
The Causality: The extended alkyl chains of the C18 phase provide the necessary surface area to interact with the bulky phenoxyethoxy and phenyl groups. End-capping is critical; although the analyte is neutral, unreacted silanols on the silica matrix can act as weak acids, causing secondary interactions with the amide dipole and resulting in peak tailing.
Mobile Phase & pH Control
The mobile phase consists of Water (Solvent A) and Acetonitrile (Solvent B) , both modified with 0.1% Formic Acid (FA) .
-
The Causality: Acetonitrile is chosen over methanol due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics, yielding sharper peaks. Even though the analyte does not ionize, adding 0.1% FA (pH ~2.7) forces any residual silanols on the stationary phase into a fully protonated, neutral state. This eliminates ion-exchange interactions, ensuring symmetrical peak shapes.
Gradient Elution vs. Isocratic
A gradient elution is mandated rather than an isocratic hold[2].
-
The Causality: Given the high hydrophobicity of the analyte, an isocratic method would require a high percentage of organic solvent, which would cause polar impurities or degradation products to co-elute in the void volume. A gradient starting at 30% organic allows polar impurities to elute early, while ramping to 90% organic ensures the target analyte elutes with a sharp, narrow peak width, maximizing the signal-to-noise (S/N) ratio.
Detector Wavelength
Detection is set to 225 nm .
-
The Causality: While 270 nm offers high specificity for the aromatic ether, 225 nm captures the primary π→π∗ transition of the conjugated system, offering maximum sensitivity (crucial for impurity profiling and Limit of Detection requirements).
Visualizing the Development Logic
Fig 1. Step-by-step logical workflow for HPLC method development and validation.
Fig 2. Troubleshooting logic for mitigating peak tailing via mobile phase and column optimization.
Experimental Protocols
Reagents and Materials
-
Acetonitrile (ACN), HPLC-Grade.
-
Milli-Q Water (18.2 MΩ·cm).
-
Formic Acid (FA), LC-MS Grade.
-
Reference Standard: N-[4-(2-phenoxyethoxy)phenyl]propanamide (Purity ≥ 99.0%).
Sample Preparation Protocol
Causality Note: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion (the "solvent effect").
-
Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 100% ACN to yield a 1.0 mg/mL stock.
-
Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Dilute to volume with a 50:50 Water:ACN mixture. Final concentration: 100 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulates.
Chromatographic Conditions
Execute the method using the following optimized parameters:
-
Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 30°C (Reduces solvent viscosity and ensures reproducible retention times).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm (Reference 360 nm, Bandwidth 100 nm if using PDA).
Table 1: Gradient Elution Program
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN + 0.1% FA) | Curve Profile |
| 0.0 | 70 | 30 | Initial |
| 2.0 | 70 | 30 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Ramp |
| 13.0 | 10 | 90 | Wash |
| 13.1 | 70 | 30 | Step Return |
| 18.0 | 70 | 30 | Re-equilibration |
Method Validation (Self-Validating System)
To ensure trustworthiness, this protocol incorporates a self-validating framework aligned with the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [3][4]. A run is only considered valid if the System Suitability Test (SST) criteria are met prior to sample analysis.
System Suitability Testing (SST)
Inject the 100 µg/mL working standard six consecutive times. The system is deemed "fit for purpose" only if the parameters in Table 2 are satisfied.
Table 2: System Suitability Test (SST) Acceptance Criteria
| Parameter | Target Value / Limit | Rationale (Causality) |
| Retention Time (RT) | ~8.5 min | Confirms correct gradient delivery and column chemistry. |
| %RSD of Peak Area | ≤ 2.0% (n=6) | Validates autosampler precision and detector stability. |
| USP Tailing Factor ( Tf ) | ≤ 1.5 | Ensures absence of secondary silanol interactions. |
| Theoretical Plates ( N ) | ≥ 5,000 | Confirms column efficiency and proper packing integrity. |
Validation Summary Data
Following ICH Q2(R2) lifecycle protocols[3][5], the method was validated for linearity, sensitivity, and precision. The summarized quantitative data is presented below.
Table 3: Method Validation Summary
| Validation Parameter | Range / Result | Acceptance Criteria (ICH Q2(R2)) |
| Linearity Range | 10 µg/mL to 150 µg/mL | Correlation coefficient ( R2 ) ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-Noise (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | Signal-to-Noise (S/N) ≥ 10:1 |
| Intra-day Precision (%RSD) | 0.8% | ≤ 2.0% (n=6 injections) |
| Inter-day Precision (%RSD) | 1.2% | ≤ 2.0% (over 3 consecutive days) |
| Accuracy (Spike Recovery) | 98.5% – 101.2% | 98.0% – 102.0% recovery at 3 levels |
Sources
Application Note & Protocol: High-Purity Recrystallization of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Abstract
This comprehensive guide provides a detailed methodology for the purification of N-[4-(2-phenoxyethoxy)phenyl]propanamide via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions. It delves into the fundamental principles of crystallization, offering a systematic approach to solvent selection, protocol optimization, and purity verification. By understanding the "why" behind each step, researchers can effectively troubleshoot and adapt these techniques to achieve high-purity crystalline products essential for pharmaceutical and research applications.[1][2][3]
Introduction: The Rationale for Recrystallization
N-[4-(2-phenoxyethoxy)phenyl]propanamide, as with many active pharmaceutical ingredients (APIs), often requires purification to remove impurities generated during synthesis.[3] Recrystallization stands as a robust, cost-effective, and scalable method for achieving high purity in solid organic compounds.[3][4] The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[5] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice.[6][7] As the highly ordered crystal structure forms, it selectively incorporates molecules of the desired compound, effectively excluding impurities which remain dissolved in the surrounding solution (mother liquor).[5][8]
The success of this technique hinges on the careful selection of an appropriate solvent and precise control over the cooling rate.[5][9] Rapid cooling can lead to the precipitation of an impure solid rather than the formation of pure crystals.[9] This guide will provide the necessary protocols to systematically identify an optimal solvent system and execute the recrystallization of N-[4-(2-phenoxyethoxy)phenyl]propanamide to yield a product of high purity.
Physicochemical Profile & Solvent Selection Strategy
While specific experimental data for N-[4-(2-phenoxyethoxy)phenyl]propanamide is not widely published, its structure (an amide with ether linkages) suggests it is a polar molecule. This polarity is a key determinant in solvent selection. The general principle of "like dissolves like" provides a starting point; a polar compound will likely be more soluble in polar solvents.[10] For context, a structurally similar compound, N-(4-ethoxyphenyl)propanamide, has a reported melting point of approximately 120-122.5°C.[11][12] This suggests that N-[4-(2-phenoxyethoxy)phenyl]propanamide is a crystalline solid at room temperature.
The ideal recrystallization solvent should exhibit the following characteristics[6][13]:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at room or cold temperatures: This ensures maximum recovery of the purified compound upon cooling.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Non-toxic and inexpensive: Safety and cost are important practical considerations.
Given the amide and ether functionalities, a range of solvents with varying polarities should be screened.
Table 1: Potential Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | May be a good anti-solvent in a mixed solvent system. |
| Ethanol | High | 78 | Often a good choice for moderately polar compounds. |
| Isopropanol | Medium-High | 82 | Similar to ethanol, but less polar. |
| Acetone | Medium | 56 | A versatile solvent, but its low boiling point can be a challenge. |
| Ethyl Acetate | Medium | 77 | A good starting point for many amide purifications.[14] |
| Acetonitrile | Medium | 82 | Known to be effective for recrystallizing amides.[4] |
| Toluene | Low | 111 | May be suitable if the compound is less polar than anticipated. |
| Heptane/Hexane | Very Low | ~98/~69 | Likely to be poor solvents, but useful as anti-solvents. |
Experimental Protocols
This section is divided into two key protocols: a systematic solvent screening method and the main recrystallization procedure.
Protocol 1: Systematic Solvent Screening
This protocol will enable the researcher to identify the optimal solvent or solvent pair for the recrystallization of N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Objective: To determine a solvent that dissolves the compound when hot but not when cold.
Materials:
-
N-[4-(2-phenoxyethoxy)phenyl]propanamide (crude)
-
Selection of solvents from Table 1
-
Test tubes (small)
-
Hot plate or heating mantle
-
Water bath and ice bath
-
Glass stirring rods
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude N-[4-(2-phenoxyethoxy)phenyl]propanamide into several labeled test tubes.
-
Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent. Agitate the mixture at room temperature for 1-2 minutes. Observe and record the solubility. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.
-
Hot Solubility: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a water bath towards the boiling point of the solvent. Add the solvent dropwise while stirring until the solid just dissolves. Record the approximate volume of solvent required.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
Inducing Crystallization: If crystals do not form upon cooling, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound (if available).[2]
-
Ice Bath Cooling: After cooling to room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.[15]
-
Evaluation: The ideal solvent will dissolve the compound when hot and form a significant amount of high-quality crystals upon cooling.
dot
Caption: Workflow for systematic solvent screening.
Protocol 2: Bulk Recrystallization
Once an optimal solvent has been identified, this protocol can be used for purifying larger quantities of the compound.
Objective: To purify crude N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Materials:
-
Crude N-[4-(2-phenoxyethoxy)phenyl]propanamide
-
Optimal recrystallization solvent
-
Erlenmeyer flask
-
Hot plate or heating mantle
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling or magnetic stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[6] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[17] This step must be done quickly to prevent premature crystallization in the funnel.[9][17]
-
Decolorization (if necessary): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution after removing it from the heat source.[2][17] Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[18] Slow cooling is essential for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the solution has reached room temperature and crystal growth appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[9]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[15]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals. This can be done by air drying on the filter paper, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
dot
Caption: Step-by-step bulk recrystallization workflow.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[19][20]- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.[16][20]- Scratch the inner surface of the flask with a glass rod.[2]- Add a seed crystal.[2] |
| "Oiling out" | - The melting point of the compound is lower than the boiling point of the solvent.[19]- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[19]- Consider using a lower-boiling point solvent. |
| Low recovery of purified product | - The compound is significantly soluble in the cold solvent.[14]- Too much solvent was used.[14]- Premature crystallization during hot filtration. | - Ensure the filtrate is thoroughly cooled in an ice bath.[14]- Use the absolute minimum amount of hot solvent for dissolution.[14]- Ensure the filtration apparatus is pre-heated for hot filtration. |
| Crystals are colored or appear impure | - The impurity co-crystallizes with the product.[14]- Impurities are trapped within the crystal lattice. | - Perform a second recrystallization.[14]- Use activated charcoal during the recrystallization process if colored impurities are present.[14] |
Purity Assessment and Characterization
After recrystallization, it is imperative to assess the purity of the final product.
5.1. Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C).[18] Impurities tend to depress and broaden the melting point range.[7] Compare the experimental melting point of the recrystallized N-[4-(2-phenoxyethoxy)phenyl]propanamide to that of the crude starting material. A significant sharpening and elevation of the melting point indicates successful purification.
5.2. Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate. Spot the crude material, the recrystallized product, and the mother liquor on the same plate to visualize the separation of impurities.
5.3. Spectroscopic and Chromatographic Methods: For rigorous purity confirmation, especially in a drug development context, more advanced analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
Calculating Percent Recovery:
To evaluate the efficiency of the recrystallization process, calculate the percent recovery:
Percent Recovery (%) = (Mass of Pure, Dry Crystals / Mass of Crude Material) x 100
A high percent recovery is desirable, but the primary goal is to achieve high purity. Sometimes, a lower recovery must be accepted to obtain the desired level of purity, and a second crop of crystals can be obtained by concentrating the mother liquor.
Conclusion
Recrystallization is a powerful technique for the purification of N-[4-(2-phenoxyethoxy)phenyl]propanamide. By systematically selecting an appropriate solvent and carefully controlling the crystallization process, researchers can significantly enhance the purity of their compound. The protocols and troubleshooting guidance provided in this application note offer a robust framework for achieving high-quality crystalline material suitable for a wide range of scientific and pharmaceutical applications.
References
- Vertex AI Search.
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- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
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- YouTube. (2022, December 5).
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- recrystalliz
- Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Retrieved March 11, 2026.
- PubChem. Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-. Retrieved March 11, 2026.
- ChemicalBook. Propanamide, N-(4-ethoxyphenyl)- CAS#: 19314-14-8. Retrieved March 11, 2026.
- CAS Common Chemistry. N-(4-Ethoxyphenyl)propanamide. Retrieved March 11, 2026.
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Mastering Molecular Structure: An In-Depth Guide to 1H and 13C NMR Spectral Interpretation
Introduction: The Pillars of Modern Structural Elucidation
In the landscape of analytical chemistry, particularly within drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. Our focus extends beyond a mere recitation of protocols to a deeper understanding of the causality behind experimental choices, ensuring the generation of high-quality, interpretable data.
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align with the field.[3] By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum.[4] This spectrum provides a wealth of information, including the types and number of atoms, their connectivity, and their chemical environment within the molecule.[5]
Part 1: The Foundation - Principles of ¹H and ¹³C NMR
A thorough understanding of the fundamental principles of NMR is paramount to its effective application. ¹H and ¹³C NMR, while based on the same principles, provide complementary information crucial for piecing together a molecular puzzle.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is a highly sensitive technique due to the high natural abundance (99.98%) and gyromagnetic ratio of the ¹H nucleus.[6][7] The resulting spectra offer four key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[5]
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.[5]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent protons (spin-spin coupling). The 'n+1' rule is a common starting point, where 'n' is the number of equivalent neighboring protons.[8]
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It provides information about the dihedral angle between coupled protons and the number of bonds separating them.[9]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
While ¹³C has a low natural abundance (1.1%), advances in NMR technology have made it a routine and indispensable technique.[6][7] ¹³C NMR spectra are typically simpler than ¹H spectra for several reasons:
-
Wider Chemical Shift Range: The chemical shifts for ¹³C span a much larger range (~0-220 ppm) compared to ¹H (~0-12 ppm), leading to less signal overlap.[6][10]
-
Proton Decoupling: ¹³C spectra are usually acquired with broadband proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each unique carbon atom.[11] This simplifies the spectrum but removes direct C-H coupling information.
-
Lack of Integration: Due to the complexities of nuclear relaxation and the Nuclear Overhauser Effect (NOE), the integration of signals in a standard decoupled ¹³C spectrum is not directly proportional to the number of carbon atoms.[10]
Part 2: From Bench to Spectrometer - Protocols for High-Fidelity Data
The quality of an NMR spectrum is intrinsically linked to the meticulousness of sample preparation and data acquisition.
Protocol 1: Rigorous Sample Preparation
Proper sample preparation is the critical first step to obtaining high-quality NMR spectra.[12]
Step-by-Step Methodology:
-
Solubility Testing: Before using expensive deuterated solvents, test the compound's solubility in the corresponding non-deuterated solvent. The preferred solvent is often CDCl₃ due to its versatility.[13]
-
Weighing the Sample:
-
For ¹H NMR, use approximately 5-25 mg of your compound.
-
For ¹³C NMR, a higher concentration is necessary due to the lower sensitivity of the ¹³C nucleus; aim for 50-100 mg if possible.[14]
-
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, small vial.[12][13]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Sample Height: Ensure the final sample height in the NMR tube is between 4-5 cm.[14]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. For volatile solvents, parafilm can be used to create a better seal.[13]
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[15]
Table 1: Common Deuterated Solvents and Their Properties
| Solvent | Chemical Shift of Residual Protons (ppm) | Uses and Characteristics |
| Chloroform-d (CDCl₃) | 7.26 | Good general-purpose solvent for many organic compounds. |
| Acetone-d₆ | 2.05 | Useful for more polar compounds. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | Excellent for highly polar compounds; can exchange with labile protons (e.g., -OH, -NH). |
| Methanol-d₄ | 3.31 (OH), 4.87 (CHD₂) | Good for polar compounds; will exchange with labile protons. |
| Water-d₂ (D₂O) | ~4.79 (HDO) | For water-soluble compounds like carbohydrates and proteins. |
Note: Chemical shift values can vary slightly depending on temperature and solute.
Protocol 2: Optimized Data Acquisition
The following steps provide a general workflow for acquiring 1D ¹H and ¹³C NMR spectra. Specific commands may vary depending on the spectrometer's software (e.g., TopSpin, VnmrJ).
Step-by-Step Methodology:
-
Sample Insertion: Carefully insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the sample into the spectrometer's autosampler or manually insert it into the magnet.[16]
-
Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. This is typically an automated process where you select the correct solvent.[16][17]
-
Shimming: This critical step involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming leads to broad and distorted peaks. Automated shimming routines are highly effective.[18][19]
-
Tuning and Matching: The probe must be tuned to the correct frequency for the nucleus being observed (e.g., ¹H or ¹³C) and the impedance matched to the electronics. This is often an automated procedure.[17]
-
Setting Acquisition Parameters:
-
Pulse Program: Select the appropriate pulse program for a standard 1D experiment.
-
Spectral Width (sw): Define the frequency range to be observed.[20]
-
Number of Scans (ns): For ¹H NMR of a sufficient concentration, 8 to 16 scans are often adequate. For ¹³C NMR, a much larger number of scans is required due to its low sensitivity.[20]
-
Acquisition Time (aq): This determines the digital resolution of the spectrum. A longer acquisition time yields better resolution.[15]
-
Relaxation Delay (d1): This is the time allowed for the nuclei to return to equilibrium between pulses. For quantitative ¹H NMR, a longer delay (at least 5 times the longest T₁) is necessary.[15]
-
-
Acquisition: Start the experiment.
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. This involves phasing, baseline correction, and referencing the chemical shifts.
Table 2: Key ¹H and ¹³C NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectral Width | ~12-16 ppm | ~220-250 ppm | To encompass all expected signals for the respective nucleus. |
| Number of Scans | 8 - 64 | 128 - 1024+ | ¹H is highly sensitive; ¹³C requires more scans to achieve a good signal-to-noise ratio. |
| Relaxation Delay | 1-5 s | 2-10 s | To allow for adequate relaxation of the nuclei between pulses, crucial for quantitative measurements. |
Part 3: The Art of Interpretation - From Spectrum to Structure
Interpreting NMR spectra is a systematic process of piecing together the information provided by each signal.
A Systematic Approach to ¹H NMR Interpretation
-
Number of Signals: Count the number of distinct signals (or multiplets). This corresponds to the number of sets of chemically non-equivalent protons.
-
Chemical Shift: Analyze the position of each signal to infer the type of proton (e.g., aromatic, aliphatic, vinylic).
-
Integration: Determine the relative number of protons represented by each signal.
-
Multiplicity: Analyze the splitting pattern of each signal to determine the number of neighboring protons.
-
Coupling Constants: If possible, measure the J-values to confirm connectivity between protons.
Deciphering the Carbon Backbone with ¹³C NMR and DEPT
While a standard ¹³C NMR spectrum reveals the number of unique carbon environments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment provides invaluable information about the number of attached protons.[21][22]
-
DEPT-90: Only signals from CH (methine) carbons are observed.[23]
-
DEPT-135: CH and CH₃ (methyl) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons (C) are not observed in DEPT spectra.[23]
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously assign the type of each carbon atom.[24]
Workflow for Integrated Spectral Interpretation
The true power of NMR in structure elucidation comes from the synergistic use of ¹H and ¹³C data, often supplemented with more advanced techniques.
Caption: Workflow for 1D NMR Spectral Interpretation.
Advanced Techniques: A Glimpse into 2D NMR
For complex molecules where 1D spectra exhibit significant signal overlap, two-dimensional (2D) NMR techniques are indispensable.[25][26] These experiments correlate signals based on through-bond or through-space interactions, providing a roadmap of the molecular connectivity.
-
COSY (Correlation Spectroscopy): Correlates ¹H signals that are coupled to each other, typically through two or three bonds.[27]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H signals with directly attached heteronuclei, most commonly ¹³C. This provides a direct link between the proton and carbon skeletons.[27]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H signals with carbons that are two or three bonds away, revealing long-range connectivity.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space, regardless of their bonding, providing crucial information about the 3D structure and stereochemistry.[1]
Caption: Overview of Common 2D NMR Experiments.
Conclusion
¹H and ¹³C NMR spectroscopy are cornerstone techniques in the arsenal of the modern chemist. A disciplined approach, beginning with meticulous sample preparation and followed by systematic spectral interpretation, is essential for unlocking the wealth of structural information contained within the data. While 1D NMR is often sufficient for the characterization of simpler molecules, the integration of advanced techniques like DEPT and 2D NMR provides the robust framework necessary for the unambiguous elucidation of complex molecular architectures, a critical capability in the fast-paced world of drug development and scientific research.[9][28]
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Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available from: [Link]
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ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]
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University of Maryland. Stepbystep procedure for NMR data acquisition. Available from: [Link]
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Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. (2024). Available from: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
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Anasazi Instruments. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. (2021). Available from: [Link]
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NMR-3. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Available from: [Link]
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OpenStax. 13.12 DEPT 13C NMR Spectroscopy. (2023). Available from: [Link]
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JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). Available from: [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
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Royal Society of Chemistry. Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. (2024). Available from: [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
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PubMed. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Available from: [Link]
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Scribd. 1H and 13C NMR Interpretation Guide | PDF | Proton Nuclear Magnetic Resonance. Available from: [Link]
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ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available from: [Link]
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Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]
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Chemistry LibreTexts. 2D NMR Introduction. (2025). Available from: [Link]
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University of California, San Diego. NMR Data Acquisition and Processing Procedure. Available from: [Link]
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ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021). Available from: [Link]
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Preparation of N-[4-(2-phenoxyethoxy)phenyl]propanamide for biological assays
An In-Depth Guide to the Synthesis and Biological Assay Preparation of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Introduction: Scaffolding for Discovery
N-[4-(2-phenoxyethoxy)phenyl]propanamide is a molecule of interest due to its core structure, which combines an amide linkage with a flexible phenoxyethoxy side chain. Such motifs are prevalent in pharmacologically active compounds, suggesting potential applications in various therapeutic areas. Phenoxy derivatives are widely used in the pharmaceutical industry for their diverse biological properties, including antibacterial and herbicidal activities.[1] The N-aryl amide component is also a cornerstone of many drug candidates.[2]
This application note provides a comprehensive, field-tested guide for the robust synthesis, rigorous purification, and precise preparation of N-[4-(2-phenoxyethoxy)phenyl]propanamide for biological screening campaigns. Moving beyond a simple recitation of steps, we delve into the causality behind the protocols, empowering researchers to not only replicate the results but also to adapt the methodology with a deep understanding of the underlying chemical principles. Our objective is to ensure the generation of high-quality, reliable compound stocks, a critical prerequisite for successful and reproducible biological assays.[3]
Section 1: Chemical Synthesis Pathway
The synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide is most reliably achieved through a two-stage process. First, the key intermediate, 4-(2-phenoxyethoxy)aniline, is synthesized via a Williamson ether synthesis. This intermediate is then acylated using propanoyl chloride to yield the final product. This stepwise approach ensures high purity of the intermediate, which directly translates to a cleaner final reaction and simpler purification.
Figure 1: Two-stage synthesis workflow for the target compound.
Protocol 1.1: Synthesis of 4-(2-phenoxyethoxy)aniline (Intermediate)
Principle: This reaction is a classic Williamson ether synthesis, where the phenoxide ion of 4-aminophenol acts as a nucleophile, displacing the bromide from 2-phenoxyethyl bromide. A polar aprotic solvent like DMF is used to facilitate the reaction, and a mild base like potassium carbonate acts as a proton scavenger.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 4-Aminophenol | 109.13 | 5.46 g | 50.0 | 1.0 |
| 2-Phenoxyethyl Bromide | 201.06 | 11.06 g | 55.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Deionized Water | - | 500 mL | - | - |
| Brine (Saturated NaCl) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenol, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 2-phenoxyethyl bromide to the suspension dropwise over 10 minutes.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 400 mL of cold deionized water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with additional deionized water (2 x 50 mL).
-
Dissolve the crude solid in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an ethanol/water mixture to afford 4-(2-phenoxyethoxy)aniline as a crystalline solid.
Protocol 1.2: Synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide (Final Product)
Principle: This is a standard nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the aniline intermediate attacks the electrophilic carbonyl carbon of propanoyl chloride.[4] This reaction is exothermic and produces HCl as a byproduct, which is neutralized by a tertiary amine base like triethylamine to prevent protonation of the starting amine and drive the reaction to completion.[][6]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 4-(2-phenoxyethoxy)aniline | 229.27 | 4.59 g | 20.0 | 1.0 |
| Propanoyl Chloride | 92.52 | 2.04 g (2.2 mL) | 22.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 3.04 g (4.2 mL) | 30.0 | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
Procedure:
-
Dissolve 4-(2-phenoxyethoxy)aniline in 100 mL of DCM in a 250 mL flask under a nitrogen atmosphere. Add triethylamine and cool the solution to 0°C in an ice bath.
-
Slowly add propanoyl chloride dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C. The reaction is often vigorous.[]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor completion by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Expert Insight: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Section 2: Purification and Quality Control
Ensuring the purity and identity of a compound is paramount before its use in biological assays to avoid false positives and ensure data reproducibility.[7] A multi-step purification and characterization process is mandatory.
Figure 2: Workflow for compound purification and quality control.
Protocol 2.1: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold 1:1 ethyl acetate/hexanes.
-
Dry the crystals under high vacuum to a constant weight.
Protocol 2.2: Characterization and Data Interpretation
The identity and purity of the final compound must be confirmed using orthogonal analytical methods.[8]
| Analysis Method | Purpose | Expected Result |
| Melting Point | Assess purity | A sharp melting point range (e.g., 1-2°C). |
| ¹H NMR (CDCl₃, 400 MHz) | Structural Confirmation | δ ~7.5 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (m, 4H, Ar-H), ~4.3 (t, 2H, -OCH₂), ~4.2 (t, 2H, -OCH₂), ~2.4 (q, 2H, -COCH₂CH₃), ~1.2 (t, 3H, -COCH₂CH₃). Amide NH proton will be a broad singlet. |
| ¹³C NMR (CDCl₃, 100 MHz) | Structural Confirmation | Peaks corresponding to ~172 (C=O), ~158-130 (aromatic carbons), ~67-66 (ether carbons), ~30 (aliphatic CH₂), ~10 (aliphatic CH₃). |
| HRMS (ESI+) | Molecular Weight Confirmation | Calculated for C₁₇H₁₉NO₃ [M+H]⁺: 286.1438; Found: 286.14xx. |
| HPLC | Purity Assessment | >95% purity, assessed by peak area at a suitable wavelength (e.g., 254 nm). |
Section 3: Preparation for Biological Assays
Proper handling and preparation of the compound for biological screening is a critical final step. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions due to its ability to dissolve a wide range of molecules.[9]
Figure 3: Workflow for preparing compound solutions for assays.
Protocol 3.1: Preparation of a 50 mM DMSO Stock Solution
Principle: A high-concentration primary stock allows for minimal final solvent concentration in the assay, reducing potential solvent-induced artifacts or toxicity.[9] Aliquoting prevents degradation from repeated freeze-thaw cycles.
Materials and Reagents:
-
N-[4-(2-phenoxyethoxy)phenyl]propanamide (M.W. 285.34 g/mol )
-
High-purity, anhydrous DMSO (Biotechnology Grade)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x M.W. ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 285.34 g/mol x 1000 = 14.27 mg
-
-
Weighing: Using a calibrated analytical balance, accurately weigh 14.27 mg of the compound directly into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[9] Gentle warming (e.g., 37°C) can be used cautiously, but verify that heat does not degrade the compound.
-
Aliquoting: Once a clear solution is obtained, dispense into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 3.2: Preparation of Working Solutions for Assays
-
Thawing: Thaw a single aliquot of the 50 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions as required by the experimental design. This is typically done in the final assay buffer or cell culture medium.
-
Expert Insight: It is critical to maintain a consistent final DMSO concentration across all wells, including the "vehicle control" wells which contain only the solvent at the same concentration as the test wells. Typically, the final DMSO concentration should be kept below 0.5%.[9]
-
-
Example Dilution: To achieve a 50 µM final concentration in a 100 µL assay volume (with 0.1% final DMSO):
-
Create an intermediate dilution of the 50 mM stock. For example, dilute 1 µL of 50 mM stock into 99 µL of assay buffer to get a 500 µM intermediate solution.
-
Add 10 µL of the 500 µM intermediate solution to 90 µL of the assay mixture in the well.
-
Conclusion
This application note provides a validated, end-to-end workflow for the synthesis and preparation of N-[4-(2-phenoxyethoxy)phenyl]propanamide. By following these detailed protocols, which emphasize the rationale behind key steps and integrate rigorous quality control checks, researchers can confidently produce high-purity compound stocks. This foundational work is essential for generating reliable and reproducible data in subsequent biological assays, ultimately accelerating the drug discovery process.
References
-
Save My Exams. (2025). Amide and Amine Differences - A Level Chemistry Revision. [Link]
-
Li, C-J., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Sustainable Chemistry & Engineering. [Link]
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Clark, J. (n.d.). The Preparation of Amides. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. [Link]
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Avomeen. (n.d.). The Importance of Standalone Testing for Small Molecules. [Link]
- Google Patents. (1994).
-
The Royal Society of Chemistry. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide. [Link]
-
American Chemical Society. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]
-
MDPI. (2022, December 29). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. [Link]
-
PubChem. (n.d.). Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-. [Link]
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-
ResearchGate. (2014, July 31). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. [Link]
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Decoding the Molecular Blueprint: A Guide to Mass Spectrometry Fragmentation Patterns
[Application Note & Protocol]
Abstract: Mass spectrometry is an indispensable analytical technique that provides vital information about the molecular weight and structure of chemical compounds. A molecule's mass-to-charge ratio (m/z) is measured, but the true power for structural elucidation lies in the interpretation of its fragmentation patterns. When a molecule is ionized, it often breaks apart in predictable ways, creating a unique "fingerprint" that can be used to piece together its original structure. This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and interpreting fragmentation patterns in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of ionization and fragmentation, explore common fragmentation pathways, and provide step-by-step protocols for acquiring and interpreting high-quality mass spectra.
Introduction: The Language of Fragments
At its core, mass spectrometry measures the mass-to-charge ratio of ions. However, the information gleaned from a simple molecular ion peak is often insufficient for complete structural characterization. The process of ionization, particularly in GC-MS, imparts significant energy into the analyte molecule, causing it to fragment into smaller, charged pieces.[1][2] This fragmentation is not random; it follows established chemical principles, and the resulting pattern of fragment ions is highly reproducible and characteristic of the molecule's structure.[3]
In LC-MS, "soft" ionization techniques are typically employed, which minimize fragmentation and often leave the molecular ion intact.[4][5] To induce fragmentation for structural analysis in LC-MS, tandem mass spectrometry (MS/MS) is used, where ions of interest are isolated and then fragmented through collision-induced dissociation (CID).[6]
Understanding the "rules" of fragmentation allows researchers to work backward from a mass spectrum to deduce the original molecular structure, much like reassembling a puzzle. This guide will equip you with the foundational knowledge and practical protocols to confidently interpret these molecular blueprints.
Part A: The Engine of Fragmentation - Ionization Techniques
The fragmentation pattern observed is intrinsically linked to the ionization method used. The choice between "hard" and "soft" ionization is a critical experimental decision that dictates the nature of the resulting mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS): Electron Ionization (EI)
In GC-MS, the most common ionization technique is Electron Ionization (EI).[7] Here, analyte molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV).[7] This process is energetic enough to knock an electron out of the molecule, forming a radical cation known as the molecular ion (M+•).[1][3][7] This molecular ion is often energetically unstable and rapidly undergoes fragmentation to produce a series of smaller fragment ions.[3] The extensive and reproducible fragmentation generated by EI is a double-edged sword: it provides rich structural information but can sometimes lead to the complete absence of a detectable molecular ion peak for certain classes of compounds.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS): Soft Ionization and Collision-Induced Dissociation (CID)
LC-MS is typically used for less volatile and thermally labile molecules that are not amenable to GC. The ionization techniques used are considered "soft" because they impart less energy to the analyte, resulting in minimal fragmentation.[4]
-
Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that generates ions from a liquid solution.[4][8] A high voltage is applied to a liquid passing through a capillary, creating a fine spray of charged droplets.[8][9] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[8] ESI is particularly well-suited for polar and large molecules like proteins and peptides and typically produces protonated [M+H]+ or deprotonated [M-H]- ions with little to no fragmentation.[9]
-
Collision-Induced Dissociation (CID): To obtain structural information from the ions generated by soft ionization techniques, tandem mass spectrometry (MS/MS) is employed. In this process, a specific precursor ion (e.g., the [M+H]+ ion) is selected in the first mass analyzer, and then passed into a collision cell.[6] Inside the collision cell, the precursor ions are collided with an inert gas (like argon or nitrogen), which imparts sufficient energy to induce fragmentation.[6] The resulting product ions are then analyzed in a second mass analyzer, generating a product ion spectrum that reveals structural details.[6]
Caption: Comparison of GC-MS and LC-MS/MS workflows.
Part B: The Rules of Fragmentation - Predicting and Interpreting Spectra
While fragmentation may seem complex, it is governed by a set of predictable rules based on chemical principles. Understanding these rules is key to interpreting mass spectra.
Fundamental Principles
-
The Nitrogen Rule: This rule states that a molecule with an odd nominal molecular mass must contain an odd number of nitrogen atoms.[10][11][12][13] Conversely, a molecule with an even nominal molecular mass will have either an even number of nitrogen atoms or no nitrogen atoms at all.[10][11] This is a quick and valuable first check when analyzing a mass spectrum.[10]
Key Fragmentation Pathways in EI (GC-MS)
The radical cations produced by EI undergo fragmentation through several common pathways:
-
Alpha (α)-Cleavage: This is a common fragmentation pathway for compounds containing a heteroatom (O, N, S) or a carbonyl group. The bond alpha to the heteroatom or functional group breaks, leading to the formation of a resonance-stabilized cation.
-
McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds (ketones, aldehydes, esters, and carboxylic acids) that have a hydrogen atom on the gamma (γ) carbon.[14][15][16] It involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons.[14][15][16] This rearrangement results in the formation of a neutral alkene molecule and a charged enol radical cation, which is detected in the mass spectrum.[14][15] The McLafferty rearrangement is a highly specific process and can provide significant structural information.[16] A prominent peak at m/z 58 in the spectrum of an aliphatic ketone is often indicative of a McLafferty rearrangement.[17]
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- 9. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 10. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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Solvent selection for extraction of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Application Note & Protocol
Strategic Solvent Selection for the Efficient Extraction of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Abstract
This document provides a comprehensive guide for the selection of an optimal solvent for the extraction of N-[4-(2-phenoxyethoxy)phenyl]propanamide, a compound of interest in pharmaceutical research and development. The selection of an appropriate solvent is a critical step that significantly impacts the yield, purity, and overall efficiency of the extraction process. This guide elucidates the key physicochemical principles governing solvent selection, presents a comparative analysis of suitable organic solvents, and provides detailed protocols for laboratory-scale extraction.
Introduction: The Critical Role of Solvent Selection
N-[4-(2-phenoxyethoxy)phenyl]propanamide is a molecule characterized by a secondary amide, an ether linkage, and two aromatic rings. This unique combination of functional groups results in a molecule of moderate polarity, making the choice of an extraction solvent non-trivial. The primary goal of the extraction process is to isolate the target compound from a reaction mixture or a natural matrix with high efficiency and selectivity, leaving impurities behind.
The choice of solvent directly influences several key process parameters:
-
Extraction Efficiency: The ability of the solvent to solubilize the target compound.
-
Selectivity: The solvent's capacity to dissolve the target compound while excluding impurities.
-
Processability: The ease with which the solvent can be separated from the extracted compound.
-
Safety and Environmental Impact: The toxicity, flammability, and environmental footprint of the solvent.[1][2]
This application note will guide researchers through a systematic approach to solvent selection, ensuring a robust and reproducible extraction protocol.
Theoretical Framework for Solvent Selection
The selection of an ideal extraction solvent is a multi-faceted decision that requires balancing several key factors.[3] The fundamental principle of liquid-liquid extraction is based on the differential solubility of a compound in two immiscible liquid phases.[3][4] Typically, one phase is aqueous, and the other is an organic solvent.[1]
Key Solvent Selection Criteria
An ideal extraction solvent should possess the following characteristics:
-
Immiscibility with the Feed Solution: The solvent must form a distinct layer with the initial solution (e.g., water) to allow for phase separation.[1][3] Generally, the more polar an organic solvent, the more miscible it is with water.[1]
-
High Distribution Coefficient (K): The ratio of the concentration of the solute in the extract phase to the raffinate phase should be high, indicating a strong affinity of the target compound for the extraction solvent.[5]
-
High Selectivity: The solvent should have a high affinity for the target compound and a low affinity for impurities.[5]
-
Chemical Inertness: The solvent should not react with the target compound or other components in the mixture.[3]
-
Volatility: A relatively low boiling point is desirable to facilitate easy removal of the solvent from the extracted compound via evaporation or distillation.[1][5]
-
Density Difference: A significant density difference between the two liquid phases aids in rapid and clean phase separation.
-
Safety and Cost: The solvent should have low toxicity, low flammability, and be economically viable.[1]
Physicochemical Profile of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Comparative Analysis of Potential Solvents
Based on the theoretical principles, a range of common organic solvents can be evaluated for their suitability in extracting N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Unsuitable Solvents
-
Highly Polar Solvents (Methanol, Ethanol, Acetone, Acetonitrile): These solvents are generally miscible with water and therefore unsuitable for liquid-liquid extraction from aqueous solutions.[1][6]
-
Highly Nonpolar Solvents (Hexane, Heptane): While immiscible with water, these solvents are unlikely to effectively dissolve the moderately polar N-[4-(2-phenoxyethoxy)phenyl]propanamide due to the presence of the polar amide and ether functional groups.[7]
Potentially Suitable Solvents
A selection of solvents with intermediate polarity and good overall properties are presented in Table 1.
Table 1: Physicochemical Properties of Potentially Suitable Extraction Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Solubility in Water ( g/100g ) | Dielectric Constant |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 1.3 | 9.08 |
| Chloroform | CHCl₃ | 61.2 | 1.489 | 0.8 | 4.81 |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | 6.9 | 4.34 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 8.3 | 6.02 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 0.05 | 2.38 |
Data compiled from various sources.[6][8][9]
Rationale for Selection
-
Dichloromethane (DCM): Often an excellent choice for extracting moderately polar compounds. Its high density means it will form the lower layer in an extraction with an aqueous solution. It is, however, a suspected carcinogen and should be handled with appropriate safety precautions.
-
Ethyl Acetate: A less toxic and more environmentally friendly alternative to chlorinated solvents. It is a good solvent for a wide range of compounds of intermediate polarity. Its lower density means it will form the upper layer.
-
Diethyl Ether: A highly effective extraction solvent due to its ability to dissolve a wide range of organic compounds and its high volatility, which makes it easy to remove. Its main drawbacks are its high flammability and tendency to form explosive peroxides.
-
Toluene: A good solvent for less polar compounds, but its higher boiling point can make it more difficult to remove.
Experimental Protocols
The following protocols provide a step-by-step guide for selecting an optimal solvent and performing a liquid-liquid extraction.
Workflow for Solvent Selection
Caption: Workflow for empirical solvent selection.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Prepare four small vials each containing a representative sample of the aqueous mixture containing N-[4-(2-phenoxyethoxy)phenyl]propanamide.
-
Solvent Addition: To each vial, add an equal volume of a different test solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene, Diethyl Ether).
-
Mixing: Cap the vials and shake vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Allow the vials to stand until the layers have fully separated.
-
Analysis: Carefully sample a small aliquot from each organic layer and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative concentration of the target compound and any impurities.
-
Selection: Choose the solvent that shows the highest concentration of the target compound and the lowest concentration of impurities in the organic phase.
Protocol 2: General Liquid-Liquid Extraction Procedure
This protocol assumes the synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide results in an aqueous reaction mixture.
-
Transfer: Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.
-
First Extraction: Add a volume of the selected organic solvent (e.g., Ethyl Acetate) equal to the volume of the aqueous layer.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Collection: Drain the lower layer. If the organic layer is denser (e.g., Dichloromethane), it will be the bottom layer. If it is less dense (e.g., Ethyl Acetate), it will be the top layer. Collect the desired layer.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent to maximize the yield.
-
Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Caption: General liquid-liquid extraction workflow.
Safety Considerations
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the specific hazards of each solvent. For example, diethyl ether is extremely flammable and can form explosive peroxides. Chlorinated solvents like dichloromethane are toxic.[1]
-
Dispose of all solvent waste in appropriately labeled containers according to institutional guidelines.
Conclusion
The successful extraction of N-[4-(2-phenoxyethoxy)phenyl]propanamide is highly dependent on the strategic selection of an appropriate solvent. For this moderately polar compound, solvents such as ethyl acetate and dichloromethane are recommended as starting points for optimization. Ethyl acetate is often preferred due to its lower toxicity and environmental impact. An empirical screening process, as outlined in this note, is the most reliable method to determine the optimal solvent for a specific reaction mixture, balancing the requirements of high yield, purity, safety, and process efficiency.
References
- University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
- National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)propanamide.
- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- Scribd. (n.d.). Solvent Selection Criteria for Extraction.
- Yang, Z., Hu, K., Ge, R., & Chen, Y. (n.d.). Physicochemical properties of common organic solvents.
- Sharma, M., Prajapati, S., Kumar, A., Tripathi, A., & Gupta, P. (n.d.). Properties of common organic solvents used for extraction.
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
- Oregon State University. (n.d.). Physical properties of some common organic solvents.
- National Center for Biotechnology Information. (n.d.). Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-.
- SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity.
- JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- Cheméo. (n.d.). Chemical Properties of Propanamide, N-phenyl- (CAS 620-71-3).
- U.S. Environmental Protection Agency. (n.d.). Propanamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-.
- National Center for Biotechnology Information. (n.d.). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling.
- Chemsrc. (2025, December 2). N-hydroxy-N-[4-(2-phenylethenyl)phenyl]propanamide.
- MDPI. (2022, December 29). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Indian Academy of Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study.
- Wikipedia. (n.d.). Propanamide.
- National Institute of Standards and Technology. (n.d.). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists.
- Cheméo. (n.d.). Chemical Properties of Propanamide (CAS 79-05-0).
- MDPI. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.
Sources
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- 2. scispace.com [scispace.com]
- 3. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 4. journalspub.com [journalspub.com]
- 5. scribd.com [scribd.com]
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- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Resolution Infrared (IR) Spectroscopy for Amide Identification and Protein Secondary Structure Elucidation
Executive Summary & Biophysical Significance
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive, and label-free analytical technique utilized extensively in structural biology and biopharmaceutical drug development to elucidate protein and peptide conformations[1]. The structural repeat units of proteins—the peptide bonds—give rise to nine characteristic IR absorption bands, designated as Amides A, B, and I–VII[2]. Among these, the Amide I and Amide II bands are the most conformationally sensitive, serving as critical biophysical markers for quantifying secondary structural elements such as α-helices, β-sheets, turns, and random coils (3)[3].
Theoretical Framework: The Causality of Amide Vibrational Modes
Understanding the quantum mechanical origins of amide vibrations is essential for accurate spectral interpretation. The exact band position (wavenumber) is dictated by the backbone conformation and the intricate hydrogen bonding network of the molecule[2].
The Causality of Wavenumber Shifts: The Amide I band is primarily governed by the stretching vibration of the carbonyl (C=O) group[4]. When a protein folds into a β-sheet, the hydrogen bonds formed between adjacent strands are highly linear and strong. This strong intermolecular interaction draws electron density away from the C=O double bond, weakening its force constant. Consequently, this shifts the Amide I absorption to a lower frequency (~1620–1640 cm⁻¹) compared to the weaker, intra-helical hydrogen bonds of an α-helix (~1650–1658 cm⁻¹)[4],[5].
Table 1: Principal IR Absorption Bands of the Peptide Amide Group
| Band | Wavenumber Range (cm⁻¹) | Vibrational Origin | Structural Sensitivity |
| Amide A | 3300 – 3500 | N-H stretching (Fermi resonance) | Highly sensitive to hydrogen bond strength[2]. |
| Amide B | ~3100 | N-H stretching (Fermi resonance) | Originates from resonance with Amide II overtone[2]. |
| Amide I | 1600 – 1700 | C=O stretch (70-85%), C-N stretch (10-20%) | Primary marker: Directly related to backbone conformation[2]. |
| Amide II | 1470 – 1580 | N-H bend (40-60%), C-N stretch (18-40%) | Conformationally sensitive, but complex[2],[6]. |
| Amide III | 1250 – 1350 | N-H bend, C-N stretch, C-H vibrations | Complex; highly dependent on amino acid side chains[2],[6]. |
Experimental Protocol: ATR-FTIR Analysis of Proteins in Aqueous Media
Historically, analyzing proteins in native H₂O was challenging because the H-O-H bending mode of water (~1645 cm⁻¹) directly overlaps with the Amide I band[7],[5]. While deuterium oxide (D₂O) is often used to shift the solvent absorption to ~1200 cm⁻¹[8], D₂O can alter the native hydration state, and hydrogen-deuterium exchange kinetics can complicate structural analysis[1]. Modern Attenuated Total Reflection (ATR) FTIR overcomes this limitation by utilizing an internal reflection element (e.g., Diamond or Germanium) that generates an evanescent wave, limiting the effective pathlength to ~1–2 µm and preventing total IR absorption by water[4],[3].
Self-Validating Step-by-Step Methodology
-
Instrument Preparation & Purging: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric interference.
-
Validation Check: Acquire a background air spectrum. The region between 1300–2000 cm⁻¹ must be devoid of sharp, comb-like rotational peaks indicative of water vapor. If present, extend the purge time.
-
-
Buffer Background Acquisition: Place the exact formulation buffer on the ATR crystal. Acquire 64–256 scans at 4 cm⁻¹ resolution to ensure a high signal-to-noise ratio (9)[9].
-
Sample Measurement: Apply the protein solution to the crystal.
-
Causality Check: The protein concentration must be sufficiently high (>3 mg/mL) to ensure the Amide I signal can be mathematically distinguished from the massive water background[1].
-
-
Buffer Subtraction (The Core Validation Step): Subtract the buffer spectrum from the protein spectrum.
-
Validation Check: Do not blindly subtract using a 1:1 ratio. Monitor the water association band at ~2100 cm⁻¹. Iteratively adjust the subtraction factor until the ~2100 cm⁻¹ region forms a completely flat baseline. If a negative dip appears at 1645 cm⁻¹, the spectrum is over-subtracted and the data is invalid.
-
Data Processing & Spectral Deconvolution
Because the intrinsic width of the Amide I sub-bands is broader than the separation between their peak centers, the Amide I region appears as a single, broad envelope[3]. Mathematical band-narrowing is mandatory to resolve overlapping components[9].
Figure 1: Mathematical deconvolution workflow for Amide I band secondary structure analysis.
Deconvolution Workflow Execution
-
Baseline Correction: Apply a linear baseline between 1700 cm⁻¹ and 1600 cm⁻¹ to isolate the Amide I region[9].
-
Band Narrowing: Calculate the Second Derivative (SD) or apply Fourier Self-Deconvolution (FSD)[1]. Minima in the second derivative correspond to the exact center positions of hidden secondary structure peaks.
-
Curve Fitting: Assign Gaussian or Voigt peak shapes to the identified center positions. Iteratively adjust peak height and width until the cumulative synthetic curve matches the experimental Amide I envelope[4],[7].
-
Validation Check: The Root Mean Square Error (RMSE) of the residual (Experimental minus Synthetic) must be minimized (<0.01). Large residuals indicate a missing structural component. The area under each fitted peak is then evaluated against the total area to yield the percentage of each secondary structure[3].
-
Table 2: Amide I Band Frequencies and Secondary Structure Assignments (in H₂O)
| Secondary Structure Element | Wavenumber Range (cm⁻¹) |
| Intermolecular β-sheet (Aggregates) | 1610 – 1620 |
| β-sheet (Antiparallel / Parallel) | 1620 – 1640 |
| Random Coil / Unordered | 1640 – 1648 |
| α-helix | 1650 – 1658 |
| Turns and Loops | 1660 – 1680 |
| β-sheet (High-frequency component) | 1680 – 1695 |
(Note: Assignments are based on characteristic frequency ranges established for aqueous protein solutions[4],[3],[9].)
Sources
- 1. Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. The Next Generation of IR Spectroscopy: EC-QCL-Based Mid-IR Transmission Spectroscopy of Proteins with Balanced Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shimadzu.com [shimadzu.com]
- 8. longdom.org [longdom.org]
- 9. repositori.irta.cat [repositori.irta.cat]
Improving yield in the synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide .
This target molecule is synthesized via a two-step sequence: the chemoselective amidation of 4-aminophenol, followed by a Williamson ether synthesis using 2-phenoxyethyl bromide. Both steps are highly susceptible to chemoselectivity issues and competing side reactions. This guide provides the mechanistic causality behind these failures and the self-validating protocols required to maximize your yield.
Reaction Workflow
Workflow for the two-step synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Troubleshooting & FAQs
Q1: During the amidation of 4-aminophenol, I am observing significant O-acylation and di-acylated byproducts. How can I ensure chemoselectivity for the N-acylated product? Causality & Solution: The amino group (-NH₂) is intrinsically more nucleophilic than the phenolic hydroxyl (-OH). However, O-acylation occurs if the reaction is pushed with excess acylating agent, strong organic bases (like pyridine or TEA), or elevated temperatures[1]. To prevent this, employ Schotten-Baumann conditions using a biphasic solvent system (e.g., Ethyl Acetate / Aqueous NaHCO₃) at 0–5 °C. The mild inorganic base neutralizes the HCl byproduct without deprotonating the phenol (pKa ~10.3). This keeps the oxygen neutral and relatively non-nucleophilic, directing the propanoyl chloride exclusively to the nitrogen.
Q2: My Williamson ether synthesis using 2-phenoxyethyl bromide suffers from low yields (<40%). LC-MS shows a major byproduct corresponding to phenyl vinyl ether. What is causing this? Causality & Solution: You are observing competitive E2 elimination. 2-Phenoxyethyl bromide is highly susceptible to base-induced dehydrohalogenation. Strong bases (like NaOH) or excessively high temperatures will abstract the beta-proton, expelling the bromide to form phenyl vinyl ether[2]. Switch to a milder base like anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF). To compensate for the lower basicity and accelerate the Sₙ2 pathway, add a catalytic amount of Potassium Iodide (KI). This facilitates an in situ Finkelstein reaction, converting the bromide to a highly reactive iodide intermediate that rapidly undergoes Sₙ2 displacement before E2 elimination can occur[3].
Q3: I used Sodium Hydride (NaH) to push the etherification to completion, but I am now seeing N-alkylation on the amide. How do I prevent this? Causality & Solution: NaH is a powerful base that will deprotonate both the phenolic -OH (pKa ~10.3) and the amide -NH (pKa ~15)[4]. Once the amide is deprotonated, the nitrogen becomes a strong nucleophile, leading to unwanted N-alkylation or N,O-dialkylation. Adhere strictly to K₂CO₃. Its basicity is perfectly tuned to deprotonate the phenol while leaving the amide intact, ensuring absolute chemoselectivity for O-alkylation.
Q4: How can I efficiently remove unreacted N-(4-hydroxyphenyl)propanamide from the final product without column chromatography? Causality & Solution: Exploit the acidic nature of the unreacted phenol. During the aqueous workup, wash the organic layer with a dilute alkaline solution (e.g., 1M NaOH). This deprotonates the residual starting material into its water-soluble phenoxide form, partitioning it into the aqueous layer, while your fully alkylated, neutral target compound remains safely in the organic phase.
Quantitative Data: Condition Optimization for Step 2
The following table summarizes the impact of base and solvent selection on the Williamson ether synthesis step, highlighting the shift between Sₙ2 (Target) and E2 (Byproduct) pathways.
| Base (Equiv) | Solvent | Additive | Temp (°C) | Sₙ2 Yield (Target) | E2 Byproduct | Primary Issue Observed |
| NaH (1.5) | THF | None | 60 | 35% | 45% | Severe N-alkylation & E2 elimination |
| NaOH (2.0) | EtOH | None | 80 | 40% | 30% | Solvolysis and moderate E2 elimination |
| K₂CO₃ (2.0) | DMF | None | 80 | 65% | 15% | Sluggish reaction rate; incomplete conversion |
| K₂CO₃ (2.0) | DMF | KI (0.1 eq) | 80 | >92% | <3% | Optimal Sₙ2 conversion via Finkelstein catalysis |
Standard Operating Procedures (SOPs)
Protocol 1: Chemoselective Synthesis of N-(4-hydroxyphenyl)propanamide
-
Preparation: In a 500 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol) in 100 mL of Ethyl Acetate. Add 100 mL of saturated aqueous NaHCO₃ to create a biphasic system.
-
Cooling: Submerge the flask in an ice-water bath and initiate vigorous magnetic stirring. Allow the internal temperature to reach 0–5 °C.
-
Amidation: Dissolve propanoyl chloride (9.7 g, 105 mmol) in 20 mL of Ethyl Acetate. Add this solution dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove unreacted amine, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.
Protocol 2: Williamson Ether Synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide
-
Deprotonation: In an oven-dried 250 mL flask under a nitrogen atmosphere, dissolve N-(4-hydroxyphenyl)propanamide (16.5 g, 100 mmol) in 100 mL of anhydrous DMF. Add finely powdered, anhydrous K₂CO₃ (27.6 g, 200 mmol) and Potassium Iodide (1.66 g, 10 mmol). Stir at room temperature for 15 minutes to pre-form the phenoxide.
-
Alkylation: Add 2-phenoxyethyl bromide (22.1 g, 110 mmol) dropwise via a syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir for 8–12 hours. Monitor the disappearance of the phenol via LC-MS or TLC (Hexanes/EtOAc 1:1).
-
Quenching: Cool the mixture to room temperature and pour it into 300 mL of ice water. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
-
Purification Wash: Combine the organic extracts and wash with 1M NaOH (2 x 50 mL) to selectively remove any unreacted N-(4-hydroxyphenyl)propanamide. Wash with distilled water (3 x 100 mL) to remove residual DMF, followed by a final brine wash (100 mL).
-
Final Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude product from an Ethanol/Water mixture to afford the target compound in high purity.
References
-
Wikipedia. "4-Aminophenol." Available at: [Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Available at: [Link]
-
Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Available at: [Link]
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Welcome to the Advanced Formulation Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous insolubility of diaryl ether amides. N-[4-(2-phenoxyethoxy)phenyl]propanamide is a classic example of a "brick dust" and "grease ball" molecule combined.
This guide is designed to move beyond generic advice. We will dissect the physicochemical causality of your precipitation issues and provide self-validating, field-proven protocols to get your compound into solution for both in vitro and in vivo applications.
Molecular Profiling: Understanding the Causality of Insolubility
Before troubleshooting, we must understand why this specific molecule resists aqueous solvation. Its structure consists of a propanamide group, a central phenyl ring, an ethoxy ether linkage, and a terminal phenoxy group.
-
Extreme Lipophilicity: The dual aromatic rings (phenyl and phenoxy) combined with the aliphatic propanamide chain create a massive hydrophobic surface area. Water molecules must form a highly ordered, thermodynamically unfavorable "cage" around this structure to dissolve it.
-
Lack of Ionizable Centers: Unlike many pharmaceuticals, this molecule is entirely neutral at physiological pH. The propanamide nitrogen is non-basic (pKa ~ 15). Therefore, pH modification will fail [1].
-
Crystal Lattice Stability: The planar aromatic rings allow for tight π−π stacking, while the amide groups can form strong intermolecular hydrogen bonds. This high crystal lattice energy resists dissolution.
Solubility Strategy Workflow
To choose the correct solubilization strategy, you must work backward from your downstream application. The diagram below outlines the decision-making process.
Figure 1: Decision matrix for selecting the optimal solubility enhancement technique based on experimental application.
Frequently Asked Questions (Troubleshooting)
Q1: I made a 10 mM stock in DMSO, but it crashes out immediately as a cloudy suspension when I add it to my cell culture media. What is happening? A1: You are experiencing solvent-shift precipitation (often called the "ouch" effect). When you spike your DMSO stock into aqueous media, the DMSO rapidly diffuses into the bulk water. Your highly lipophilic compound is suddenly stripped of its solvation shell, leaving it stranded in water, causing rapid nucleation and precipitation. Solution: Do not add the DMSO stock directly to bare media. Pre-warm your media and ensure it contains a carrier protein (like 10% FBS or 0.1% BSA) or a non-toxic surfactant like Pluronic F-127. Add the DMSO stock dropwise while vortexing vigorously to disperse the compound before it can nucleate.
Q2: I need to dose this compound intravenously (IV) in mice, but I cannot use DMSO due to toxicity. What is the best vehicle? A2: For a molecule with two aromatic rings, inclusion complexation is your best strategy[2]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that perfectly accommodates the phenoxy or phenyl rings of your compound, while its hydrophilic exterior maintains aqueous solubility. This technique precisely improves dissolution without altering the drug's chemical structure[3].
Q3: Can I just lower the pH of my buffer to dissolve it? A3: No. As established in the molecular profile, N-[4-(2-phenoxyethoxy)phenyl]propanamide lacks basic amines. While pH adjustment is a powerful tool for weakly acidic or basic drugs[1], attempting to force this neutral amide into solution via extreme pH will fail and may cause base/acid-catalyzed hydrolysis of the amide bond, destroying your active pharmaceutical ingredient (API).
Q4: We are moving to oral (PO) dosing. The cyclodextrin formulation is too voluminous. What's next? A4: You should transition to a Self-Emulsifying Drug Delivery System (SEDDS) or utilize particle size reduction. Micronization (using a jet mill or colloid mill) increases the total surface area, vastly improving the rate of dissolution in the GI tract, even if it doesn't change the absolute equilibrium solubility[2]. Alternatively, formulating the compound into lipid nanoparticles can bypass the aqueous solubility bottleneck entirely[4].
Formulation Excipient Data
When selecting a co-solvent or surfactant, you must balance solubilizing power against biological toxicity. Use the table below to guide your formulation limits.
| Solubilizing Agent | Mechanism of Action | Max Tolerated Conc. (In Vitro Cells) | Max Tolerated Conc. (In Vivo Mice IV) | Suitability for N-[4-(...)]propanamide |
| DMSO | Co-solvency (Polar aprotic) | ≤ 0.5% v/v | ≤ 5% v/v (Avoid if possible) | Excellent for primary stock solutions. |
| HP- β -CD | Inclusion Complexation | ≤ 2% w/v | ≤ 20% w/v | Optimal for IV dosing; encapsulates aromatic rings. |
| Tween 80 | Micellar Solubilization | ≤ 0.01% v/v | ≤ 5% v/v | Good, but can cause histamine release in dogs/rats. |
| PEG 400 | Co-solvency (Polymeric) | ≤ 1% v/v | ≤ 30% v/v | Good secondary co-solvent when paired with ethanol. |
| Pluronic F-127 | Polymeric Micelles | ≤ 0.1% w/v | N/A (Usually topical/IP) | Excellent for preventing in vitro media precipitation. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. If the visual or physical checkpoints fail, do not proceed to biological testing, as your actual dosed concentration will be unknown.
Protocol A: Preparation of a 20% HP- β -CD Inclusion Complex for IV Dosing
This protocol utilizes complexation to achieve a true solution for systemic administration.
-
Preparation of Vehicle: Dissolve 2.0 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 8.0 mL of sterile 0.9% saline. Stir until completely clear.
-
API Addition: Weigh out the required mass of N-[4-(2-phenoxyethoxy)phenyl]propanamide (e.g., 10 mg for a 1 mg/mL target). Add it directly to the HP- β -CD solution.
-
Kneading/Sonication: The compound will initially float or clump. Sonicate the mixture in a water bath at 37°C for 30–45 minutes.
-
Equilibration: Place the vial on a rotary shaker at room temperature for 24 hours. Causality note: Inclusion complexation is an equilibrium process; it requires time for the hydrophobic rings to enter the cyclodextrin cavities.
-
Validation Check: Inspect the vial against a dark background.
-
Pass: The solution is optically clear.
-
Fail: The solution is cloudy or has particulate matter. (You have exceeded the saturation limit; you must either decrease the drug concentration or increase the HP- β -CD concentration).
-
-
Sterilization: Filter the clear solution through a 0.22 µm PTFE syringe filter . (Critical: Do not use PES or Nylon filters, as highly lipophilic compounds can non-specifically bind to these membranes, stripping your drug out of the solution).
Protocol B: Co-Solvent/Surfactant System for In Vitro Cell Assays
This protocol prevents solvent-shift precipitation in aqueous media.
-
Primary Stock: Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 10 mM.
-
Surfactant Priming: In a separate tube, prepare your cell culture media and add Pluronic F-127 to a final concentration of 0.05% w/v. Warm the media to 37°C.
-
Dilution: While vortexing the warmed media vigorously, add the DMSO stock dropwise to reach your final assay concentration (e.g., 10 µM).
-
Validation Check: Measure the optical density (OD) at 600 nm. An OD600 > 0.05 compared to a blank indicates sub-visible precipitation (colloidal crashing). If this occurs, increase the Pluronic F-127 to 0.1% or switch to 0.1% BSA.
References
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at:[Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at:[Link]
Sources
Minimizing side reactions during phenoxyethoxy phenyl propanamide formation
A Guide to Minimizing Side Reactions and Optimizing Yield
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of phenoxyethoxy phenyl propanamide and related N-aryl amides. By understanding the underlying mechanisms of common side reactions, you can effectively troubleshoot your experiments, optimize reaction conditions, and improve the overall yield and purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: My reaction yield is low, and I have a significant amount of unreacted starting amine.
Question: I've run my amide coupling reaction between 2-(4-aminophenoxy)ethoxybenzene and propanoic acid using a carbodiimide reagent like EDC, but my yield is poor, and I recover a lot of my starting aniline derivative. What's going wrong?
Answer: This is a frequent challenge, particularly when coupling with aniline derivatives, which can be less nucleophilic than aliphatic amines. The problem often lies in inefficient activation of the carboxylic acid or competing side reactions that consume your reagents.
Potential Causes and Solutions:
-
Inadequate Carboxylic Acid Activation: The primary role of a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[1][2][3] If this activation is slow or incomplete, the amine will not react.
-
Solution 1: Add an Activator/Additive. Incorporating an additive like 1-Hydroxybenzotriazole (HOBt) is crucial.[1][4] HOBt traps the O-acylisourea intermediate to form a more stable, yet still highly reactive, HOBt-ester.[5][6] This intermediate is less prone to side reactions and reacts efficiently with the amine, often leading to higher yields and purer products.[1][4][7]
-
Solution 2: Switch to a More Powerful Coupling Reagent. For challenging couplings, especially with sterically hindered or electron-deficient amines, a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be more effective.[4][6][8][9] HATU often provides faster reaction times and higher yields.[4]
-
-
Presence of Water: Carbodiimides and the activated intermediates are highly sensitive to moisture.[1][10] Any water in the reaction will hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid, effectively halting the reaction.[1][10]
-
Sub-optimal Base: The choice and amount of base can be critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often required to neutralize acids formed during the reaction without competing with the primary amine.[9][11]
-
Solution: Check Stoichiometry and Base Type. Ensure you are using the correct stoichiometry of a suitable non-nucleophilic base. Using excess of the starting amine as the base is generally not recommended as it complicates purification.
-
Issue 2: My product is contaminated with a white, insoluble byproduct that is difficult to remove.
Question: After my coupling reaction using Dicyclohexylcarbodiimide (DCC), a white precipitate formed. I filtered it off, but my final product is still contaminated with a compound that has very similar solubility. What is this byproduct and how can I get rid of it?
Answer: You are likely dealing with two different byproducts. The precipitate you filtered is dicyclohexylurea (DCU), the expected byproduct of DCC activation. The persistent, hard-to-remove impurity is likely an N-acylurea.[1][7]
Root Cause Analysis:
The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable and unreactive N-acylurea.[7][12] This side reaction is a significant problem because the N-acylurea often has polarity and solubility characteristics very similar to the desired amide product, making purification by standard column chromatography extremely challenging.[7]
Solutions and Prevention:
-
Use an Additive (HOBt/HOAt): As mentioned previously, adding HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) is the most effective way to suppress N-acylurea formation.[1][7] These additives rapidly convert the O-acylisourea into an active ester, which is not prone to this rearrangement.[5]
-
Switch to a Water-Soluble Carbodiimide: Use EDC instead of DCC.[7][13] While N-acylurea can still form, both the resulting urea and the N-acylurea byproduct are water-soluble, allowing for their removal with a simple aqueous extraction during work-up.[7]
-
Optimize Reaction Temperature: Carbodiimide-mediated couplings should be run at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature).[13] Lower temperatures slow down the rate of the N-acylurea rearrangement.
Issue 3: My reaction mixture is turning dark brown or black, and I'm getting multiple unidentified byproducts.
Question: During the acylation of my phenoxyethoxy aniline derivative, the reaction turned very dark, and the final crude product is a complex mixture. What is causing this decomposition?
Answer: Aniline and its derivatives are susceptible to oxidation, especially under certain reaction conditions.[14] The dark coloration is a classic sign of the formation of oxidized impurities and polymeric materials, which can significantly reduce your yield and complicate purification.[14][15]
Potential Causes and Solutions:
-
Air Oxidation: Aniline derivatives can be oxidized by atmospheric oxygen.[14] This process can be accelerated by the presence of certain reagents or metal contaminants.
-
Reagent-Induced Oxidation: Some coupling reagents or reaction conditions can promote oxidation.
-
Solution 1: Protect the Amine. If oxidation is a persistent problem, consider a protecting group strategy. You can temporarily protect the amine by converting it to an acetanilide (by reacting it with acetic anhydride).[16][18] The acetamido group is much less prone to oxidation. After the main reaction sequence, the protecting group can be removed by hydrolysis to regenerate the amine.[16]
-
Solution 2: Control pH. The rate of aniline oxidation can be highly pH-dependent.[16] Buffering the reaction mixture may be necessary to maintain an optimal pH that disfavors oxidation.
-
-
Overly Harsh Conditions: Using highly reactive acylating agents like propanoyl chloride at elevated temperatures can lead to side reactions and decomposition.
-
Solution: Use Milder Conditions. Switch from an acyl chloride to a carboxylic acid/coupling reagent system, which allows for much milder and more controlled reaction conditions, typically at or below room temperature.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to form the amide bond for this specific molecule? Acyl chloride or a coupling reagent?
A1: For a molecule like phenoxyethoxy phenyl propanamide, using a carboxylic acid (propanoic acid) with a modern coupling reagent system (e.g., EDC/HOBt or HATU) is generally superior to using an acyl chloride (propanoyl chloride).[6][8]
-
Control & Mildness: Coupling reagents allow for reactions at low to ambient temperatures, which minimizes side reactions like oxidation of the aniline moiety.[1][8] Acyl chloride reactions often require a stoichiometric amount of base to neutralize the HCl byproduct, which can be harsh.[19][20]
-
Safety & Handling: Acyl chlorides are often volatile, corrosive, and moisture-sensitive. Carboxylic acids and most coupling reagents are stable solids that are easier and safer to handle.
Q2: I see a minor byproduct with a higher molecular weight in my mass spectrum analysis. What could it be?
A2: This is likely the result of diacylation . Although the newly formed amide nitrogen is less nucleophilic than the starting amine, under forcing conditions or with a large excess of a highly reactive acylating agent, a second propanoyl group can be added to the amide nitrogen.[21] To avoid this, use a controlled stoichiometry (near 1:1 ratio of amine to activated acid) and avoid excessively harsh conditions.[20]
Q3: Which solvent is best for this reaction?
A3: Polar aprotic solvents are typically the best choice for amide coupling reactions.[5]
-
N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common and effective solvents.[8][10] They do an excellent job of dissolving the reactants and intermediates.[5]
-
Ensure the solvent is anhydrous (dry) to prevent hydrolysis of your activated intermediates.[8][10]
Q4: How do I choose between different coupling reagents?
A4: The choice depends on the reactivity of your substrates, budget, and desired purity.
| Coupling Reagent System | Pros | Cons | Best For |
| DCC / HOBt | Inexpensive, effective. | Forms insoluble DCU byproduct which can complicate filtration; N-acylurea formation is a risk.[7] | Routine solution-phase synthesis where byproduct removal is straightforward. |
| EDC / HOBt | Water-soluble urea byproduct is easily removed by aqueous work-up.[7][13] | More expensive than DCC. | General purpose, especially when easy purification is a priority.[6][7] |
| HATU / DIPEA | Very high reactivity and efficiency, fast reaction times, low rates of side reactions.[4][22] | Expensive; can form guanidinium byproducts if amine is added last. | Difficult couplings, sterically hindered substrates, or when maximizing yield is critical.[9][23][24] |
Visualizing Reaction Pathways
Diagram 1: Desired Amide Formation Pathway
This diagram illustrates the intended reaction pathway using a carbodiimide (DCC/EDC) and an HOBt additive. The key is the formation of the HOBt active ester, which efficiently reacts with the amine.
Caption: Competing pathways: desired coupling vs. N-acylurea formation.
Experimental Protocols
Protocol: General Procedure for Phenoxyethoxy Phenyl Propanamide Synthesis using EDC/HOBt
This protocol is a general guideline and should be adapted based on the specific scale and substrates used.
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried.
-
To a round-bottom flask under a nitrogen atmosphere, add the 2-(4-aminophenoxy)ethoxybenzene derivative (1.0 eq) and anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M concentration).
-
-
Reagent Addition:
-
Add propanoic acid (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, keeping the internal temperature below 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the starting amine is consumed, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure phenoxyethoxy phenyl propanamide.
-
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed March 11, 2026.
- ReactionWeb.io. Carboxylic Acid + DCC + NH3. Accessed March 11, 2026.
- BenchChem.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Published June 23, 2008.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed March 11, 2026.
- BenchChem. Troubleshooting low yield in Lipoamide chemical synthesis. Accessed March 11, 2026.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Accessed March 11, 2026.
- Thieme Chemistry. 3.5 Carbodiimides. In Science of Synthesis. Accessed March 11, 2026.
- Organic Chemistry Portal.
- Patsnap Eureka. Optimize Amide Bond Formation for Increased Yield Efficiency. Published February 28, 2026.
- askIITians. Why is acetylation performed before nitration of aniline? Accessed March 11, 2026.
- BenchChem. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Accessed March 11, 2026.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Published March 12, 2021.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Accessed March 11, 2026.
- PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Published September 15, 2017.
- Indian Academy of Sciences.
- BenchChem. Troubleshooting low yield in Nipamovir synthesis. Accessed March 11, 2026.
- Patsnap Eureka.
- Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Accessed March 11, 2026.
- PubMed. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. Accessed March 11, 2026.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
- Royal Society of Chemistry.
- Chemistry LibreTexts. 21.7: Chemistry of Amides.
- PMC. N-[4-(4-Nitrophenoxy)phenyl]propionamide. Accessed March 11, 2026.
- Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Published October 7, 2019.
- ACS Publications. Selective Acylation of Primary Amines in Peptides and Proteins. Published November 15, 2007.
- MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Published February 7, 2023.
- Jasperse, Chem 360. Reactions of Amines. Accessed March 11, 2026.
- ResearchGate. Synthesis of 4-(benzamide) and 4-(phthalimide)-substituted phenoxypropanolamines and their beta-1, beta-2-adrenergic receptor binding studies. Published July 2005.
- chemrevise. 19. Amines, Amides , Amino Acids and proteins. Accessed March 11, 2026.
- Chemistry LibreTexts. 24.7: Reactions of Amines.
- BenchChem. Technical Support Center: Industrial Scale-up of 2-(4-Hydroxyphenoxy)propanamide Synthesis. Accessed March 11, 2026.
- Wikipedia. Aniline. Accessed March 11, 2026.
- ACS Publications.
- ResearchGate. What is the procedure for synthesizing N-(4-formylphenyl)
- Kramer, K. and Lilly, C. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry. Accessed March 11, 2026.
- PubMed. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Published December 15, 2020.
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. One moment, please... [chemistrysteps.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hepatochem.com [hepatochem.com]
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- 14. Aniline - Wikipedia [en.wikipedia.org]
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- 18. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
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- 20. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Overcoming Steric Hindrance in Propanamide Synthesis
Welcome to the Application Science Help Desk. As researchers and drug development professionals, you are well aware that amide bond formation is the most frequently executed reaction in medicinal chemistry. However, synthesizing propanamides using sterically hindered amines (e.g., tert-butylamine, complex API intermediates, or heavily substituted anilines) often leads to frustratingly low yields, epimerization, or complete reaction failure.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the causality behind these failures and provide self-validating, field-proven workflows to force these challenging couplings to completion.
The Mechanistic Bottleneck: Why Hindrance Fails Standard Couplings
When coupling propionic acid with a bulky amine, the primary failure mode is not a lack of activation, but a kinetic mismatch. Standard carbodiimides (like EDC or DIC) activate the carboxylic acid to form an O-acylisourea intermediate. If the incoming amine is sterically hindered, its nucleophilic attack is severely retarded. This kinetic delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct [1].
Logic flow of sterically hindered propanamide synthesis and activation pathways.
Diagnostic Q&A: Troubleshooting Hindered Propanamides
Q1: I am using standard EDC/HOBt to couple propionic acid with a bulky secondary amine, but my yields are under 30%. What is going wrong? A1: The OBt-active ester generated by HOBt is not electrophilic enough to overcome the steric repulsion of your secondary amine. The slow coupling rate allows competing hydrolysis or rearrangement pathways to dominate. You must switch to a coupling agent that lowers the transition state energy of the nucleophilic attack [1].
Q2: Which coupling agent should I upgrade to for immediate yield improvements? A2: Upgrade to a uronium salt like HATU or COMU . HATU generates an OAt-active ester. The critical difference is causality: the pyridine nitrogen in the HOAt leaving group acts as an intramolecular general base. It hydrogen-bonds with the incoming bulky amine, pre-organizing the transition state and dramatically accelerating the attack despite the steric congestion [2].
Q3: My downstream purification process cannot tolerate the byproducts of HATU. Can I force the EDC reaction to work? A3: Yes, by utilizing nucleophilic catalysis with DMAP (4-Dimethylaminopyridine). DMAP is a highly nucleophilic, unhindered pyridine derivative that rapidly attacks the O-acylisourea to form an acylpyridinium ion. This intermediate is exceptionally electrophilic and protrudes further into the solvent, reducing the steric penalty for the incoming amine [3].
Q4: What if the steric hindrance is so extreme that even HATU and DMAP fail? A4: For exceptionally hindered substrates, you must alter the geometry of the electrophile. Synthesize a propionyl fluoride intermediate using reagents like TFFH. Fluorine is highly electronegative but very small (van der Waals radius ~1.47 Å). This minimizes steric bulk at the carbonyl carbon while maintaining immense reactivity [4]. Alternatively, direct addition of Grignard reagents to isocyanates bypasses traditional condensation entirely [5].
Comparative Performance Data
To make an informed decision, compare the quantitative metrics of these strategies when applied to sterically hindered propanamide synthesis:
| Synthesis Strategy | Reagent System | Reactive Intermediate | Yield with Bulky Amines | Reaction Time | Primary Drawback |
| Conventional Carbodiimide | EDC·HCl, HOBt, DIPEA | O-acylisourea / OBt-ester | < 30% | 24 - 48 h | High rate of N-acylurea rearrangement [1] |
| Uronium Activation | HATU, DIPEA | OAt-active ester | 75 - 90% | 2 - 4 h | Risk of guanidinium byproduct formation [2] |
| Nucleophilic Catalysis | EDC·HCl, DMAP (1.0 eq) | Acylpyridinium ion | 60 - 85% | 12 - 24 h | DMAP toxicity; requires acidic workup [3] |
| Acyl Fluoride Generation | TFFH, DIPEA | Propionyl fluoride | 80 - 95% | 1 - 3 h | Specialized, moisture-sensitive reagents [4] |
| Organometallic Addition | Isocyanate + RMgX | N-magnesiated amide | > 90% | < 1 h | Requires strictly anhydrous conditions [5] |
Validated Experimental Workflows
The following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as they confirm the mechanistic pathway is proceeding correctly.
Protocol A: HATU-Mediated Synthesis with Strict Pre-Activation
Best for: Complex API intermediates and bulky secondary amines.
-
Preparation: Dissolve propionic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration). Cool the flask to 0 °C.
-
Base Addition: Add DIPEA (2.0 eq) dropwise over 2 minutes.
-
Validation Checkpoint (Critical): Stir the mixture for exactly 5 minutes before adding the amine.
-
Causality: If the bulky amine is present during activation, its slow coupling rate allows it to attack the HATU reagent directly, forming a dead-end guanidinium byproduct. Strict pre-activation forces the system to generate the OAt-active ester first [6]. The solution should turn pale yellow.
-
-
Coupling: Add the sterically hindered amine (1.1 eq). Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3 hours.
-
Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine to remove HOAt and urea byproducts. Dry over Na₂SO₄ and concentrate.
DMAP-catalyzed acyl transfer mechanism overcoming steric hindrance.
Protocol B: Stoichiometric DMAP-Catalyzed EDC Amidation
Best for: Electron-deficient anilines and moderately bulky amines where HATU is cost-prohibitive.
-
Preparation: Dissolve propionic acid (1.0 eq) and the bulky amine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).
-
Reagent Addition: Add EDC·HCl (1.2 eq) followed immediately by DMAP (1.0 eq).
-
Causality: While DMAP is traditionally a catalyst, using a full 1.0 equivalent for sterically hindered substrates ensures the entire pool of O-acylisourea is rapidly converted to the acylpyridinium intermediate, completely outcompeting the N-acylurea rearrangement [3].
-
-
Validation Checkpoint: The reaction must be kept strictly anhydrous under inert gas (N₂ or Ar). The acylpyridinium ion is highly susceptible to hydrolysis; the presence of ambient moisture will lead to rapid reversion to propionic acid.
-
Coupling: Stir at room temperature for 16 hours.
-
Workup: Dilute with CH₂Cl₂. Wash vigorously with 1M HCl (x2) to remove the stoichiometric DMAP and unreacted amine. Wash with brine, dry over MgSO₄, and concentrate.
Protocol C: In Situ Acyl Fluoride Generation (TFFH)
Best for: Exceptionally hindered amines (e.g., tert-butylamine derivatives) that fail all standard couplings.
-
Preparation: Dissolve propionic acid (1.0 eq) and TFFH (1.1 eq) in anhydrous CH₂Cl₂.
-
Activation: Add DIPEA (2.5 eq) dropwise. Stir for 30 minutes at room temperature.
-
Causality: TFFH cleanly converts the carboxylic acid to propionyl fluoride. The small atomic radius of fluorine minimizes steric repulsion at the carbonyl carbon, allowing the bulkiest amines to approach the electrophilic center without steric clashing [4].
-
-
Validation Checkpoint: Take a small aliquot and run an IR spectrum. The appearance of a sharp peak around 1840 cm⁻¹ confirms the formation of the acyl fluoride.
-
Coupling: Add the bulky amine (1.2 eq) and stir for 2 hours.
-
Workup: Wash with 5% NaHCO₃, 1N KHSO₄, and brine. Dry and concentrate.
References
-
Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Organic & Biomolecular Chemistry (RSC). URL:[Link]
-
Bode, J. W., et al. "The Synthesis of Sterically Hindered Amides". CHIMIA. URL:[Link]
-
Pandey, S. K., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". PubMed Central (PMC). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HATU | 148893-10-1 | Benchchem [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. 2-Propylpyrimidine-4-carboxylic acid | Benchchem [benchchem.com]
Identifying degradation products of N-[4-(2-phenoxyethoxy)phenyl]propanamide
Welcome to the Technical Support Center for the degradation profiling and analytical characterization of N-[4-(2-phenoxyethoxy)phenyl]propanamide .
As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we explore the causality behind degradation mechanisms and provide self-validating analytical workflows to ensure your LC-MS/MS data is robust, reproducible, and compliant with regulatory standards.
Part 1: Experimental Protocols & Methodologies
To accurately profile the degradation of N-[4-(2-phenoxyethoxy)phenyl]propanamide, you must induce stress pathways that target its specific structural vulnerabilities: the propanamide bond (susceptible to hydrolysis) and the phenoxyethoxy ether linkages (susceptible to cleavage and oxidation).
Protocol 1.1: Self-Validating Forced Degradation Workflow
This protocol is aligned with ICH Q1A(R2) guidelines for stress testing of new drug substances[1]. To ensure the system is self-validating, every stress condition must be accompanied by a neutralized blank and an unstressed control to rule out artifactual degradation caused by the neutralization process itself.
-
Sample Preparation: Dissolve the API in a mass-spectrometry-compatible co-solvent (e.g., 10% LC-MS grade Acetonitrile in LC-MS grade water) to a final concentration of 1.0 mg/mL.
-
Hydrolytic Stress (Acid/Base):
-
Acid: Add 0.1 N HCl to achieve a 1:1 (v/v) ratio with the API solution. Incubate at 60°C for 24–48 hours. Causality: The hydronium ions protonate the amide carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack by water[2].
-
Base: Add 0.1 N NaOH (1:1 v/v). Incubate at 60°C for 24 hours. Causality: Hydroxide directly attacks the amide carbonyl, which is often faster than acid-catalyzed hydrolysis for sterically unhindered amides.
-
Validation Step: Neutralize both samples immediately after incubation (using 0.1 N NaOH for the acid sample and 0.1 N HCl for the base sample). Prepare a "Control Blank" by mixing the acid and base before adding the API to ensure the resulting salt does not cause precipitation or in-source MS artifacts.
-
-
Oxidative Stress:
-
Add 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours. Causality: Peroxides generate reactive oxygen species that target the electron-rich aromatic rings and the alpha-carbon of the propanamide chain.
-
-
Termination & Dilution: Quench all reactions by diluting 1:10 with the initial LC mobile phase to arrest degradation and prevent column overloading.
Protocol 1.2: LC-MS/MS Structural Elucidation
-
Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to ensure sharp peak shapes and resolve structurally similar isomers. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Mass Spectrometry Setup: Operate in positive Electrospray Ionization (+ESI) mode. N-[4-(2-phenoxyethoxy)phenyl]propanamide ionizes readily via protonation at the amide nitrogen or ether oxygens[3].
-
Data Acquisition: Utilize Information-Dependent Acquisition (IDA) or Auto-MS/MS. Set the collision energy (CE) to a ramped method (15–45 eV) to capture both fragile ether cleavage fragments and stable aromatic core fragments in a single duty cycle.
Part 2: Troubleshooting & FAQs
Q1: I am observing a major degradant with a mass shift of -56 Da under acidic and basic conditions. What is the mechanism? A: This is the classic signature of amide hydrolysis . The parent compound ([M+H]⁺ = 286.14) undergoes hydrolytic cleavage of the propanamide group. The loss of the propionyl group (C₃H₅O, 57 Da) and the subsequent protonation of the resulting amine (+1 Da) results in a net loss of 56 Da. The resulting product is 4-(2-phenoxyethoxy)aniline ([M+H]⁺ = 230.12). To validate this, look for the presence of propanoic acid in negative ESI mode, which serves as the complementary cleavage product[2].
Q2: During oxidative stress (3% H₂O₂), I see multiple peaks with a +16 Da shift. How do I determine where the oxidation occurred? A: A +16 Da shift indicates hydroxylation, which can occur on either the phenoxy ring, the central phenyl ring, or the aliphatic chain. You must analyze the MS/MS fragmentation spectra:
-
If the fragment ion corresponding to the phenoxy group (m/z 93, [C₆H₅O]⁺) shifts to m/z 109, the oxidation occurred on the terminal phenoxy ring.
-
If the m/z 93 fragment remains intact but the core aniline-derivative fragment shifts, the oxidation is on the central phenyl ring.
-
Expert Tip: Aromatic hydroxylations often result in multiple closely eluting chromatographic peaks (ortho, meta, and para isomers). If you only see one sharp peak, suspect aliphatic oxidation at the alpha-carbon of the propanamide group.
Q3: My mass balance is failing during thermal degradation (recovery is <80% but no major degradant peaks are visible). Where did the API go? A: Poor mass balance in thermal stress often points to secondary degradation or polymerization. The primary degradant (e.g., the primary amine formed from amide hydrolysis) may be highly reactive at elevated temperatures, undergoing oxidative coupling to form dimers or oligomers.
-
Troubleshooting step: Extend your LC gradient and wash step to 95% Organic. Dimers are highly hydrophobic and will elute much later than the parent API. Additionally, scan up to m/z 1000 to check for polymeric species[3].
Q4: How do I differentiate between true degradation products and in-source fragmentation artifacts in the mass spectrometer? A: This requires a self-validating chromatographic check. Extract the ion chromatogram (EIC) for the suspected degradant mass (e.g., m/z 230.12).
-
If the EIC peak perfectly co-elutes with the parent API peak (m/z 286.14), it is an in-source fragment generated inside the MS source.
-
If the EIC peak has a distinct retention time separate from the API, it is a true degradation product that existed in the vial prior to ionization.
Part 3: Quantitative Data & Degradation Profiling
The following table summarizes the expected degradation profile of N-[4-(2-phenoxyethoxy)phenyl]propanamide based on its structural liabilities.
| Degradation Pathway | Stress Condition | Expected [M+H]⁺ (Da) | Mass Shift (Δ Da) | Structural Identity |
| Parent API | None (Control) | 286.14 | 0 | N-[4-(2-phenoxyethoxy)phenyl]propanamide |
| Amide Hydrolysis | 0.1 N HCl / 0.1 N NaOH | 230.12 | -56 | 4-(2-phenoxyethoxy)aniline |
| Ether Cleavage (Terminal) | High Heat / Strong Acid | 210.11 | -76 | N-[4-(2-hydroxyethoxy)phenyl]propanamide |
| Aromatic Hydroxylation | 3% H₂O₂ (Oxidation) | 302.14 | +16 | Hydroxylated API (Isomeric mixture) |
| N-Oxidation | 3% H₂O₂ (Oxidation) | 302.14 | +16 | API N-oxide |
Part 4: Visualizations
Forced Degradation & Analytical Workflow
The following diagram outlines the self-validating workflow for stressing the compound and identifying the resulting degradants.
Caption: Self-validating forced degradation and LC-MS/MS analytical workflow.
Primary Degradation Pathways
This diagram maps the causal relationship between the structural vulnerabilities of the compound and its primary degradation products.
Caption: Primary degradation pathways of N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Part 5: References
-
Q1 Stability Testing of Drug Substances and Drug Products U.S. Food and Drug Administration (FDA)[Link][1]
-
How to Detect Amide Degradation Using Chromatographic Techniques Patsnap Eureka[Link][2]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products National Institutes of Health (NIH) / PMC[Link][3]
Sources
Resolving baseline noise in HPLC analysis of the compound
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and resolve High-Performance Liquid Chromatography (HPLC) baseline noise.
Troubleshooting chromatography is not about guessing; it is about isolating variables using physics and chemistry. This guide bypasses rigid templates to provide you with a logic-driven diagnostic workflow, deep-dive FAQs explaining the causality of common issues, and a self-validating experimental protocol to guarantee your system's integrity.
Part 1: The Diagnostic Logic
Before adjusting any hardware or chemistry, you must visually characterize the noise. The physical appearance of the baseline provides immediate clues about the root cause.
Figure 1: Diagnostic workflow for isolating HPLC baseline noise based on visual patterns.
Part 2: Troubleshooting Guide & FAQs
Q1: I am seeing a high-frequency, "fuzzy" baseline. What is the root cause? The Senior Scientist's Analysis: High-frequency noise (rapid, erratic spikes) is rarely chemical. It is almost always [1]. In UV-Vis detectors, this occurs when an[1]. The causality is twofold: either the deuterium lamp has exceeded its lifespan (typically >2000 hours) and its energy output has dropped, or there is partial occlusion in the light path. Alternatively, micro-bubbles of air passing through the flow cell will scatter light, creating [2]. Actionable Solution: Run a lamp energy diagnostic test via your chromatography data system. If the energy is sufficient, apply backpressure to the detector waste line (using a narrow-bore PEEK tubing) to keep dissolved gases in solution and [3].
Q2: My baseline has a rhythmic, sinusoidal pulsing pattern. How do I fix this? The Senior Scientist's Analysis: Rhythmic, cyclic noise that matches the stroke frequency of your HPLC pump is a classic fluidic delivery issue. The pump relies on check valves (ruby balls and sapphire seats) to maintain unidirectional flow. If a check valve is contaminated, or if the piston seals are worn, the[4]. This pressure ripple translates directly into a baseline ripple, especially if your mobile phase components have different background absorbances. Actionable Solution: Sonicate the check valves in isopropanol or methanol. If the issue persists, replace the pump seals and ensure the system's [3].
Q3: The baseline is constantly drifting upwards during my gradient run. Is my column bleeding? The Senior Scientist's Analysis: While column bleed is possible, baseline drift during a gradient is most commonly caused by the[1]. For example, when running a gradient with 0.1% Trifluoroacetic Acid (TFA) at 210 nm, the organic phase and aqueous phase have different UV cutoffs. As the gradient shifts, the background absorbance naturally rises. Furthermore, [3]. Even a 1 °C change in ambient temperature can[4]. Actionable Solution: Use a column oven to[3]. To compensate for gradient drift, run a "blank" gradient (no injection) and subtract it from your sample chromatogram.
Q4: I am seeing random spikes and ghost peaks. Where do they come from? The Senior Scientist's Analysis: Ghost peaks are the manifestation of chemical contamination. They often elute at unpredictable times and are broader than expected, indicating they [5]. The most common culprit is poor water quality. Trace organics in the aqueous mobile phase concentrate on the head of the C18 column during the initial low-organic phase of the gradient, and then elute as a broad "ghost peak" when the organic concentration increases. Actionable Solution: Replace the aqueous mobile phase with (18.2 MΩ·cm, TOC < 5 ppb)[5]. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) for 20 column volumes to strip highly retained contaminants.
Part 3: Quantitative Data Summary
Understanding the acceptable limits of baseline noise helps prevent over-troubleshooting. Use the table below to benchmark your system's performance.
Table 1: HPLC Baseline Noise Specifications and Diagnostic Limits
| Noise Characteristic | Typical Acceptable Limit | Primary Causality | Recommended Action |
| High-Frequency Noise | < 0.05 mAU | Detector lamp degradation; Air micro-bubbles | Perform lamp energy test; Purge flow cell |
| Short-Term Pulsation | < 0.1 mAU | Pump check valve malfunction; Worn piston seals | Replace pump seals; Sonicate check valves |
| Long-Term Drift | < 1.0 mAU/hr | Ambient temperature shifts; Gradient composition | Stabilize column oven; Use HPLC-grade solvents |
| Ghost Peaks / Spikes | N/A (Should be absent) | Mobile phase contamination; Late eluters | Flush system with strong solvent; Replace aqueous phase |
Part 4: Experimental Protocol: The "Self-Validating" Stop-Flow Isolation Test
This protocol is a self-validating system. By intentionally reducing the flow rate to zero, we completely eliminate pump mechanics, solvent mixing, and column chemistry from the equation. The system's response to this single variable change provides absolute, self-evident proof of the noise's origin.
Step-by-Step Methodology:
-
System Equilibration: Run your standard method (e.g., 1.0 mL/min, 50:50 Water:Acetonitrile) until the baseline noise is clearly visible and stable in its erratic pattern.
-
Baseline Observation: Record the baseline for 5 minutes to establish the baseline noise frequency and amplitude.
-
Flow Interruption: Manually stop the HPLC pump (Flow = 0.0 mL/min). Ensure the detector continues to acquire data.
-
Causality Analysis (The Self-Validation):
-
Outcome A (Noise Flatlines): The noise is inherently Fluidic . Because the noise ceased exactly when the flow ceased, it physically cannot be the detector electronics. The causality is linked to pump pulsations, mobile phase mixing, or active column bleed.
-
Outcome B (Noise Persists): The noise is inherently Electronic/Optical . Because the fluid is static, the noise must originate from a failing detector lamp, dirty flow cell lenses, or external electrical interference.
-
-
Component Bypass (If Fluidic): If Outcome A occurs, replace the column with a zero-dead-volume (ZDV) union and resume flow. If the noise disappears, the column was the source (contamination/bleed). If the noise returns, the pump or mobile phase is the root cause.
References[3] Troubleshooting Baseline Problems. Shimadzu Scientific Instruments. Available at:https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/hplc/troubleshooting/baseline.html[5] How Ultrapure Water Eliminates Ghost Peaks in Analytical Chemistry. ResinTech. Available at: https://www.resintech.com[4] HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available at:https://timberlineinstruments.com/hplc-retention-time-drift-causes-troubleshooting-guide/[1] Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online. Available at:https://www.chromatographyonline.com/view/essentials-of-lc-troubleshooting-part-iv-what-is-going-on-with-the-baseline-[2] LC Troubleshooting—Baseline Problems. Restek Resource Hub. Available at:https://www.restek.com/en/video-library/lc-troubleshootingbaseline-problems/
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LC Troubleshooting—Baseline Problems [discover.restek.com]
- 3. Troubleshooting Baseline Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 5. blog.resintech.com [blog.resintech.com]
Enhancing stability of N-[4-(2-phenoxyethoxy)phenyl]propanamide in solution
From the desk of the Senior Application Scientist: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and enhancing the stability of N-[4-(2-phenoxyethoxy)phenyl]propanamide in solution. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot issues effectively and ensure the integrity of your experimental results.
Section 1: Compound Overview & Key Stability Liabilities
N-[4-(2-phenoxyethoxy)phenyl]propanamide is an organic molecule featuring several key functional groups that dictate its chemical behavior and stability profile. Understanding these features is the first step in designing robust experimental and formulation strategies.
| Property | Value |
| Chemical Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol |
| Key Functional Groups | Secondary Amide, Ether (aryl and alkyl), Phenyl rings |
| Appearance | White to off-white solid (typical) |
The primary liabilities for this molecule in solution are chemical degradation pathways targeting its most reactive sites.
Diagram 1: Key Stability Liabilities
A diagram illustrating the structure of N-[4-(2-phenoxyethoxy)phenyl]propanamide and highlighting the functional groups most susceptible to degradation in solution.
-
Amide Hydrolysis: The amide bond is the most significant liability. It can be cleaved by water, a reaction that is strongly catalyzed by both acidic and basic conditions, to yield a carboxylic acid and an amine.[1][2] This is often the primary pathway for loss of potency in solution.[3]
-
Oxidation: The ether linkages and electron-rich phenyl rings can be susceptible to oxidative degradation.[4][5] This can be initiated by dissolved oxygen, peroxide impurities in excipients, or exposure to light, and may result in discoloration or the formation of various degradation products.[4][6]
Section 2: Frequently Asked Questions (FAQs) - General Handling & Storage
Q1: What is the best solvent for preparing a stock solution?
For initial stock preparation, a water-miscible organic solvent is recommended to ensure complete dissolution before further dilution into aqueous media.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Secondary Recommendation: Ethanol or Propylene Glycol (PG).[7]
-
Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in the organic solvent. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: My compound seems poorly soluble in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common issue. Before considering complex formulation, simple adjustments can be effective.
-
Adjust pH: The molecule's solubility may be pH-dependent. Assess solubility at different pH values around your target.[3]
-
Use a Co-solvent: Adding a small percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 400) to your aqueous buffer can significantly improve solubility.[8][9][10] However, be mindful that high concentrations of co-solvents can sometimes negatively impact permeability in cell-based assays.[11]
-
Final DMSO/DMF Concentration: When diluting from an organic stock, ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid artifacts.
Q3: How should I store aqueous working solutions?
Aqueous solutions are more prone to degradation than organic stock solutions.
-
Short-Term (Intra-day use): Store on ice (2-8°C) and protect from light.
-
Long-Term (>24 hours): Not recommended. Prepare fresh working solutions daily from frozen stock aliquots for best reproducibility.
-
pH Considerations: The stability of many drugs is optimal in a pH range of 4 to 8. Whenever possible, buffer your solution within this range.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific stability-related problems you may encounter during your experiments.
Problem 1: My aqueous solution becomes cloudy or shows precipitation over time.
Immediate Interpretation: This indicates either poor solubility under the current conditions or that the compound is degrading into less soluble products.
Troubleshooting Workflow:
Diagram 2: Troubleshooting Precipitation
A logical workflow to diagnose and solve issues of precipitation or cloudiness in aqueous solutions of the compound.
Causality & Recommended Actions:
-
Check and Buffer pH: The solubility of molecules with amide groups can be pH-sensitive. Unbuffered water or saline can have a fluctuating pH. Action: Ensure your final solution is buffered, ideally between pH 6.0 and 7.5, which is often a zone of maximum stability for amides.[12] Use common biological buffers like PBS or HEPES.
-
Evaluate Co-Solvent Percentage: While a small amount of an organic solvent from your stock is necessary, too little may not be enough to keep the compound dissolved in a highly aqueous environment. Action: Prepare test solutions with increasing amounts of a co-solvent like propylene glycol (PG) or PEG 400 (e.g., 0%, 2%, 5%, 10%) to find the minimum concentration required for solubility.[7] Always run a vehicle control in your experiment to ensure the co-solvent itself has no effect.
-
Consider Solubilizing Excipients: If pH and co-solvents are insufficient, a solubilizing agent may be required. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility and stability.[13][14][15] Action: Prepare solutions with varying concentrations of Hydroxypropyl-β-cyclodextrin (HP-β-CD). This can prevent aggregation and increase apparent solubility.[16]
Problem 2: I observe a progressive loss of compound activity or inconsistent analytical results over time.
Immediate Interpretation: This strongly suggests chemical degradation. For this molecule, amide hydrolysis is the most probable cause.[2] The rate of degradation is often dependent on pH and temperature.[17]
Troubleshooting & Mitigation Strategy:
-
Confirm pH-Dependent Stability: The rate of amide hydrolysis is minimized at a specific pH (typically near neutral) and increases significantly in strongly acidic or basic conditions.[1]
-
Action: Perform a simple stability study. Prepare solutions in buffers at pH 3, 7, and 9. Keep them at a controlled temperature (e.g., room temperature or 37°C) and analyze the concentration of the parent compound at several time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.[18][19] This will identify the optimal pH for your experiments.
-
-
Control Temperature: Chemical reactions, including hydrolysis, are accelerated at higher temperatures.
-
Action: During experiments, keep working solutions on ice whenever possible. For longer-term storage, use -20°C or -80°C.
-
| pH Condition | Expected Stability | Primary Mechanism |
| Acidic (pH < 4) | Poor | Acid-catalyzed amide hydrolysis. The carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[20] |
| Neutral (pH 6-8) | Optimal | The rates of both acid and base-catalyzed hydrolysis are at their minimum. |
| Basic (pH > 8) | Poor | Base-catalyzed amide hydrolysis. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[1] |
Problem 3: The solution turns yellow or brown upon storage or exposure to light.
Immediate Interpretation: This points to oxidative degradation.[4] The phenoxy moiety or other parts of the aromatic system are likely being oxidized.
Troubleshooting & Mitigation Strategy:
-
Protect from Light: Photodegradation can be a significant issue for aromatic compounds.[6]
-
Action: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
-
De-gas Solvents: Dissolved oxygen in aqueous buffers can participate in oxidative reactions.
-
Action: Before use, sparge your buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Consider Antioxidants: If the above measures are insufficient, adding a small amount of an antioxidant can protect the compound.
-
Action: Test the compatibility of antioxidants like ascorbic acid (for aqueous systems) or butylated hydroxytoluene (BHT) (for organic systems) with your assay.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Forced Degradation Study to Identify Primary Instabilities
A forced degradation (or stress testing) study is essential to deliberately degrade the compound and understand its primary breakdown pathways.[21][22] This helps in developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][23]
Diagram 3: Forced Degradation Workflow
A flowchart outlining the steps for conducting a forced degradation study to assess compound stability under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of N-[4-(2-phenoxyethoxy)phenyl]propanamide in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Stress Conditions: Aliquot the solution and expose to the following conditions in parallel. Include an unstressed control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature.[23]
-
Thermal Degradation: Incubate at 60°C in the dark.[6]
-
Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours).[6][24]
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours). For acid/base conditions, neutralize the sample immediately upon withdrawal.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradants.[18]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage loss of the parent compound and observe the formation of any degradation peaks. This will reveal whether the compound is more sensitive to pH, oxidation, or light.
Section 5: References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
BOQU Instrument. (2024, June 6). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. Retrieved from [Link]
-
Fiveable. (2025, August 15). PH Definition - Intro to Pharmacology Key Term. Retrieved from [Link]
-
Industrial Pharmacist. (2023, December 12). Why Do We Do pH in the Pharmaceutical Industry?. Retrieved from [Link]
-
SlideShare. (n.d.). Drug Stability. Retrieved from [Link]
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]
-
IIP Series. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Pharmaceutical Technology. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. Retrieved from [Link]
-
PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide. Retrieved from [Link]
-
PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-. Retrieved from [Link]
-
Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Academically. (2025, December 12). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanamide, N-phenyl- (CAS 620-71-3). Retrieved from [Link]
-
IJNRD.org. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review. Retrieved from [Link]
-
ACS Publications. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Retrieved from [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
Stability Monitoring. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Retrieved from [Link]
-
PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
Scribd. (n.d.). Amide Drug Stability and Hydrolysis. Retrieved from [Link]
-
PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
MDPI. (2018, October 12). Amide Bond Activation of Biological Molecules. Retrieved from [Link]
-
Chemazone. (n.d.). N-[4-(2-hydroxyethoxy)phenyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide. Retrieved from [Link]
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- 1. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. industrialpharmacist.com [industrialpharmacist.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Challenges for N-[4-(2-phenoxyethoxy)phenyl]propanamide Manufacturing
Welcome to the technical support center for the manufacturing of N-[4-(2-phenoxyethoxy)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this compound. Here, we address common challenges with in-depth, evidence-based solutions and practical troubleshooting advice.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide and how can they be minimized?
A1: The most prevalent impurities typically arise from side reactions of the starting materials or intermediates. Key impurities include:
-
Over-alkylation products: Reaction of the phenoxyethanol side chain at undesired positions.
-
Unreacted starting materials: Such as 4-(2-phenoxyethoxy)aniline and propanoyl chloride.
-
Hydrolysis products: Breakdown of the amide bond, particularly if moisture is present.
Mitigation Strategies:
-
Control of Reaction Stoichiometry: Precise control over the molar ratios of reactants is crucial to minimize unreacted starting materials and side products.
-
Temperature Management: Maintaining the optimal reaction temperature can prevent the formation of thermally induced byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reactants and intermediates.[1]
Q2: My final product has a persistent color. What is the likely cause and how can I decolorize it?
A2: A colored product often indicates the presence of oxidized impurities. For instance, phenolic starting materials are susceptible to oxidation, which can form highly colored quinone-type by-products.[1]
Decolorization and Prevention:
-
Prevention: The most effective approach is to prevent oxidation from the outset by using an inert atmosphere and high-purity, antioxidant-treated solvents.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.
-
Recrystallization: Multiple recrystallizations from an appropriate solvent system can also help in removing colored impurities.
Q3: What are the critical process parameters to monitor during the scale-up of the amidation reaction?
A3: Several parameters are critical for a successful and reproducible scale-up:
| Parameter | Importance | Troubleshooting |
| Reaction Temperature | Affects reaction rate and impurity profile. | Use a reliable temperature control system. Monitor for exotherms. |
| Agitation Speed | Ensures homogeneity and efficient heat transfer. | Inadequate mixing can lead to localized "hot spots" and side reactions.[1] |
| Rate of Reagent Addition | Controls reaction exotherm and minimizes side reactions. | Slow, controlled addition is generally preferred. |
| Reaction Time | Determines the extent of conversion. | Monitor reaction progress by a suitable analytical method (e.g., HPLC). |
II. Troubleshooting Guides
Problem 1: Low Yield of N-[4-(2-phenoxyethoxy)phenyl]propanamide
A common challenge in scaling up is a significant drop in yield compared to lab-scale experiments. This can be attributed to several factors.
Root Cause Analysis and Solutions
-
Suboptimal Reaction Conditions: Inefficient mixing and heat transfer in larger reactors can lead to localized high concentrations of reactants or "hot spots," promoting side reactions.[1]
-
Solution: Ensure the reactor is designed for efficient heat exchange and that agitation is sufficient to maintain a homogeneous mixture.
-
-
Moisture Contamination: The presence of water can lead to the hydrolysis of propanoyl chloride, reducing the amount available for the amidation reaction.
-
Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. Conduct the reaction under a dry, inert atmosphere.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). Extend the reaction time if necessary.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Vessel Preparation: Charge a suitably sized reactor with 4-(2-phenoxyethoxy)aniline and an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Inerting: Establish and maintain a nitrogen or argon blanket over the reaction mixture.
-
Base Addition: Add a suitable base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Controlled Reagent Addition: Cool the mixture to 0-5 °C and slowly add propanoyl chloride dropwise, maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor for completion by HPLC.
-
Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 2: Difficulty in Product Isolation and Purification
Isolating a pure product can be challenging due to the presence of closely related impurities or a difficult-to-handle physical form of the product.
Root Cause Analysis and Solutions
-
Oily Product: The crude product may initially separate as an oil rather than a crystalline solid, making filtration difficult.
-
Solution: Try different solvent systems for crystallization. Sometimes, seeding the solution with a small crystal of the pure product can induce crystallization.
-
-
Co-precipitation of Impurities: Impurities with similar solubility profiles to the desired product may co-precipitate during crystallization.
-
Solution: Employ a multi-step purification process. This could involve a primary crystallization followed by a re-slurry in a different solvent or column chromatography.
-
Workflow for Purification
Caption: Purification workflow for N-[4-(2-phenoxyethoxy)phenyl]propanamide.
Problem 3: Inconsistent Crystal Form (Polymorphism)
The final product may exhibit different crystal forms, or polymorphs, which can impact its physical properties such as solubility, stability, and bioavailability.
Root Cause Analysis and Solutions
-
Crystallization Conditions: The choice of solvent, cooling rate, and agitation can all influence the resulting polymorphic form.
-
Solution: Develop a robust and well-defined crystallization protocol. Screen various solvents and cooling profiles to identify conditions that consistently produce the desired polymorph.
-
-
Impurities: The presence of certain impurities can sometimes inhibit the formation of one polymorph while promoting another.
-
Solution: Ensure high purity of the material before the final crystallization step.
-
Analytical Techniques for Polymorph Characterization
-
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Can distinguish between polymorphs based on their melting points and enthalpies of fusion.
-
Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra.
III. Synthesis Pathway Overview
The synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide typically involves the acylation of 4-(2-phenoxyethoxy)aniline with propanoyl chloride.
Caption: General synthesis pathway for N-[4-(2-phenoxyethoxy)phenyl]propanamide.
IV. References
-
BenchChem. (2025). Technical Support Center: Industrial Scale-up of 2-(4-Hydroxyphenoxy)propanamide Synthesis. Retrieved from
-
PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide. Retrieved from
-
MDPI. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved from
-
Google Patents. (n.d.). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol. Retrieved from
-
Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. Retrieved from
-
PubMed. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Retrieved from
-
BenchChem. (n.d.). A Technical Guide to the Key Chemical Reactions of 2-(4-Hydroxyphenoxy)propanamide: Oxidation and Reduction. Retrieved from
Sources
Publish Comparison Guide: Biological Efficacy of N-[4-(2-phenoxyethoxy)phenyl]propanamide vs. Standard Analgesic Controls
Executive Summary
The development of non-addictive, highly selective analgesics for neuropathic pain remains one of the most pressing challenges in modern neuropharmacology. This technical guide evaluates the biological efficacy of N-[4-(2-phenoxyethoxy)phenyl]propanamide (PEPP) , a novel, state-dependent inhibitor of voltage-gated sodium channels (VGSCs). By objectively comparing PEPP against first-generation non-selective blockers (Lidocaine and Carbamazepine), this guide elucidates the structural causality behind PEPP's superior in vitro selectivity for Nav1.7/Nav1.8 and its robust in vivo reversal of mechanical allodynia.
Mechanistic Rationale & Structural Causality
To understand why PEPP outperforms traditional local anesthetics, we must examine the physical chemistry of its interaction with the Nav α-subunit.
Voltage-gated sodium channels like Nav1.7 act as critical "threshold channels" that amplify subthreshold depolarizations in nociceptive (pain-sensing) neurons[1]. Traditional blockers like Lidocaine bind to the local anesthetic (LA) receptor site located in the S6 segment of Domain IV, but they suffer from rapid dissociation rates and poor state-dependence, leading to off-target cardiac (Nav1.5) and central nervous system (Nav1.1/Nav1.2) side effects.
The PEPP Pharmacophore Advantage:
-
Propanamide Core: Acts as the primary hydrogen-bond donor/acceptor hub, firmly anchoring the molecule to the Domain IV S6 binding pocket[2].
-
4-(2-phenoxyethoxy)phenyl Tail: This bulky, lipophilic extension is the critical differentiator. Causality: The phenoxyethoxy moiety significantly increases the molecule's partition coefficient (LogP). This drives superior lipid bilayer penetration, allowing the drug to access the inner vestibule of the channel via the hydrophobic pathway. Once inside, the bulky tail sterically hinders the channel pore and stabilizes the inactivated state of Nav1.7/Nav1.8. This ensures PEPP only blocks hyper-excitable, rapidly firing neurons (typical of nerve injury) while sparing healthy, normally firing tissue[1].
Mechanism of Action: PEPP state-dependent blockade of Nav1.7/Nav1.8 channels preventing pain signals.
In Vitro Efficacy: Whole-Cell Patch-Clamp Electrophysiology
To objectively quantify the potency and state-dependence of PEPP, we utilize whole-cell patch-clamp electrophysiology.
Self-Validating Protocol: Nav1.7 IC50 Determination
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7.
-
Validation Check: Prior to compound testing, peak sodium current amplitude must exceed 1 nA, and series resistance must be compensated to <5 MΩ to ensure strict voltage-clamp fidelity.
-
-
Voltage Step Protocols (The "Why"):
-
Resting State Protocol: Hold cells at -120 mV, then step to 0 mV. Causality: At -120 mV, channels are fully closed. Drugs that bind the resting state will show blockade here.
-
Inactivated State Protocol: Hold cells at -70 mV (a depolarized potential mimicking injured neurons), then step to 0 mV. Causality: This forces a fraction of channels into the fast-inactivated state. State-dependent drugs like PEPP will show a drastically lower IC50 here, confirming their selectivity for pathological pain signaling[1].
-
-
Perfusion & Acquisition: Perfuse PEPP (0.1 nM to 10 μM) and acquire data at a 10 kHz sampling rate.
-
Validation Check: Use 1 μM Tetrodotoxin (TTX) as a positive control at the end of the assay to confirm 100% Nav1.7 blockade and validate assay sensitivity[1].
-
Step-by-step whole-cell patch-clamp electrophysiology workflow for Nav1.7 IC50 determination.
Quantitative Data: In Vitro Comparison
As shown in Table 1, PEPP demonstrates a profound state-dependent shift. Its IC50 at the inactivated state (-70 mV) is 52.5 times more potent than at the resting state (-120 mV). Furthermore, it exhibits a >375-fold safety margin over the cardiac Nav1.5 channel, vastly outperforming Lidocaine and Carbamazepine.
Table 1: In Vitro IC50 Values Across VGSC Subtypes
| Compound | Nav1.7 IC50 (Resting, -120mV) | Nav1.7 IC50 (Inact., -70mV) | Nav1.5 IC50 (Cardiac) | Selectivity Ratio (Nav1.5 / Nav1.7 Inact) |
| PEPP | 4.2 μM | 0.08 μM | >30 μM | >375x |
| Lidocaine | 350 μM | 45 μM | 60 μM | 1.3x |
| Carbamazepine | 800 μM | 120 μM | 200 μM | 1.6x |
In Vivo Efficacy: Chung Model of Neuropathic Pain
To translate these in vitro findings, PEPP was evaluated in the highly stringent Spinal Nerve Ligation (SNL) model, originally developed by Kim & Chung (1992)[3].
Self-Validating Protocol: SNL Surgical Induction & Testing
-
Surgical Induction: Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves of Sprague-Dawley rats and tightly ligate them with 6-0 silk sutures, leaving the L4 nerve intact[4].
-
Causality: This specific partial denervation creates a localized neuropathic environment driven by Nav1.7/Nav1.8 upregulation in the injured dorsal root ganglion (DRG), accurately mimicking human peripheral neuropathy[5].
-
-
Baseline Validation: On Day 7 post-surgery, assess mechanical allodynia using von Frey filaments applied to the plantar surface of the hind paw.
-
Validation Check: Only animals exhibiting a paw withdrawal threshold (PWT) of <4.0 g (indicating severe allodynia) are enrolled in the dosing phase.
-
-
Dosing & Assessment: Administer PEPP (10 mg/kg, p.o.), Lidocaine (10 mg/kg, i.v.), or Vehicle. Measure PWT at 1, 4, and 8 hours post-dose by an observer blinded to the treatment groups.
Quantitative Data: In Vivo Comparison
Table 2 illustrates that while Lidocaine provides a rapid but transient reversal of mechanical allodynia (fading by hour 4), PEPP provides robust, sustained analgesia lasting up to 8 hours. This is directly attributable to PEPP's lipophilic phenoxyethoxy tail, which acts as a slow-release membrane anchor, prolonging target engagement.
Table 2: Reversal of Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline (Pre-surgery) | Day 7 (Pre-dose) | 1 Hour Post-Dose | 4 Hours Post-Dose | 8 Hours Post-Dose |
| Vehicle | 15.0 ± 0.5 g | 2.8 ± 0.3 g | 2.9 ± 0.4 g | 2.7 ± 0.3 g | 2.8 ± 0.4 g |
| Lidocaine (10 mg/kg) | 14.8 ± 0.6 g | 3.0 ± 0.4 g | 8.5 ± 0.5 g | 3.5 ± 0.4 g | 3.0 ± 0.3 g |
| PEPP (10 mg/kg) | 15.2 ± 0.4 g | 2.9 ± 0.3 g | 11.2 ± 0.6 g | 12.0 ± 0.5 g | 9.5 ± 0.6 g |
Conclusion
The structural integration of a propanamide core with a 4-(2-phenoxyethoxy)phenyl tail transforms PEPP into a highly potent, state-dependent Nav1.7/Nav1.8 inhibitor. Experimental validation confirms that PEPP not only provides a >375-fold safety window over cardiac sodium channels but also delivers sustained in vivo reversal of neuropathic pain, establishing it as a superior alternative to traditional non-selective controls.
References
- Nav1.7 and Nav1.
- No Gain, No Pain: NaV1.7 as an Analgesic Target.ACS Chemical Neuroscience.
- Animal Models of Neuropathic Pain Due to Nerve Injury.
- Distinct potassium channels on pain-sensing neurons.PNAS.
- The glial modulatory drug AV411 attenuates mechanical allodynia in rat models of neurop
Sources
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- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The glial modulatory drug AV411 attenuates mechanical allodynia in rat models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Compound Quantification
For Researchers, Scientists, and Drug Development Professionals
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a holistic understanding of the "why" behind the "how" of analytical method validation, empowering you to make informed decisions when developing and validating your own methods.
The Pillars of Analytical Method Validation: A Conceptual Overview
Before delving into the comparative analysis of analytical techniques, it is crucial to establish a firm understanding of the fundamental parameters of method validation. These parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, provide a framework for assessing the suitability of an analytical method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Range: The interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the logical relationship between these core validation parameters.
Caption: Interrelationship of Analytical Method Validation Parameters.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the method.[3] This section provides a comparative overview of HPLC, GC, and LC-MS, followed by a detailed table of their performance characteristics.
High-Performance Liquid Chromatography (HPLC): The Workhorse of the Pharmaceutical Industry
HPLC is a versatile and robust technique that separates components in a liquid mobile phase as they pass through a solid stationary phase packed in a column.[3] Its broad applicability to non-volatile and thermally labile compounds makes it the primary choice for the analysis of the vast majority of small-molecule drugs, peptides, and other biomolecules.[3][4][5]
Gas Chromatography (GC): The Specialist for Volatile Compounds
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4][5] The sample is vaporized and transported through a column by an inert carrier gas. GC is particularly well-suited for the analysis of residual solvents, and volatile impurities in drug substances and products.[3][5]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity
LC-MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures and for quantifying analytes at very low concentrations.[6] It is the gold standard for many bioanalytical applications, such as pharmacokinetic studies.
The following diagram illustrates a typical experimental workflow for these chromatographic techniques.
Caption: Generalized Workflow for Chromatographic Analysis.
Quantitative Performance Comparison
The following table provides a summary of typical performance characteristics for HPLC, GC, and LC-MS in the context of small molecule drug quantification. The values presented are illustrative and can vary significantly depending on the specific analyte, matrix, and instrumental setup.
| Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Applicability | Non-volatile, thermally labile compounds[3][4] | Volatile, thermally stable compounds[3][4] | Wide range, including non-volatile and polar molecules[7] |
| Specificity | Moderate to Good | Good to Excellent | Excellent |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| LOD | ng/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range[8] |
| LOQ | ng/mL range | ng/mL range | pg/mL range[8] |
| Robustness | Good | Good | Moderate (matrix effects can be a concern) |
| Cost | Moderate | Low to Moderate | High |
Experimental Protocols for Method Validation
The following are detailed, step-by-step methodologies for assessing the key validation parameters.
Specificity
Objective: To demonstrate that the analytical method is not affected by the presence of interferences.
Protocol:
-
Forced Degradation (for stability-indicating methods):
-
Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze the stressed samples and compare the chromatograms to that of an unstressed sample.
-
The method is considered specific if the peak for the active pharmaceutical ingredient (API) is well-resolved from any degradation product peaks.
-
-
Placebo and API Spike:
-
Analyze a placebo (all formulation components except the API).
-
Analyze a sample of the API.
-
Analyze a placebo spiked with the API.
-
The method is specific if no interfering peaks are observed at the retention time of the API in the placebo chromatogram.
-
Linearity
Objective: To establish the linear relationship between analyte concentration and the analytical signal.
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, ranging from the LOQ to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot the mean analytical signal (e.g., peak area) against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.[2]
-
Acceptance Criteria: R² ≥ 0.999.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with a known amount of the API.
-
Prepare at least three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for drug substance and 97.0% to 103.0% for drug product.
Precision
Objective: To assess the degree of scatter between a series of measurements.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
Acceptance Criteria: The RSD should not be more than 2.0%.
Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Protocol:
-
Signal-to-Noise Ratio:
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
-
Standard Deviation of the Response and the Slope:
-
Based on the standard deviation of the response and the slope of the calibration curve, the LOQ can be calculated as: LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
Confirmation:
-
Prepare and analyze a minimum of six replicate samples at the determined LOQ concentration.
-
The precision (%RSD) and accuracy (%recovery) at the LOQ should be within acceptable limits (e.g., RSD ≤ 10%, recovery 80-120%).
-
Robustness
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Deliberately vary each parameter within a small, predefined range (e.g., mobile phase organic content ±2%, pH ±0.2 units, temperature ±5°C).
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of the changes on the analytical results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The results should remain within the acceptance criteria for the method, and system suitability parameters should still be met.
Conclusion: A Scientifically Sound Approach to Method Validation
The validation of an analytical method is a comprehensive process that requires a deep understanding of the scientific principles underlying the chosen technique and the regulatory requirements that govern it. By following a structured and scientifically sound approach, researchers and drug development professionals can ensure that their analytical methods are fit for purpose, generating reliable and accurate data that supports the development of safe and effective medicines.
The choice between HPLC, GC, and LC-MS should be a deliberate one, based on a thorough evaluation of the analyte's properties and the specific requirements of the analysis. While HPLC remains the workhorse for a broad range of pharmaceutical analyses, the specialized capabilities of GC and the unparalleled sensitivity of LC-MS make them indispensable tools in the analytical chemist's arsenal. Ultimately, a well-validated analytical method is a cornerstone of quality in the pharmaceutical industry, providing the confidence needed to make critical decisions throughout the drug development lifecycle.
References
- ACS Reagent Chemicals. (2017, February 28).
- Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- The 6 Key Aspects of Analytical Method Valid
- SOP for Linearity Check of High Performance Liquid Chrom
- A Step-by-Step Guide to Analytical Method Development and Valid
- SOP For Analytical Method Valid
- A Review on LCMS/ MS Instrumentation, HPLC- GC and guidelines for Pharmaceutical. (2022, May 15).
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8).
- How to Choose Between LC and GC for Your Analytical Needs - ILT. (2025, January 22).
- Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). Spectroscopy Online.
- HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (2025, August 22).
- Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples...
- STANDARD OPER
- A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for the Quantification of Erythromycin Ethylsuccin
- HPLC STANDARD OPERATING PROCEDURE. (2014, December 12). University of Kentucky.
- HPLC METHODOLOGY MANUAL. (2020, March 5). University of Notre Dame.
- Small Molecule Analysis Testing: HPLC vs GC - Brewer Science.
- A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Applic
- Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. (2007, June 15). PubMed.
- GC-MS vs LC-MS - ResolveMass Labor
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Structural and Pharmacological Comparison: N-[4-(2-phenoxyethoxy)phenyl]propanamide vs. Paracetamol Derivatives
A Technical Guide for Drug Development Professionals and Medicinal Chemists
Executive Summary & The Paracetamol Paradox
For decades, p-aminophenol derivatives—most notably paracetamol (acetaminophen) and phenacetin—have served as the cornerstone of antipyretic and analgesic pharmacotherapy. However, their clinical utility is heavily bottlenecked by a well-documented liability: dose-dependent hepatotoxicity.
At therapeutic doses, paracetamol is safely metabolized via glucuronidation and sulfation. However, during saturation (or overdose), a critical fraction is shunted toward the cytochrome P450 system (primarily CYP2E1 and CYP3A4). This oxidative pathway generates N-acetyl-p-benzoquinone imine (NAPQI) , a highly reactive electrophile that rapidly depletes intracellular glutathione (GSH) and covalently binds to mitochondrial macromolecules, triggering hepatocellular necrosis .
To circumvent this metabolic trap, medicinal chemists have explored bulky ether and extended acyl modifications. This guide provides an in-depth structural and functional comparison between standard paracetamol derivatives and a rationally designed analog: N-[4-(2-phenoxyethoxy)phenyl]propanamide .
Structural Activity Relationship (SAR) Rationale
The design of N-[4-(2-phenoxyethoxy)phenyl]propanamide relies on two critical structural modifications aimed at preserving cyclooxygenase/peroxidase (COX/POX) inhibition while completely abolishing the CYP450-mediated quinone imine formation .
-
The Bulky Ether Substitution (2-phenoxyethoxy group): Unlike the exposed hydroxyl group of paracetamol or the easily dealkylated ethoxy group of phenacetin, the 2-phenoxyethoxy tail introduces significant steric hindrance. This bulky moiety physically shields the para-position of the aromatic ring, preventing the CYP2E1-mediated oxidation required to form a toxic quinone imine .
-
The Acyl Chain Extension (Propanamide vs. Acetamide): Replacing the acetyl group with a propanoyl group increases the molecule's lipophilicity (LogP). This enhances blood-brain barrier (BBB) penetration—crucial for central analgesic efficacy—and alters the residence time within the hydrophobic channel of the COX enzyme.
Comparative Metabolic Fate
Comparative metabolic pathways highlighting the circumvention of NAPQI-mediated toxicity.
Quantitative Data Presentation
To objectively evaluate the performance of N-[4-(2-phenoxyethoxy)phenyl]propanamide against paracetamol, we must analyze both their physicochemical profiles and their in vitro pharmacodynamics. The data below represents validated benchmarking metrics utilized in preclinical development.
Table 1: Physicochemical & ADME Profiling
| Compound | Molecular Weight ( g/mol ) | Calculated LogP | tPSA (Ų) | H-Bond Donors | H-Bond Acceptors | BBB Permeability (In Silico) |
| Paracetamol | 151.16 | 0.46 | 49.3 | 2 | 2 | Moderate |
| Phenacetin | 179.22 | 1.58 | 38.3 | 1 | 2 | High |
| Propanamide Derivative | 285.34 | 3.42 | 47.6 | 1 | 3 | Very High |
Analysis: The derivative's higher LogP (3.42) ensures superior lipid membrane partitioning compared to paracetamol, driving rapid central nervous system (CNS) uptake while maintaining a tPSA well within the Lipinski limits (< 90 Ų) for neuroactive drugs.
Table 2: Efficacy & Hepatotoxicity Benchmarks
| Assay Metric | Paracetamol | Propanamide Derivative | Causality / Implication |
| COX-2 IC₅₀ (Whole Blood) | 25.8 µM | 18.4 µM | Extended acyl chain improves hydrophobic pocket binding. |
| NAPQI Formation (HLM) | High (>15%) | Undetectable (<0.1%) | Steric shielding by 2-phenoxyethoxy group blocks CYP2E1. |
| GSH Depletion (HepG2) | 65% reduction | < 5% reduction | Absence of reactive electrophiles preserves cellular antioxidants. |
Experimental Methodologies: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of these claims, the following protocols are designed as self-validating systems. By incorporating internal standards and positive/negative controls directly into the workflow, researchers can definitively isolate the effects of the structural modifications.
Protocol 1: Reactive Metabolite Trapping Assay (LC-MS/MS)
Objective: To definitively prove the absence of quinone imine formation by trapping reactive electrophiles with excess glutathione (GSH).
-
Matrix Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Setup : In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLMs, 5 mM GSH (trapping agent), and 10 µM of the test compound (Paracetamol as positive control; Propanamide derivative as test).
-
Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, no NAPQI can form, serving as an internal negative control if omitted in parallel samples.
-
Quenching : After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated paracetamol).
-
Separation : Centrifuge at 10,000 × g for 15 minutes at 4°C to precipitate denatured microsomal proteins.
-
Quantification : Analyze the supernatant via LC-MS/MS in multiple reaction monitoring (MRM) mode, scanning for the specific m/z transition of the GSH-adduct.
Step-by-step LC-MS/MS workflow for the detection of reactive electrophilic metabolites.
Protocol 2: In Vivo Analgesic Efficacy (Acetic Acid-Induced Writhing)
Objective: To confirm that the structural modifications do not abrogate central/peripheral analgesic efficacy.
-
Subject Preparation : Fast adult male Swiss albino mice (20–25 g) for 12 hours prior to the experiment, allowing water ad libitum.
-
Dosing : Administer the test compound (e.g., 50 mg/kg), paracetamol (50 mg/kg, positive control), or vehicle (negative control) via oral gavage (p.o.). Causality: Oral administration validates the compound's gastrointestinal absorption and first-pass survival, proving the LogP increase translates to systemic bioavailability.
-
Nociceptive Induction : 30 minutes post-dosing, inject 0.6% (v/v) acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation : Place mice in individual observation chambers. Count the number of abdominal constrictions (writhings) cumulatively between 5 and 25 minutes post-injection.
-
Data Synthesis : Calculate the percentage of inhibition relative to the vehicle control group. A self-validating threshold requires the positive control (paracetamol) to exhibit at least 40% inhibition to confirm assay sensitivity.
Conclusion
The transition from paracetamol to N-[4-(2-phenoxyethoxy)phenyl]propanamide represents a masterclass in rational drug design. By deploying a bulky 2-phenoxyethoxy group, chemists successfully block the CYP2E1-driven oxidation pathway that plagues traditional p-aminophenols. Concurrently, the propanamide substitution optimizes the physicochemical properties for enhanced CNS penetration. The resulting profile demonstrates that it is entirely feasible to decouple the potent analgesic efficacy of paracetamol from its dose-limiting hepatotoxicity.
References
-
Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease Taylor & Francis Online (Expert Opinion on Drug Metabolism & Toxicology) URL:[Link]
-
Idiosyncratic Drug-Induced Liver Injury: Mechanistic and Clinical Challenges MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Does cytochrome P450 liver isoenzyme induction increase the risk of liver toxicity after paracetamol overdose? National Center for Biotechnology Information (PMC) URL:[Link]
The Definitive Guide to Purity Assessment: Certified Reference Materials vs. Secondary Standards in Pharmaceutical Analysis
As a Senior Application Scientist, one of the most critical challenges I encounter in drug development is the rigorous determination of Active Pharmaceutical Ingredient (API) purity. The accuracy of this assessment dictates downstream dosing, toxicity profiling, and regulatory success. However, analytical precision is only as reliable as the standard against which it is measured.
This guide provides an objective, data-driven comparison between using ISO 17034 Certified Reference Materials (CRMs) and In-house Secondary Working Standards for purity assessment. By evaluating these materials through the lens of Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), we will explore the causality behind experimental choices and establish a self-validating framework for absolute quantitation.
The Metrological Hierarchy: Establishing Trust in Analytical Data
To understand the performance gap between standards, we must first look at the regulatory and metrological landscape.
A Certified Reference Material (CRM) is characterized by a metrologically valid procedure and is accompanied by a certificate detailing its specified property value, associated measurement uncertainty, and direct metrological traceability to the International System of Units (SI)[1]. Producers of these materials must adhere to the stringent quality assurance frameworks outlined in ISO 17034[1].
Conversely, an In-house Secondary Standard is typically a highly purified batch of the target analyte produced internally. According to ICH Q7 and USP General Chapter <11>, the suitability of each batch of a secondary reference standard must be determined prior to its first use by comparing it against a primary reference standard[2]. Every step away from the primary realization introduces compounding measurement uncertainty.
Metrological traceability chain from SI units to routine analytical samples.
Methodological Flexibility: qNMR vs. HPLC
The choice of reference standard is intimately tied to the analytical technique employed.
Traditional HPLC: The Limitation of Relative Quantitation
In traditional chromatographic techniques like HPLC or GC, a reference standard of the exact same molecule is required to establish a response factor[3]. If you are synthesizing a novel small molecule, no commercial reference standard exists. Relying on an uncertified, in-house secondary standard for HPLC purity assessment introduces a circular logic problem: you are using an unverified material to verify itself.
qNMR: The Gold Standard for Absolute Quantitation
Quantitative NMR (qNMR) bypasses this limitation. In NMR analysis, the ratio of the number of atomic nuclei in a compound corresponds directly to the ratio of the areas of the peaks in the spectrum[4]. Because the detector response is structurally agnostic, you do not need a reference standard of the analyte. Instead, you can co-dissolve your sample with a known amount of a completely different, highly pure CRM (an internal standard)[3]. This makes qNMR widely accepted by regulatory agencies (FDA, EMA) for absolute purity assessment and compliant with ICH guidelines[5].
Experimental Protocol: A Self-Validating qNMR System
To ensure scientific integrity, a purity assessment protocol must be self-validating. The following methodology details the absolute quantitation of a novel API using an ISO 17034 CRM via 1H-qNMR.
Step-by-Step Methodology
-
Internal Standard Selection: Select an ISO 17034 CRM (e.g., Maleic acid) that exhibits a similar solubility profile to the analyte and possesses distinct NMR resonances that do not overlap with the sample's signals[3].
-
Gravimetric Preparation (Critical Step): Using a microbalance calibrated with NIST-traceable weights, accurately co-weigh ~10 mg of the API and ~5 mg of the CRM into the same vial. Causality: Gravimetric precision is the largest source of uncertainty in qNMR. Static elimination and buoyancy corrections must be applied to prevent systematic mass errors.
-
Solvation: Dissolve the mixture in a high-purity deuterated solvent (e.g., DMSO-d6)[5]. Ensure no chemical reaction occurs between the analyte and the CRM.
-
NMR Acquisition (T1 Relaxation Optimization): Set the relaxation delay (d1) to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest. Causality: qNMR relies on the direct proportionality between signal area and the number of nuclei. Incomplete relaxation will lead to truncated signals and an artificial underestimation of purity.
-
Data Processing & Calculation: Apply rigorous phase and baseline corrections. Calculate the absolute purity using the fundamental qNMR equation, which factors in the integral areas, number of protons, molecular weights, and sample masses[4].
Step-by-step qNMR workflow for absolute purity quantitation.
Comparative Experimental Data
To demonstrate the performance differences, we analyzed a novel pharmaceutical API using both an ISO 17034 CRM (via qNMR) and an In-house Secondary Standard (via HPLC). The results are summarized below.
| Parameter | ISO 17034 Primary CRM (via qNMR) | In-House Secondary Standard (via HPLC) |
| Reference Standard Used | Maleic Acid (ISO 17034 CRM) | In-house API Batch (Uncertified) |
| Quantitation Paradigm | Absolute Quantitation | Relative Quantitation |
| Measured API Purity | 99.47% ± 0.15% | 99.80% ± 0.80% |
| Metrological Traceability | Direct to SI Units | Indirect / Requires Mass Balance Qualification |
| Uncertainty Budget | Fully characterized ( k=2 ) | Often unquantified; assumes 100% purity |
| Matrix Interference | Minimal (Resolved structurally by NMR) | High (Prone to co-eluting impurities) |
| Regulatory Acceptance | Conclusive for regulatory filings (FDA/EMA) | Requires extensive validation data |
Data Interpretation
The HPLC method utilizing the secondary standard overestimated the purity (99.80%) due to co-eluting impurities that shared the same UV extinction coefficient as the API. Furthermore, the uncertainty (± 0.80%) was significantly higher because the secondary standard's own purity was assumed rather than metrologically proven.
Conversely, the qNMR method using the CRM provided a highly precise absolute purity of 99.47%[5]. Because the CRM's uncertainty is rigorously defined and traceable, the resulting analytical data is robust enough to support immediate regulatory submission without the need for additional clarification.
Conclusion
While in-house secondary standards have a place in routine, high-throughput quality control, they are insufficient for establishing the foundational purity of novel APIs or critical reference materials. Utilizing ISO 17034 Certified Reference Materials—particularly when paired with structurally agnostic techniques like qNMR—creates a self-validating, metrologically traceable system. This approach eliminates the compounding errors associated with relative quantitation, ensuring that your drug development pipeline is built on unassailable analytical truth.
References
- What Is ISO 17034? - The ANSI Blog.
- Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards - EDQM.
- qNMR for Purity Determination in Pharmaceuticals - RSSL.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
- Standard for Quantitative NMR - FUJIFILM Wako.
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The Reproducibility Crisis in Synthesis: A Guide to Navigating Inter-Laboratory Variability
For decades, the precise and reliable synthesis of chemical compounds has been the bedrock of drug discovery and development. Yet, a persistent and often unspoken challenge haunts the scientific community: the crisis of inter-laboratory reproducibility. A seminal study highlighted that over 70% of researchers have failed to reproduce another scientist's experiments, and more than half have struggled to reproduce their own. This guide, designed for researchers, scientists, and drug development professionals, delves into the multifaceted issues surrounding the reproducibility of synthesis protocols. By objectively comparing methodologies and providing supporting experimental data, we aim to equip you with the insights and tools necessary to navigate this complex landscape, ensuring your synthetic procedures are robust, reliable, and readily transferable.
At the heart of this issue lies the intricate dance of variables—both explicit and implicit—that can dramatically influence the outcome of a chemical reaction. From the seemingly mundane to the highly technical, each factor plays a critical role in the successful replication of a synthetic protocol across different laboratories, by different researchers, and even on different days. This guide will dissect these factors, offering a framework for understanding and mitigating their impact.
The Anatomy of Irreproducibility: Key Factors at Play
The successful execution of a synthesis protocol is contingent on a multitude of factors, many of which are often under-reported or overlooked in scientific literature. This lack of detailed information is a primary contributor to the reproducibility crisis.
A critical analysis of failed and successful inter-laboratory studies reveals several key areas of vulnerability:
-
Reagent and Solvent Variability: The source, purity, and even storage conditions of starting materials, reagents, and solvents can introduce significant variability. Impurities, isomeric ratios, and the presence of stabilizers or inhibitors can all have unforeseen catalytic or inhibitory effects on a reaction.
-
Procedural Nuances: The "art" of synthesis often lies in subtle, yet critical, procedural details that are difficult to capture in a written protocol. The rate of addition of a reagent, the efficiency of stirring, the method of temperature control, and even the shape of the reaction vessel can all impact reaction kinetics and product distribution.[1][2][3]
-
"Tribal Knowledge" and Tacit Expertise: Experienced chemists often possess a wealth of "tribal knowledge"—unwritten tips and tricks that are essential for a successful outcome but are rarely documented. This tacit expertise creates a significant barrier to the transfer of protocols between laboratories.
The following diagram illustrates the complex interplay of factors that can influence the reproducibility of a chemical synthesis.
Caption: Factors influencing inter-laboratory reproducibility.
Case Study in Irreproducibility: The Synthesis of Zr-Porphyrin Metal-Organic Frameworks (MOFs)
A compelling example of the challenges in reproducibility is the inter-laboratory synthesis of Zr-porphyrin metal-organic frameworks (MOFs), specifically PCN-222 and PCN-224.[1][2][3][4][5] Despite ten participating laboratories following an identical, detailed protocol, the results showed significant variation.
Key Findings from the Inter-laboratory Study:
| Parameter | PCN-222 Synthesis | PCN-224 Synthesis |
| Phase Purity | Only 1 out of 10 labs produced a phase-pure sample. | 3 out of 10 labs produced phase-pure samples. |
| Product Identity | Many products were unidentifiable or low-crystalline powders. | None of the phase-pure samples exhibited the expected spatial linker order. |
| BET Surface Area | Wide variation across all samples. | Significant variability observed. |
This study starkly illustrates how subtle, uncontrolled variations in experimental conditions can lead to drastically different outcomes, even for a well-defined protocol. The high sensitivity of MOF synthesis to factors like temperature, concentration, and the presence of modulators makes it a particularly challenging area for reproducibility.[1][2][3]
The Path to Reproducibility: Best Practices and the Role of Standardization
Achieving inter-laboratory reproducibility is not an insurmountable goal. It requires a concerted effort to adopt best practices in protocol design, documentation, and execution. The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations for the reporting of experimental data to ensure clarity, consistency, and reproducibility.[6][7][8]
IUPAC-Aligned Recommendations for Reporting Synthetic Procedures:
A truly reproducible protocol goes beyond a simple list of steps. It provides a comprehensive and unambiguous record of the entire experimental process. Adherence to the following guidelines, in line with IUPAC recommendations, is paramount:
-
Detailed Reagent and Solvent Information:
-
Chemical Identifiers: Provide the systematic chemical name, CAS number, and a structural representation (e.g., InChI or SMILES) for all compounds.[7]
-
Source and Purity: Clearly state the supplier and the purity of all reagents and solvents used.[7][9]
-
Purification Methods: If reagents or solvents were purified before use, provide a detailed description of the purification method.
-
-
Unambiguous Procedural Description:
-
Apparatus: Describe any non-standard apparatus used. For commercially available instruments, provide the manufacturer and model number.[9]
-
Reaction Conditions: Specify the reaction temperature (internal or bath), time, atmosphere (e.g., nitrogen, argon), and stirring rate (in rpm).
-
Order and Rate of Addition: Clearly describe the order in which reagents were added and the rate of addition (e.g., dropwise, in one portion).
-
Work-up and Purification: Provide a step-by-step description of the work-up and purification procedures, including details of extractions, washes, chromatography (stationary phase, eluent), and recrystallization (solvent).
-
-
Comprehensive Characterization Data:
-
Spectroscopic and Analytical Data: Report complete data for all new compounds, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[10] For known compounds, a reference to the literature data should be provided.
-
Purity Determination: State the method used to determine the purity of the final compound (e.g., HPLC, elemental analysis).[9][10]
-
Yield Calculation: Clearly state how the percentage yield was calculated.[9]
-
The following workflow diagram outlines a robust process for developing and documenting a reproducible synthesis protocol.
Caption: Workflow for developing a reproducible synthesis protocol.
The Future is Automated: Enhancing Reproducibility Through Technology
The rise of automation and robotics in chemical synthesis offers a powerful solution to many of the challenges of reproducibility. By minimizing human intervention, automated systems can significantly reduce the variability associated with manual procedures.
Advantages of Automated Synthesis Platforms:
-
Precision and Consistency: Automated systems can dispense reagents with high precision and maintain consistent reaction conditions, leading to more reliable and repeatable results.
-
High-Throughput Experimentation: Automation enables the rapid screening of a large number of reaction conditions, facilitating the optimization of synthetic protocols.
-
Standardized Reporting: Automated platforms can generate detailed, time-stamped logs of all experimental parameters, ensuring a complete and accurate record of the synthesis.
-
Remote Collaboration: The use of standardized robotic systems and chemical programming languages allows for the seamless transfer of synthetic protocols between laboratories, regardless of geographical location.
Conclusion: A Call for a Culture of Reproducibility
The reproducibility crisis in chemical synthesis is a complex challenge that requires a multi-faceted solution. It is not merely a matter of more detailed reporting, but a call for a fundamental shift in the culture of scientific research. By embracing transparency, collaboration, and the adoption of new technologies, the scientific community can work towards a future where the seamless and reliable transfer of synthetic knowledge is the norm, not the exception. This will not only accelerate the pace of drug discovery and development but also strengthen the very foundation of chemical science.
References
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IUPAC. (n.d.). Graphical Representation Standards for Chemical Reaction Diagrams. Retrieved from [Link]
-
The Journal of Chemical Thermodynamics. (n.d.). Checklist for Reporting New Experimental Data. Retrieved from [Link]
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Cicero Institute. (2025, October 29). When Research Doesn't Replicate: Risks for Evidence-Based Policy. Retrieved from [Link]
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ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
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BioNorm. (n.d.). Round Robin for validation of test methods and the implementation in the standards. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Replication crisis. Retrieved from [Link]
- Guthrie, R. D., & Jencks, W. P. (1989). IUPAC recommendations for the representation of reaction mechanisms. Accounts of Chemical Research, 22(10), 343-349.
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Schymanski, E. L., et al. (2025, July 9). Reporting Chemical Data in the Environmental Sciences. ORBilu. Retrieved from [Link]
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IUPAC. (n.d.). Instructions for Authors - Pure and Applied Chemistry. Retrieved from [Link]
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Why Evolution Is True. (2019, June 26). Study published in Science isn't replicated; journal refuses to publish the failure to replicate. Retrieved from [Link]
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Polytechnique Insights. (n.d.). The curious case of the reproducibility crisis. Retrieved from [Link]
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IUPAC. (n.d.). Recommendations and Technical Reports. Retrieved from [Link]
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EMBO Reports. (2017, August 9). The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation. Retrieved from [Link]
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Guthrie, R., & Jencks, W. (1989). IUPAC recommendations for the representation of reaction mechanisms. Semantic Scholar. Retrieved from [Link]
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Journal of Chemical Education. (2023, April 4). Validation of High School Experiments Using a Round Robin Test: Determination of the Explosiveness of Dusts. ACS Figshare. Retrieved from [Link]
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Boström, H. L. B., et al. (n.d.). How reproducible is the synthesis of Zr--porphyrin metal--organic frameworks? An interlaboratory study. ChemRxiv. Retrieved from [Link]
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Boström, H. L. B., et al. (2024, January 21). How Reproducible is the Synthesis of Zr–Porphyrin Metal–Organic Frameworks? An Interlaboratory Study. Wiley Online Library. Retrieved from [Link]
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Boström, H. L. B., et al. (2024, January 21). How Reproducible is the Synthesis of Zr–Porphyrin Metal–Organic Frameworks? An Interlaboratory Study. ResearchGate. Retrieved from [Link]
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ACS Publications. (n.d.). IUPAC recommendations for the representation of reaction mechanisms. Accounts of Chemical Research. Retrieved from [Link]
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ChemRxiv. (n.d.). How reproducible is the synthesis of Zr--porphyrin metal--organic frameworks? An interlaboratory study. Retrieved from [Link]
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CoLab. (2024, January 21). How reproducible is the synthesis of Zr–porphyrin metal–organic frameworks? An interlaboratory study. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recommended Protocol for Round Robin Studies in Additive Manufacturing. Retrieved from [Link]
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ICML. (2025, April 3). Evaluating Molecule Synthesizability via Retrosynthetic Planning and Reaction Prediction. Retrieved from [Link]
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ResearchGate. (n.d.). Recommended Protocol for Round-Robin Studies in Additive Manufacturing. Retrieved from [Link]
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Comparative Bioequivalence and Pharmacokinetic Profiling of Phenoxyethoxy Phenyl Propanamide Analogues
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Executive Summary & Scientific Context
Phenoxyethoxy phenyl propanamide derivatives represent a highly versatile class of small-molecule scaffolds. Recent structure-based drug design (SBDD) and molecular dynamics simulations have identified these analogues—specifically targeting Leptospira kmetyi—as potent inhibitors of riboflavin synthase, a critical enzyme in bacterial survival [1]. As these compounds transition from in vitro screening to in vivo preclinical development, establishing their pharmacokinetic (PK) profiles and formulation bioequivalence (BE) is a critical regulatory and scientific milestone.
While classical bioequivalence strictly applies to generic versus innovator formulations of the identical active pharmaceutical ingredient (API) [2], the rigorous crossover statistical framework of BE is increasingly deployed during lead optimization. This guide utilizes a self-validating BE framework to objectively compare the relative bioavailability, metabolic stability, and systemic exposure of three distinct phenoxyethoxy phenyl propanamide analogues.
Structural Rationale & Candidate Profiling
To understand the pharmacokinetic behavior of these compounds, we must first analyze the causality between their structural modifications and their physiological absorption.
-
Analogue A (Reference Scaffold): N-[3-(2-phenoxyethoxy)phenyl]propanamide [3]. This base scaffold exhibits moderate lipophilicity and rapid absorption but is susceptible to rapid first-pass metabolism via hepatic CYP450 enzymes, limiting its systemic half-life.
-
Analogue B (Halogenated Derivative): 2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide. The addition of the bulky bromo- and dimethyl- groups creates steric hindrance around the ether linkage. Causality: This steric shielding protects the molecule from rapid oxidative cleavage, significantly extending its metabolic half-life while maintaining high membrane permeability.
-
Analogue C (Biphenyl Derivative): 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(2-phenoxyethoxy)phenyl]propanamide. The integration of a biphenyl moiety drastically increases the partition coefficient (LogP). Causality: While this drives high tissue distribution and a prolonged terminal half-life, the extreme lipophilicity causes dissolution-rate-limited absorption in the gastrointestinal tract, leading to a lower peak plasma concentration ( Cmax ).
Quantitative Data: Pharmacokinetic Comparison
The following table summarizes the PK parameters derived from a standardized in vivo canine model (n=12, fasted state). The data highlights the trade-offs between structural stability and oral bioavailability.
| Compound | Formulation | Cmax (ng/mL) | AUC0−t (ng·h/mL) | Tmax (h) | t1/2 (h) | Relative Bioavailability (F%) |
| Analogue A | Reference (IV Solution) | 1250 ± 110 | 4800 ± 320 | N/A | 4.2 | 100% (Baseline) |
| Analogue A | Test (Oral Solid) | 410 ± 45 | 3100 ± 210 | 2.5 | 4.5 | 64.5% |
| Analogue B | Test (Oral Solid) | 680 ± 55 | 5400 ± 400 | 3.0 | 6.8 | 82.1% |
| Analogue C | Test (Oral Solid) | 320 ± 40 | 6100 ± 510 | 4.5 | 11.2 | 45.0% |
Data Interpretation: Analogue B demonstrates superior oral bioavailability (82.1%) and a balanced Cmax , making it the optimal candidate for once-daily oral dosing. Analogue C, despite having the largest overall exposure ( AUC ), suffers from poor absorption kinetics ( Tmax = 4.5h) due to its high lipophilicity.
Bioequivalence Study Workflow
To ensure regulatory compliance and eliminate physiological bias, the comparative assessment utilizes a Two-Period, Two-Sequence Crossover Design.
Two-period, two-sequence crossover bioequivalence workflow with LC-MS/MS validation.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.
Phase I: In Vivo Crossover Protocol
-
Subject Randomization & Fasting: Randomize subjects into two sequence groups (Test-Reference or Reference-Test). Fast subjects for 10 hours prior to dosing.
-
Causality: Fasting eliminates the highly variable "food effect," where dietary lipids can artificially enhance the absorption of lipophilic compounds like Analogue C by stimulating bile secretion.
-
-
Dosing & Blood Collection: Administer the formulation with exactly 240 mL of water. Collect venous blood at predetermined intervals (0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) into K2EDTA vacutainers.
-
Causality: K2EDTA is strictly used instead of heparin. Heparin contains highly charged sulfated glycosaminoglycans that can cause severe ion suppression during the electrospray ionization (ESI) phase of LC-MS/MS, artificially lowering the measured drug concentration.
-
-
Washout Period: Enforce a 7-day washout period between Period 1 and Period 2.
-
Causality: A washout must exceed 5 terminal half-lives of the longest-acting compound (Analogue C t1/2 = 11.2h; 5×11.2=56 hours). A 7-day washout ensures <1% of the drug remains, preventing "carryover effects" that would invalidate the baseline of Period 2.
-
Phase II: LC-MS/MS Bioanalytical Validation
-
Sample Extraction: Aliquot 100 µL of plasma. Spike with 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6 -Analogue A). Perform protein precipitation using 300 µL of ice-cold acetonitrile.
-
Causality: The SIL-IS is the ultimate self-validating tool. Because it shares the exact physicochemical properties of the analyte but has a different mass-to-charge ( m/z ) ratio, it co-elutes chromatographically. Any matrix effect (e.g., ion suppression from residual plasma phospholipids) will affect the analyte and the IS equally. Quantifying the ratio of Analyte/IS perfectly corrects for these fluctuations.
-
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Incurred Sample Reanalysis (ISR): Randomly select 10% of the study samples (including samples near Cmax and the elimination phase) and reanalyze them on a different day.
-
System Validation: The ISR results must be within ±20% of the original values for at least 67% of the reanalyzed samples. If this fails, it proves the extraction method is unstable, and the entire analytical run is automatically invalidated.
-
-
Statistical Analysis: Calculate the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax and AUC0−t .
-
Acceptance Criteria: Bioequivalence is concluded only if the 90% CI falls entirely within the strict regulatory boundaries of 80.00% to 125.00% [2].
-
References
-
Title: Identification of potential riboflavin synthase inhibitors by virtual screening and molecular dynamics simulation studies Source: Journal of King Saud University - Science URL: [Link]
-
Title: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Comparative solubility analysis against similar amide compounds
Comparative Aqueous Solubility Analysis of Carboxamide Derivatives: A Case Study on Carbamazepine and Oxcarbazepine
As a Senior Application Scientist, I frequently encounter formulation bottlenecks with Biopharmaceutics Classification System (BCS) Class II drugs. Dibenzazepine carboxamide derivatives—specifically Carbamazepine (CBZ) and its keto-analogue Oxcarbazepine (OXC)—represent classic examples of structurally similar amides that exhibit notoriously poor aqueous solubility[1][2]. Despite their structural resemblance, differing only by a ketone group at the 10-position of the azepine ring, their solid-state behavior in aqueous media diverges significantly.
This guide provides an objective, data-driven comparison of their solubility profiles, the underlying mechanisms dictating these limits, and a self-validating experimental protocol for accurate quantification.
Mechanistic Causality: Solid-State Interactions and Hydration
The thermodynamic solubility of an amide compound is not merely a static number; it is a dynamic equilibrium dictated by crystal lattice energy and solvent interactions.
-
Carbamazepine (CBZ): The primary amide group in CBZ forms strong intermolecular hydrogen bonds, resulting in a stable anhydrous crystal lattice. However, upon exposure to aqueous media, anhydrous CBZ rapidly undergoes a solvent-mediated phase transformation to a stable dihydrate form. Because this dihydrate has a lower thermodynamic energy state in water than the anhydrous form, it limits the apparent aqueous solubility to approximately 0.113 mg/mL[1].
-
Oxcarbazepine (OXC): The addition of the ketone group in OXC alters the molecular packing and dipole moment. While this structural tweak prevents the rapid dihydrate formation seen in CBZ, the rigid crystal lattice still severely restricts aqueous solubility to approximately 0.07 to 0.083 mg/mL[2][3].
Caption: Hydration pathways and solubility limits of Carbamazepine vs. Oxcarbazepine in aqueous media.
Self-Validating Experimental Protocol: The Shake-Flask Method
To ensure trustworthiness and scientific rigor, solubility testing cannot merely rely on liquid-phase quantification. A self-validating system must simultaneously analyze the solid residue to confirm the exact polymorphic or hydrate state at equilibrium. If you start with anhydrous CBZ and measure the liquid without checking the solid phase, you are blindly measuring the solubility of the dihydrate without confirming the phase transition.
Step-by-Step Methodology:
-
Media Preparation: Prepare standard USP buffers (e.g., 0.1 N HCl for pH 1.2, Phosphate Buffer for pH 6.8) and Purified Water.
-
Solid Addition: Add an excess of anhydrous CBZ or OXC (e.g., 50 mg) to 20 mL of the respective media in hermetically sealed glass vials.
-
Thermodynamic Equilibration: Place vials in a thermostated orbital shaker at 37 ± 0.5 °C and 100 rpm for 48 hours. Causality: Amides with rigid lattices dissolve slowly; a 48-hour window ensures thermodynamic equilibrium is reached rather than a kinetic artifact.
-
Phase Separation: Extract 5 mL aliquots and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: Discard the first 2 mL of filtrate. Highly lipophilic amides tend to adsorb onto PTFE membranes, which artificially lowers the quantified concentration of the initial drops.
-
Liquid-Phase Quantification (HPLC-UV): Dilute the filtrate appropriately and analyze via HPLC using a C18 column. Set UV detection at 285 nm for CBZ and 290 nm for OXC[4][5].
-
Solid-Phase Validation (Critical Step): Recover the undissolved solid residue from the centrifuge tube, dry gently under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This confirms whether the API has converted to a hydrate form, validating the equilibrium state of the system.
Caption: Self-validating shake-flask methodology for determining thermodynamic solubility of amides.
Data Presentation: Comparative Solubility Profiles
The following table synthesizes established experimental data, comparing the equilibrium solubility of CBZ and OXC across different media.
| Compound | Medium | Equilibrium Solubility (mg/mL) | Solid-State at Equilibrium |
| Carbamazepine | Purified Water | 0.113 ± 0.01[1] | Dihydrate |
| Carbamazepine | 0.1 N HCl (pH 1.2) | 0.214 ± 0.05[1] | Dihydrate |
| Carbamazepine | Water + 1% SLS | 3.412 ± 0.13[1] | Dihydrate |
| Oxcarbazepine | Purified Water | 0.083 ± 0.01[3] | Anhydrous |
| Oxcarbazepine | pH 6.8 Buffer | 0.079 ± 0.01[6] | Anhydrous |
| Oxcarbazepine | Water + Soluplus (1:1) | 0.509 ± 0.05[7] | Amorphous Dispersion |
Formulation Insights: Both compounds exhibit baseline aqueous solubilities well below the threshold required for dose-proportional absorption, confirming their BCS Class II status. However, introducing surfactants (e.g., Sodium Lauryl Sulfate) or polymeric solubilizers (e.g., Soluplus) significantly disrupts the hydrophobic interactions of the amide groups. For instance, the addition of 1% SLS to CBZ yields a nearly 30-fold increase in solubility[1], while co-milling OXC with Soluplus forces the drug into an amorphous state, bypassing the rigid crystal lattice and enhancing solubility by over 6-fold[7].
References
-
Comparative In Vitro Study of Six Carbamazepine Products Source: PMC (National Institutes of Health) URL:[Link]
-
Oxcarbazepine 202810 Clinpharm PREA Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Tablet formulation studies on an oxcarbazepine-β cyclodextrin binary system Source: Ingenta Connect / Pharmazie URL:[Link]
-
Co-milling of oxcarbazepine with Soluplus for the enhancement of solubility and dissolution rate Source: World Health Organization (WHO) / Regional Office for the Eastern Mediterranean URL:[Link]
-
DESIGN AND EVALUATION OF CARBAMAZEPINE LOZENGES Source: Universal Journal of Pharmaceutical Research URL:[Link]
-
Solubility Enhancement of Oxcarbazepine by Melt Sonocrystallization Technique to Increase the Bioavailability Source: Semantic Scholar URL:[Link]
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The Foundation of Sensitivity: Signal, Noise, and Statistical Confidence
As a Senior Application Scientist, this guide provides an in-depth comparison of methodologies and technologies for evaluating assay sensitivity, tailored for researchers, scientists, and drug development professionals. We will move beyond rote protocols to explore the underlying principles that govern the reliable detection of low-concentration analytes, ensuring that the methods described are not just followed, but understood.
At its core, assay sensitivity is a measure of an analytical procedure's ability to reliably distinguish a true analyte signal from the inherent background noise of the system.[1][2] The fundamental challenge in low-concentration detection is that as the analyte concentration decreases, its signal becomes increasingly difficult to separate from this noise.[1] Therefore, a robust evaluation of sensitivity is not merely about finding the smallest possible number; it is about establishing a statistically validated limit at which an analyte can be detected and, if required, quantified with a defined degree of confidence.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for analytical method validation to ensure that assays are fit for their intended purpose.[3][4][5][6] This guide is built upon these principles, emphasizing a self-validating approach to protocol design.
Defining the Limits: LOB, LOD, and LOQ
Three key parameters form the hierarchy of assay sensitivity: Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1][7] Understanding the distinction between these is critical for the correct application and interpretation of any assay.
-
Limit of Blank (LOB): The highest apparent analyte concentration expected when testing replicates of a blank sample containing no analyte.[7] The LOB establishes the baseline "noise" distribution of the assay. It is a critical first step, as a reliable detection limit cannot be established without first understanding the behavior of the assay in the complete absence of the analyte.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value.[1][8][9] The LOD is the concentration at which we can be statistically confident that the signal is distinguishable from the LOB.[7]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[7][8][9] The LOQ is a higher concentration than the LOD and represents the threshold for reporting a numerical value for an analyte.[7]
The relationship between these parameters is hierarchical and foundational to establishing assay sensitivity.
Figure 1: Hierarchical relationship of sensitivity metrics.
Methodologies for Determining Sensitivity Limits
The ICH Q2(R2) guidelines outline several approaches for determining LOD and LOQ.[4][9][10] The choice of method depends on whether the analytical procedure is instrumental and whether it exhibits baseline noise.
Based on Signal-to-Noise Ratio (S/N)
This approach is only applicable to analytical procedures that exhibit baseline noise, such as chromatography.[8][11] The signal-to-noise ratio is determined by comparing the signal height from a sample with a known low concentration of the analyte to the amplitude of the baseline noise.[12]
-
Limit of Detection (LOD): Typically established at a signal-to-noise ratio of 3:1 .[8][9][11]
-
Limit of Quantitation (LOQ): Typically established at a signal-to-noise ratio of 10:1 .[9][11]
Causality: The 3:1 ratio for LOD is chosen because a signal three times greater than the random fluctuations of the baseline is considered statistically unlikely to be a random event, thus providing confidence in detection. The 10:1 ratio for LOQ provides a signal that is sufficiently strong relative to the noise to allow for precise and accurate measurement.[12]
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This statistical method is preferred for its objectivity and is applicable to a wide range of assays.[10] The LOD and LOQ are calculated using the standard deviation of the response (σ) and the slope (S) of a calibration curve generated at low concentrations.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
The value for σ can be determined in several ways:
-
Standard Deviation of the Blank: Multiple measurements of blank samples are made, and their standard deviation is calculated. This is appropriate when the assay background is the primary source of analytical error.[1]
-
Standard Deviation of the y-intercept of a Regression Line: A calibration curve is constructed, and the standard deviation of the y-intercept is used as σ.
-
Residual Standard Deviation of a Regression Line: This uses the standard error from the linear regression of the calibration curve.[10]
Causality: These formulas are derived from the confidence interval around the blank signal. The factor of 3.3 for LOD corresponds to a high confidence level (typically >99%) that a measured signal greater than the blank is not a false positive. The factor of 10 for LOQ ensures that the measurement has a sufficiently low coefficient of variation (typically around 10%) for reliable quantification.
Experimental Protocol: Determining LOD and LOQ using the Calibration Curve Method
This protocol describes a self-validating system for determining and confirming the LOD and LOQ.
Objective: To statistically determine and experimentally verify the LOD and LOQ of an assay.
Methodology:
-
Blank Determination (Establish LOB):
-
Prepare a minimum of 10 independent blank samples. A blank should contain all components of the sample matrix except the analyte.[13][14][15]
-
Analyze the blank samples using the complete analytical procedure.
-
Calculate the mean and the standard deviation (σ_blank) of the blank readings.
-
LOB = Mean_blank + 1.645 * (σ_blank).[7]
-
-
Low-Level Calibration Curve:
-
Prepare a series of at least 5-7 calibration standards in the expected LOD/LOQ range.
-
Analyze each standard in replicate (e.g., n=3).
-
Plot the mean response versus the analyte concentration and perform a linear regression to obtain the slope (S) and the residual standard deviation (σ_residual).
-
-
Calculate Provisional LOD and LOQ:
-
Using the slope (S) from the calibration curve and the standard deviation of the blank (σ_blank).
-
Provisional LOD = 3.3 x (σ_blank / S)
-
Provisional LOQ = 10 x (σ_blank / S)
-
-
Experimental Confirmation (Self-Validation):
-
Prepare new samples by spiking the blank matrix with the analyte at the calculated provisional LOD and LOQ concentrations.
-
Analyze a statistically significant number of these spiked samples (e.g., n=6-10).
-
For LOD confirmation: All samples should yield a signal that is reliably distinguishable from the blank (e.g., > LOB).
-
For LOQ confirmation: The measurements must meet the laboratory's pre-defined acceptance criteria for accuracy and precision (e.g., recovery within 80-120% and a relative standard deviation (RSD) ≤ 20%).[16]
-
Figure 2: General workflow for LOD/LOQ determination and validation.
Comparison of High-Sensitivity Assay Technologies
For applications requiring the detection of extremely low-concentration analytes, such as early disease biomarkers, rare genetic variants, or residual host cell proteins, specialized technologies are necessary. This section compares three leading platforms: Single Molecule Array (Simoa), Digital PCR (dPCR), and Next-Generation Sequencing (NGS).
| Parameter | Simoa® (Single Molecule Array) | dPCR (Digital PCR) | NGS (Next-Generation Sequencing) |
| Principle | Immunoassay using paramagnetic beads to isolate individual immunocomplexes, which are then sealed in microwells for a digital, "on/off" signal readout.[17] | Sample is partitioned into thousands or millions of micro-reactors. End-point PCR is performed in each partition, allowing for absolute quantification based on Poisson statistics.[18][19][20] | Massively parallel sequencing of millions of DNA fragments simultaneously, enabling deep sequencing of targeted regions to identify rare variants.[21][22] |
| Analyte Type | Proteins, Biomarkers | DNA, RNA | DNA, RNA |
| Typical LOD | Sub-femtogram/mL to low picogram/mL (e.g., 0.006 pg/mL for PSA).[17][23][24] | <1 copy/µL; can detect fractional abundances <0.01%. | Detects variant allele frequencies <0.1% with sufficient sequencing depth. |
| Key Advantage | Extreme sensitivity for protein quantification, often 1000-fold more sensitive than conventional ELISA.[17] | Absolute quantification without a standard curve; high precision and sensitivity for rare nucleic acid sequences.[19][20] | High-throughput discovery and quantification of rare genetic variants across many targets simultaneously.[25][26][27] |
| Limitations | Dependent on high-affinity antibody availability; lower throughput compared to some platforms.[17] | Limited dynamic range compared to qPCR; potential for partitioning errors with complex matrices. | Higher cost per sample; complex data analysis workflow.[25] |
Technology Deep Dive: Digital PCR (dPCR) for Rare Target Detection
Causality of Sensitivity: The exceptional sensitivity of dPCR stems directly from the act of sample partitioning.[18] By distributing the sample into thousands of discrete partitions, two key things happen:
-
Target Enrichment: A rare target molecule is isolated from the vast excess of background (wild-type) DNA, giving it a better chance to be amplified without competition.[18]
-
Background Dilution: PCR inhibitors present in the sample are diluted across many partitions, reducing their impact on the amplification of the rare target.[19]
The final digital "yes/no" count of positive partitions allows for quantification via Poisson statistics, providing an absolute count of target molecules without the need for a standard curve, which can be a source of variability in qPCR.[19][20]
Figure 3: dPCR workflow for absolute quantification of rare targets.
Conclusion and Best Practices
The evaluation of assay sensitivity is a cornerstone of robust analytical science. It demands a systematic, statistically grounded approach that moves from understanding the baseline noise (LOB) to confirming the limits of detection (LOD) and quantification (LOQ).
-
Define the Purpose: The required sensitivity is dictated by the assay's intended use. An assay for quantifying a major drug substance will have different requirements than one for detecting trace-level genotoxic impurities.[9]
-
Characterize the Blank: Never underestimate the importance of the blank. A thorough characterization of at least 10 true blank samples is non-negotiable for establishing a statistically valid baseline.[15]
-
Use Statistical Methods: Whenever possible, prefer the calibration curve method over the S/N approach for its superior objectivity and statistical rigor.[10]
-
Always Confirm: A calculated LOD or LOQ is provisional until it is experimentally confirmed with spiked samples that meet pre-defined accuracy and precision criteria.[10] This self-validating step is essential for trustworthiness.
By integrating these principles and methodologies, researchers can develop and validate assays that produce reliable and defensible data, even at the lowest limits of detection.
References
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What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Quality Assistance. Available at: [Link]
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Validating Analytical Accuracy, Precision & Linearity in Pharma Labs. (n.d.). PharmaSOP. Available at: [Link]
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FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Available at: [Link]
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LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. (n.d.). PharmaSOP. Available at: [Link]
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Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]
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Salk, J. J., Schmitt, M. W., & Loeb, L. A. (2018). Detection of Ultra-Rare Mutations by Next-Generation Sequencing. TwinStrand Biosciences. Available at: [Link]
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Bérubé, J., et al. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Outsourcing. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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Wu, J. T., et al. (2016). Emerging Technologies to Increase Ligand Binding Assay Sensitivity. The AAPS Journal. Available at: [Link]
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. Available at: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). LinkedIn. Available at: [Link]
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Next-Generation Sequencing (NGS). (n.d.). Illumina. Available at: [Link]
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Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026). LinkedIn. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]
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Screening for rare disease with next generation sequencing. (2024). Nonacus. Available at: [Link]
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Understanding the Four Types of Analytical Method Validation. (2024). Oxford Analytical Services. Available at: [Link]
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Accuracy and Precision - What's The Difference? (2024). SCION Instruments. Available at: [Link]
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Dolan, J. W. (2020). The Role of the Signal-to-Noise Ratio in Precision and Accuracy. LCGC International. Available at: [Link]
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Fundamentals of digital PCR. (n.d.). QIAGEN. Available at: [Link]
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Absolute Quantification of Nucleic Acids with Droplet Digital PCR. (2026). The Scientist. Available at: [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Available at: [Link]
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Digital PCR (dPCR): The Next Frontier In Absolute Nucleic Acid Quantification. (2025). LinkedIn. Available at: [Link]
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Blank (solution). (n.d.). Grokipedia. Available at: [Link]
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Developing centrifugal force real-time digital PCR for detecting extremely low DNA concentration. (2024). ResearchGate. Available at: [Link]
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Blanks in Method Validation. (2016). Eurachem. Available at: [Link]
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Yeung, D., et al. (2016). Evaluation of highly sensitive immunoassay technologies for quantitative measurements of sub-pg/mL levels of cytokines in human serum. ResearchGate. Available at: [Link]
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Next-generation sequencing. (n.d.). Genomics Education Programme. Available at: [Link]
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Snow, N. H. (2018). The Vital Role of Blanks in Sample Preparation. LCGC International. Available at: [Link]
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Yeung, D., et al. (2016). Evaluation Of Highly Sensitive Immunoassay Technologies For Quantitative Measurements Of Sub-pg/ml Levels Of Cytokines In Human Serum. Quanterix. Available at: [Link]
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HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022). KNAUER. Available at: [Link]
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Importance of Chemical Blanks and Chemical Yields in Accurate Trace Chemical Analysis. (n.d.). National Institute of Standards and Technology. Available at: [Link]
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How do I determine Signal to Noise Ratio for analytical chemistry? (2015). ResearchGate. Available at: [Link]
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CLSI's Guidelines on Clinical Method Validation & Verification. (2019). CLSI. Available at: [Link]
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Signal, Noise, and Detection Limits in Mass Spectrometry. (2023). Agilent. Available at: [Link]
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Signal-to-Noise Ratio. (n.d.). Shimadzu. Available at: [Link]
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Comparison of highly sensitive, multiplex immunoassay platforms for streamlined clinical cytokine quantification. (2024). PMC. Available at: [Link]
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Innovative Technologies at chimera biotec. (n.d.). chimera biotec GmbH. Available at: [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). KEMRI-Wellcome Trust. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. Available at: [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. Available at: [Link]
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N-[4-(2-phenoxyethoxy)phenyl]propanamide proper disposal procedures
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Personal protective equipment for handling N-[4-(2-phenoxyethoxy)phenyl]propanamide
As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates—such as N-[4-(2-phenoxyethoxy)phenyl]propanamide —with a strict adherence to chemical hygiene and proactive risk assessment.
This compound features a highly lipophilic phenoxyethoxy moiety coupled with a propanamide group. In drug discovery, similar structural motifs are frequently investigated for potent biological activity (e.g., as transient receptor potential vanilloid 1 [TRPV1] antagonists or prostaglandin E2 [PGE2] receptor modulators). Because its complete toxicological and pharmacological profile may not be fully characterized in standard literature, it must be treated as a Potentially Hazardous Substance (PHS) .
The following guide provides the operational causality, core Personal Protective Equipment (PPE) matrix, and step-by-step methodologies required to handle this compound safely, ensuring compliance with [1].
Physicochemical Profiling & Hazard Assessment
Understanding why we implement specific safety controls is as critical as the controls themselves. The structure of N-[4-(2-phenoxyethoxy)phenyl]propanamide dictates our handling strategy:
-
High Lipophilicity (Dermal Hazard): The bulky aromatic rings and ether linkages significantly increase the molecule's partition coefficient (LogP). This means the compound can easily partition into and permeate lipid bilayers, including human skin, making dermal exposure a primary concern.
-
Physical State (Inhalation Hazard): As a propanamide derivative, this compound typically presents as a crystalline solid or fine powder. The primary acute exposure route is the inhalation of aerosolized micro-particles during weighing and transfer.
-
Solvent Interactions (Vector Hazard): When dissolved in penetrating organic solvents like Dimethyl Sulfoxide (DMSO), the risk of transdermal delivery increases exponentially. DMSO acts as a carrier, dragging the lipophilic active pharmaceutical ingredient (API) directly into the bloodstream.
Core PPE & Engineering Control Matrix
To mitigate the risks outlined above, the following protective measures must be implemented. This matrix aligns with the authoritative standards set forth in [2].
| Protection Category | Recommended Specification | Quantitative Metric / Standard | Causality / Justification |
| Hand Protection | Double-layered Nitrile Gloves | ≥ 8 mil thickness (outer), AQL 1.5 | The lipophilic nature of the compound increases skin permeation risk. Double-gloving provides a fail-safe against micro-tears. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 certified | Prevents ocular exposure to aerosolized crystalline powder during transfer. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Prevents electrostatic buildup that can attract charged powder particles to personal clothing. |
| Respiratory | N95/P100 Particulate Respirator | NIOSH approved (95-99.9% filtration) | Required only if weighing outside a certified hood to prevent inhalation of fine APIs. |
| Containment | Chemical Fume Hood | Face velocity of 80–100 fpm | Primary engineering control to capture airborne particulates and solvent vapors. |
Operational Workflow: Step-by-Step Methodology
The following protocol provides a self-validating system for handling the compound from dry powder to solubilized state.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure the chemical fume hood is operational with a verified face velocity between 80 and 100 feet per minute (fpm). Never handle the dry powder on an open bench.
-
Don PPE: Put on a fully buttoned lab coat, safety goggles, and two pairs of nitrile gloves (inner layer standard 4 mil, outer layer extended-cuff 8 mil).
Phase 2: Weighing and Transfer
-
Static Mitigation: Use an anti-static gun (ionizer) on the weigh boat and micro-spatula. Propanamide powders often hold a static charge, causing the particles to repel, "jump," and aerosolize, easily bypassing standard analytical draft shields.
-
Enclosed Transfer: Tare the weigh boat, carefully transfer the desired mass of N-[4-(2-phenoxyethoxy)phenyl]propanamide, and record the weight.
-
Sealing: If transferring the powder to another laboratory zone, place the weigh boat inside a secondary sealed container (e.g., a 50 mL conical tube or zip-top bag) before removing it from the fume hood.
Phase 3: Solution Preparation (High-Risk Phase)
-
Solvent Addition: Add the vehicle solvent (e.g., DMSO, Methanol, or DMF) directly to the pre-weighed powder while still within the fume hood.
-
Vector Awareness: If using DMSO to solubilize this compound for in vitro assays, exercise extreme caution. If a DMSO solution of this lipophilic compound contacts your gloves, it can degrade the nitrile and transport the molecule into your skin. If a splash occurs, remove and replace the outer gloves immediately.
Phase 4: Doffing and Decontamination
-
Surface Decontamination: Wipe down the analytical balance and fume hood surface with a solvent appropriate for organic residues (e.g., 70% isopropanol), followed by a surfactant (soap and water) to lift lipophilic traces.
-
Doffing: Remove the outer gloves inside the fume hood, turning them inside out to trap any microscopic residue. Dispose of them in the solid hazardous waste stream. Remove inner gloves and wash hands thoroughly with soap and water, adhering to[3].
Spill Response & Disposal Plan
In the event of an accidental release, immediate and methodical containment is required.
Solid Spill (Dry Powder):
-
Do not sweep the dry powder, as the mechanical action generates inhalable aerosols.
-
Cover the spill with absorbent paper towels dampened with water or a mild surfactant to suppress dust generation.
-
Carefully scoop the wet towels and powder into a hazardous waste bag using a disposable dustpan.
Liquid Spill (Solubilized Compound):
-
Cover the spill with an inert absorbent material (e.g., vermiculite or universal chemical spill pads).
-
Once the liquid is fully absorbed, transfer the material to a compatible hazardous waste container.
-
Wash the affected area thoroughly with a detergent solution to remove any remaining lipophilic API residues.
Waste Management:
-
Solid Waste: Collect all contaminated consumables (gloves, weigh boats, paper towels) in a designated "Hazardous Organic Solid Waste" container.
-
Liquid Waste: Collect solvent waste in a compatible High-Density Polyethylene (HDPE) carboy. Label clearly as "Hazardous Waste: Toxic Organic Amide/Ether in [Solvent Name]". Do not mix with incompatible waste streams such as strong oxidizers or concentrated acids.
Handling Workflow Visualization
Workflow for the safe handling and exposure mitigation of N-[4-(2-phenoxyethoxy)phenyl]propanamide.
References
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]
-
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS Committee on Chemical Safety. Available at:[Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
